molecular formula C12H8ClNO3 B1509541 5-(3-Chlorophenyl)-3-hydroxypicolinic acid CAS No. 1415226-40-2

5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Cat. No.: B1509541
CAS No.: 1415226-40-2
M. Wt: 249.65 g/mol
InChI Key: KMZAXKDGIXGPOF-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-hydroxypicolinic acid is a useful research compound. Its molecular formula is C12H8ClNO3 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8ClNO3/c13-9-3-1-2-7(4-9)8-5-10(15)11(12(16)17)14-6-8/h1-6,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZAXKDGIXGPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211757
Record name 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid
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Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415226-40-2
Record name 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid
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Record name 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(3-Chlorophenyl)-3-hydroxypicolinic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3-Chlorophenyl)-3-hydroxypicolinic acid is a pyridine derivative featuring a biaryl scaffold. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The 3-hydroxypyridine core is a known metal-binding pharmacophore, crucial in the design of inhibitors for various metalloenzymes.[1] The functionalization at the 5-position with a substituted phenyl ring allows for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics.

This guide provides an in-depth technical overview of a robust and efficient synthetic pathway to this compound. The core of this strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis celebrated for its high functional group tolerance and versatility in constructing C-C bonds.[2][3] The synthesis hinges on the coupling of two key precursors: 5-bromo-3-hydroxypicolinic acid and 3-chlorophenylboronic acid . This document will detail the retrosynthetic logic, precursor preparation, a step-by-step protocol for the coupling reaction, and the mechanistic principles that ensure a successful and reproducible synthesis.

Retrosynthetic Analysis and Pathway Rationale

The selection of a synthetic strategy is guided by efficiency, reliability, and the commercial availability of starting materials. A retrosynthetic analysis of the target molecule logically disconnects the C-C bond between the pyridine and phenyl rings, identifying the Suzuki-Miyaura cross-coupling as the ideal forward reaction.

Retrosynthetic Approach

The disconnection at the aryl-aryl bond points to a pyridine-based electrophile and a phenyl-based organometallic nucleophile, which are standard partners in a Suzuki coupling.

G TM Target Molecule: This compound Disconnect C-C Disconnection (Suzuki-Miyaura) TM->Disconnect P1 Electrophile: 5-Bromo-3-hydroxypicolinic acid Disconnect->P1 P2 Nucleophile: 3-Chlorophenylboronic acid Disconnect->P2 Precursors Key Precursors

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Pathway

The forward pathway involves the palladium-catalyzed reaction between the two key precursors. This choice is substantiated by the mild reaction conditions and broad substrate scope characteristic of the Suzuki-Miyaura reaction, which minimizes the need for protecting groups on the acidic protons of the carboxylic acid and hydroxyl functionalities.[4]

G cluster_reactants P1 5-Bromo-3-hydroxypicolinic acid Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Solvent (e.g., DMF) P2 3-Chlorophenylboronic acid Reaction + Product This compound Conditions->Product

Caption: Forward synthesis via Suzuki-Miyaura coupling.

Synthesis of Key Precursors

While both precursors can be sourced from commercial suppliers, understanding their synthesis provides deeper insight and flexibility for creating novel analogs.

Precursor 1: 3-Chlorophenylboronic Acid

3-Chlorophenylboronic acid is a widely used reagent in cross-coupling reactions.[5] It is typically synthesized from m-dichlorobenzene or 1-bromo-3-chlorobenzene via a Grignard or organolithium intermediate, followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of 3-Chlorophenylboronic Acid

  • Safety Note: This procedure involves pyrophoric reagents (n-butyllithium) and anhydrous conditions. It must be performed by trained personnel in a fume hood under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 1-bromo-3-chlorobenzene (1 equivalent) and anhydrous tetrahydrofuran (THF, ~30 mL per mmol of the aryl bromide).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.3 equivalents, as a solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture for 1 hour at -78 °C.

  • Borylation: Add trimethyl borate (1.5 equivalents) slowly to the reaction mixture, again maintaining the temperature below -70 °C. Stir for an additional hour at -78 °C.[6]

  • Quenching and Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Remove the THF under reduced pressure. Acidify the aqueous residue to a pH of 3 with 3M hydrochloric acid. Extract the product with dichloromethane (3x).[6]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by crystallization from a suitable solvent system (e.g., water or hexanes/ethyl acetate) to yield 3-chlorophenylboronic acid as a white solid.[7]

Precursor 2: 5-Bromo-3-hydroxypicolinic Acid

5-Bromo-3-hydroxypicolinic acid serves as the electrophilic partner in the coupling reaction. It is a specialty chemical available from various suppliers.[8][9] Its synthesis typically involves multi-step sequences starting from simpler pyridine derivatives, which are beyond the scope of this guide. For laboratory-scale synthesis of the target molecule, direct purchase of this precursor is the most efficient approach.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is the key step in assembling the final molecular architecture. Its success depends on the careful orchestration of the catalyst, base, solvent, and temperature.

Mechanism and Key Parameters

The reaction proceeds through a catalytic cycle involving a palladium(0) species.

G cluster_reactants Pd0 Pd(0)L₂ OA Oxidative Addition Complex1 Ar¹-Pd(II)L₂(X) OA->Complex1 TM Transmetalation Complex1->TM Complex2 Ar¹-Pd(II)L₂(Ar²) TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² RE->Product Ar1X Ar¹-X (5-bromo-3-hydroxypicolinic acid) Ar1X->OA Ar2BOH2 Ar²B(OH)₂ (3-chlorophenylboronic acid) Base Base (OH⁻) Ar2BOH2->Base Borate [Ar²B(OH)₃]⁻ Base->Borate Borate->TM

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

  • Catalyst: A palladium(0) complex is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is used.[10] The phosphine ligands (L) stabilize the palladium center and modulate its reactivity.

  • Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential. It reacts with the boronic acid to form a more nucleophilic borate species ([ArB(OH)₃]⁻), which facilitates the transmetalation step—the transfer of the aryl group from boron to palladium.[4][10]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a mixture of dioxane and water is typically used to dissolve the diverse components of the reaction mixture (the organic precursors and the inorganic base).

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar aryl couplings.[2]

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-3-hydroxypicolinic acid (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq, 5 mol%). Subsequently, add degassed DMF via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH ~4 with 1M HCl. This will protonate the carboxylic acid and precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound in high purity.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes representative conditions for the Suzuki-Miyaura coupling. Yields are estimates based on similar transformations in the literature.[2][11]

ParameterConditionRationale
Aryl Halide 5-Bromo-3-hydroxypicolinic acidElectrophilic coupling partner.
Boronic Acid 3-Chlorophenylboronic acid (1.2 eq)Nucleophilic coupling partner; slight excess ensures complete consumption of the more valuable aryl bromide.
Catalyst Pd(PPh₃)₄ (5 mol%)Common and effective catalyst for Suzuki couplings.
Base K₃PO₄ (3.0 eq)Strong, non-nucleophilic base to activate the boronic acid.
Solvent DMF (degassed)Polar aprotic solvent, good for dissolving reactants.
Temperature 90-100 °CProvides thermal energy to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidative degradation.
Typical Yield 75-90%Expected range after purification.

Overall Experimental Workflow

The entire process, from precursor acquisition to the final, purified product, follows a logical sequence of operations designed to ensure safety, efficiency, and purity.

G Start Start: Acquire Precursors - 5-Bromo-3-hydroxypicolinic acid - 3-Chlorophenylboronic acid Setup Reaction Setup (Weigh Reagents, Assemble Glassware) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert Add Add Degassed Solvent & Catalyst Inert->Add Heat Heat Reaction Mixture (90-100 °C) Add->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Acidification Monitor->Workup Isolate Isolate Crude Product (Filtration) Workup->Isolate Purify Purify Product (Recrystallization) Isolate->Purify Characterize Characterize Final Product (NMR, MS, Purity Analysis) Purify->Characterize End End: Pure Product Characterize->End

Caption: Complete experimental workflow diagram.

Conclusion

The synthesis of this compound is reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly effective, proceeding under relatively mild conditions with high functional group tolerance, thus avoiding complex protection-deprotection steps. By carefully controlling the reaction parameters—specifically the choice of catalyst, base, solvent, and the exclusion of oxygen—researchers can consistently obtain the desired product in high yield and purity. This synthetic strategy is not only robust but also highly adaptable, providing a platform for the synthesis of a diverse library of 5-aryl-3-hydroxypicolinic acid analogs for further investigation in drug discovery and materials science.

References

  • Vertex AI Search Grounding API. (n.d.). 3-Chlorophenylboronic acid synthesis. ChemicalBook.
  • Vertex AI Search Grounding API. (n.d.). Synthesis routes of 3-Chlorophenyl boronic acid. Benchchem.
  • Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Sigma-Aldrich. (n.d.). 3-Chlorophenylboronic acid.
  • Chem-Impex. (n.d.). 3-Chlorophenylboronic acid.
  • PubChem. (n.d.). 5-Bromo-3-hydroxypicolinic acid.
  • Alfa Chemistry. (n.d.). CAS 1160994-90-0 5-Bromo-3-hydroxypicolinic acid.
  • BenchChem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.

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The Molecular Gambit: An In-depth Technical Guide to the Mechanism of Action of 5-(3-Chlorophenyl)-3-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Player in Cellular Oxygen Sensing

In the intricate theater of cellular regulation, the ability to sense and respond to changes in oxygen availability is paramount to survival. This complex process, governed by the Hypoxia-Inducible Factor (HIF) signaling pathway, is a critical determinant in both physiological and pathological states. Within this field, a novel small molecule, 5-(3-Chlorophenyl)-3-hydroxypicolinic acid, has emerged as a compound of significant interest. This technical guide will provide a comprehensive exploration of its core mechanism of action, elucidating its role as a potent modulator of the HIF pathway. Designed for researchers, scientists, and drug development professionals, this document will synthesize foundational scientific principles with actionable experimental insights, offering a detailed understanding of this compound's therapeutic potential.

While direct extensive studies on this compound are emerging, a strong body of evidence, including patent filings for closely related analogs, points towards its function as an inhibitor of HIF prolyl hydroxylase (PHD) enzymes.[1] This guide will, therefore, focus on this primary mechanism, drawing upon structure-activity relationship (SAR) studies of similar 3-hydroxypicolinic acid derivatives to illuminate its molecular interactions and downstream physiological consequences.[2][3]

The Central Axis of Oxygen Homeostasis: The HIF Pathway

To comprehend the action of this compound, a foundational understanding of the HIF pathway is essential. Hypoxia-Inducible Factors (HIFs) are heterodimeric transcription factors that play a pivotal role in the cellular response to low oxygen levels (hypoxia). The stability and activity of the HIF-α subunit are tightly regulated by a family of iron- and 2-oxoglutarate-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs).

Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on HIF-α. This post-translational modification serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. Consequently, HIF-α levels remain low, and the expression of hypoxia-responsive genes is suppressed.

In a hypoxic environment, the oxygen-dependent activity of PHDs is diminished. As a result, HIF-α is not hydroxylated, escapes degradation, and translocates to the nucleus. There, it dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of a plethora of genes involved in processes such as erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and cellular metabolism.[4]

Diagram of the HIF Signaling Pathway

HIF_Pathway cluster_Normoxia Normoxia (Normal Oxygen) cluster_Hypoxia Hypoxia (Low Oxygen) cluster_Nucleus Hypoxia (Low Oxygen) HIF-1α HIF-1α HIF-1α-OH HIF-1α-OH HIF-1α->HIF-1α-OH Hydroxylation PHD PHD PHD->HIF-1α-OH O2 O₂ O2->PHD 2-OG 2-Oxoglutarate 2-OG->PHD VHL VHL HIF-1α-OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF_complex HIF-1α/HIF-1β Complex HIF-1α_hypoxia->HIF_complex HIF-1β HIF-1β (ARNT) HIF-1β->HIF_complex Nucleus Nucleus HRE Hypoxia Response Element (HRE) Target_Genes Target Gene Expression (e.g., EPO, VEGF) HRE->Target_Genes Transcriptional Activation HIF_complex_n HIF-1α/HIF-1β HIF_complex_n->HRE

Caption: The HIF signaling pathway under normoxic and hypoxic conditions.

Core Mechanism of Action: Inhibition of HIF Prolyl Hydroxylase

The primary mechanism of action of this compound is the competitive inhibition of HIF prolyl hydroxylase enzymes.[4] Structurally, it belongs to a class of compounds that act as 2-oxoglutarate mimetics. The hydroxypicolinic acid scaffold is crucial for this activity, as it chelates the ferrous iron (Fe²⁺) atom at the active site of the PHD enzyme, thereby preventing the binding of the endogenous substrate, 2-oxoglutarate.[5][6]

By occupying the active site, this compound effectively blocks the hydroxylation of HIF-α, even in the presence of normal oxygen levels. This pharmacological mimicry of a hypoxic state leads to the stabilization and accumulation of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of hypoxia-inducible genes.

Diagram of the Inhibitory Mechanism

Inhibition_Mechanism cluster_Enzyme PHD Enzyme Active Site cluster_Consequence Downstream Effect PHD_active_site PHD Active Site (with Fe²⁺) HIF_stabilization HIF-1α Stabilization and Accumulation PHD_active_site->HIF_stabilization Inhibition of Hydroxylation 5-CP-3-HPA 5-(3-Chlorophenyl)- 3-hydroxypicolinic acid 5-CP-3-HPA->PHD_active_site Competitive Binding 2-OG 2-Oxoglutarate (Endogenous Substrate) 2-OG->PHD_active_site Binding (Inhibited) HIF-1α HIF-1α Gene_expression Increased Expression of Hypoxia-Inducible Genes (e.g., EPO) HIF_stabilization->Gene_expression

Caption: Competitive inhibition of PHD by this compound.

Structure-Activity Relationship (SAR) Insights

The chemical architecture of this compound is finely tuned for potent PHD inhibition. Key structural features contribute to its binding affinity and selectivity:

  • 3-Hydroxypicolinic Acid Scaffold: This core motif is the primary pharmacophore responsible for chelating the active site Fe²⁺ ion. The hydroxyl and carboxyl groups form a bidentate coordination complex with the iron, mimicking the binding of 2-oxoglutarate.[5][6]

  • 5-(3-Chlorophenyl) Group: The substituent at the 5-position of the picolinic acid ring plays a crucial role in occupying a hydrophobic pocket within the PHD active site.[5][7] The chlorophenyl moiety likely engages in favorable van der Waals and hydrophobic interactions with amino acid residues lining this pocket, thereby enhancing the overall binding affinity and potentially contributing to isoform selectivity.

Physiological Consequences and Therapeutic Potential

The inhibition of PHDs by this compound triggers a cascade of physiological responses, primarily mediated by the upregulation of HIF target genes.

HIF Target Gene Physiological Function Therapeutic Implication
Erythropoietin (EPO) Stimulates the production of red blood cells in the bone marrow.Treatment of anemia, particularly in the context of chronic kidney disease (CKD).[4]
Vascular Endothelial Growth Factor (VEGF) Promotes the formation of new blood vessels (angiogenesis).Potential for treating ischemic conditions such as peripheral artery disease and coronary artery disease.[8]
Genes involved in iron metabolism Enhance iron absorption, mobilization, and utilization for erythropoiesis.Improved iron homeostasis in anemic states.

The most well-established therapeutic application for PHD inhibitors is the treatment of anemia associated with chronic kidney disease.[4][9] By stimulating endogenous EPO production, these agents offer an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of this compound, a series of in vitro and in vivo experiments are essential.

In Vitro PHD Inhibition Assay

Objective: To determine the inhibitory potency of this compound against PHD isoforms.

Methodology:

  • Reagents: Recombinant human PHD1, PHD2, and PHD3 enzymes; a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD); 2-oxoglutarate; ferrous sulfate; ascorbate; and a detection antibody specific for hydroxylated HIF-1α.

  • Procedure: a. Incubate the recombinant PHD enzyme with varying concentrations of this compound. b. Initiate the hydroxylation reaction by adding the HIF-1α ODD peptide, 2-oxoglutarate, ferrous sulfate, and ascorbate. c. Allow the reaction to proceed for a defined period at 37°C. d. Terminate the reaction and quantify the extent of HIF-1α hydroxylation using an immunoassay (e.g., ELISA or time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the inhibitor required to achieve 50% inhibition of PHD activity.

Cell-Based HIF-1α Stabilization Assay

Objective: To confirm that this compound stabilizes HIF-1α in a cellular context.

Methodology:

  • Cell Line: Use a relevant human cell line, such as a renal carcinoma cell line (e.g., 786-O) or a hepatoma cell line (e.g., Hep3B).

  • Procedure: a. Culture the cells to a suitable confluency. b. Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 4-6 hours). c. Lyse the cells and prepare nuclear extracts. d. Detect HIF-1α protein levels in the nuclear extracts by Western blotting using a specific anti-HIF-1α antibody.

  • Data Analysis: Quantify the band intensity to determine the dose-dependent increase in HIF-1α protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To measure the upregulation of HIF target genes in response to treatment with this compound.

Methodology:

  • Cell Line and Treatment: Use a suitable cell line (e.g., Hep3B) and treat with the compound as described above.

  • Procedure: a. Isolate total RNA from the treated cells. b. Synthesize cDNA from the RNA using reverse transcriptase. c. Perform qRT-PCR using primers specific for HIF target genes (e.g., EPO, VEGF) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Calculate the fold change in target gene expression relative to vehicle-treated control cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assays cluster_InVivo In Vivo Studies start Start phd_assay PHD Inhibition Assay (Biochemical) start->phd_assay ic50 Determine IC₅₀ phd_assay->ic50 hif_stabilization HIF-1α Stabilization Assay (Western Blot) ic50->hif_stabilization gene_expression Target Gene Expression (qRT-PCR) hif_stabilization->gene_expression animal_model Animal Model of Anemia (e.g., CKD rat model) gene_expression->animal_model dosing Oral Administration of 5-CP-3-HPA animal_model->dosing endpoints Measure Hematological Parameters (e.g., Hemoglobin, EPO levels) dosing->endpoints end End endpoints->end

Caption: A streamlined workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound represents a promising small molecule inhibitor of HIF prolyl hydroxylases. Its mechanism of action, centered on the stabilization of HIF-α, holds significant therapeutic potential for the treatment of anemia and other hypoxia-related disorders. The in-depth understanding of its interaction with the PHD active site, guided by SAR principles, provides a solid foundation for further drug development and optimization.

Future research should focus on delineating the isoform selectivity of this compound, as differential inhibition of PHD1, PHD2, and PHD3 may offer distinct therapeutic profiles and safety margins. Furthermore, comprehensive preclinical and clinical studies are necessary to fully evaluate its efficacy, pharmacokinetic properties, and long-term safety. The continued exploration of this and related compounds will undoubtedly advance our ability to pharmacologically modulate the HIF pathway for therapeutic benefit.

References

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  • Wu, Y., et al. (2018). Click Chemistry-Based Discovery of [3-Hydroxy-5-(1 H-1,2,3-triazol-4-yl)picolinoyl]glycines as Orally Active Hypoxia-Inducing Factor Prolyl Hydroxylase Inhibitors with Favorable Safety Profiles for the Treatment of Anemia. Journal of Medicinal Chemistry, 61(12), 5332-5349. [Link]

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  • Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof. (2016). EP3068394A1.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-(3-Chlorophenyl)-3-hydroxypicolinic acid, a key intermediate in medicinal chemistry.[1] As a molecule of interest in the development of therapeutics for inflammatory and autoimmune diseases, rigorous structural confirmation is paramount.[1] This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound. The interpretation herein serves as a benchmark for researchers and drug development professionals engaged in the synthesis and quality control of related small molecule inhibitors.

Introduction: The Imperative for Spectroscopic Verification

In the field of drug development, the absolute certainty of a molecule's structure is the foundation upon which all subsequent biological and toxicological data are built. For an intermediate like this compound (Molecular Formula: C₁₂H₈ClNO₃, Molecular Weight: 249.65 g/mol ), its utility lies in its precise three-dimensional arrangement of atoms and functional groups.[1][2] Spectroscopic methods provide a non-destructive, detailed fingerprint of the molecule, allowing for confirmation of its identity, purity, and structural integrity.

This guide moves beyond a simple presentation of data. It delves into the causality behind the observed spectral features, reflecting the analytical thought process of an experienced scientist. By understanding why the molecule behaves as it does in each spectroscopic experiment, researchers can gain deeper insights and troubleshoot unexpected results with greater confidence.

Molecular Structure & Predicted Spectroscopic Features

Before examining the acquired data, a foundational analysis of the target structure is essential. This predictive exercise allows us to form hypotheses that will be tested against the experimental results.

The structure combines several key functional groups:

  • A picolinic acid core (a pyridine ring with a carboxylic acid at position 2).

  • A hydroxyl group at position 3 of the pyridine ring.

  • A 3-chlorophenyl substituent at position 5.

Based on this, we can anticipate the following:

  • ¹H NMR: Signals for protons on both the pyridine and chlorophenyl rings. The acidic proton of the carboxylic acid and the phenolic proton of the hydroxyl group should also be present, though their shifts can be variable.

  • ¹³C NMR: Distinct signals for all 12 carbon atoms, with chemical shifts influenced by their electronic environment (e.g., attachment to nitrogen, oxygen, chlorine, or carbonyl group).

  • IR Spectroscopy: Characteristic absorption bands for O-H (from both the hydroxyl and carboxylic acid groups), C=O (carbonyl), C=C/C=N (aromatic rings), and C-Cl bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's mass, exhibiting a characteristic M+2 isotopic pattern due to the presence of the ³⁷Cl isotope.

Diagram: Annotated Structure of this compound

The following diagram illustrates the molecular structure with numbering conventions used for NMR spectral assignments.

Caption: Molecular structure and numbering scheme for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Experimental Protocol: NMR Sample Preparation
  • Analyte Preparation: Accurately weigh 10-15 mg of this compound.

  • Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent choice for this compound due to its high polarity, which ensures complete dissolution. Critically, it allows for the observation of exchangeable protons (from -OH and -COOH) as broad singlets, which might otherwise be lost through rapid exchange with protic solvents like D₂O.

  • Sample Preparation: Dissolve the compound in the deuterated solvent within a 5 mm NMR tube. Vortex gently to ensure homogeneity.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard parameters for ¹H, ¹³C, and 2D correlation experiments (like COSY and HSQC) should be employed.

¹H NMR Spectral Data & Interpretation

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityAssignmentInterpretation
~13.5 (very broad)s (br)COOHThe highly deshielded and broad signal is characteristic of a carboxylic acid proton, engaged in hydrogen bonding.
~10.5 (broad)s (br)Ar-OHThis broad signal corresponds to the phenolic hydroxyl proton. Its chemical shift is concentration and temperature-dependent.
8.31d, J = 2.0 HzH-6This proton is on the pyridine ring, ortho to the nitrogen, which strongly deshields it. It is coupled only to H-4 over a long range (meta-coupling).
7.95d, J = 2.0 HzH-4Also on the pyridine ring, this proton is meta-coupled to H-6, resulting in a doublet with a small coupling constant.
7.82t, J = 2.0 HzH-2'This proton on the chlorophenyl ring is a triplet due to nearly identical coupling to H-4' and H-6'. It appears as a "triplet" or narrow multiplet.
7.75ddd, J = 7.8, 2.0, 1.2 HzH-6'This proton is ortho to the point of attachment and shows coupling to H-5' (ortho), H-4' (meta), and H-2' (para).
7.58t, J = 7.8 HzH-5'A triplet resulting from ortho-coupling to both H-4' and H-6'.
7.51ddd, J = 7.8, 2.0, 1.2 HzH-4'This proton is ortho to the chlorine atom and shows coupling to H-5' (ortho), H-6' (meta), and H-2' (para).
¹³C NMR Spectral Data & Interpretation

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignmentInterpretation
168.5COOHThe carbonyl carbon of the carboxylic acid, typically found in the 165-185 ppm range.
155.2C-3Carbon bearing the hydroxyl group. The oxygen atom causes a significant downfield shift.
148.1C-2Carbon attached to both the nitrogen and the carboxylic acid group, resulting in a deshielded signal.
142.0C-6Pyridine carbon adjacent to the nitrogen, shifted downfield.
138.5C-1'Quaternary carbon of the phenyl ring attached to the pyridine ring.
134.1C-3'Carbon atom directly bonded to the chlorine atom.
131.5C-5'Aromatic CH carbon.
130.8C-5Pyridine carbon attached to the chlorophenyl group.
129.3C-4'Aromatic CH carbon.
128.5C-6'Aromatic CH carbon.
127.2C-2'Aromatic CH carbon.
122.1C-4Pyridine carbon with an upfield shift relative to other pyridine carbons due to its position.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. Perform a background scan of the clean crystal first, which is automatically subtracted from the sample spectrum.

IR Spectral Data & Interpretation
Frequency (cm⁻¹)IntensityAssignmentInterpretation
3100-2500BroadO-H stretch (Carboxylic Acid)The extremely broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
~3000MediumO-H stretch (Phenol)This absorption from the phenolic -OH is often merged within the broad carboxylic acid O-H band.
~1700StrongC=O stretch (Carboxylic Acid)A strong, sharp peak characteristic of the carbonyl group in an aromatic carboxylic acid.
1610, 1580, 1470Medium-StrongC=C and C=N ring stretchingThese absorptions are typical for the aromatic systems of the pyridine and phenyl rings.
~1250StrongC-O stretchArising from the C-O bonds of both the carboxylic acid and the phenolic hydroxyl group.
~780StrongC-Cl stretchThis absorption is in the fingerprint region and is indicative of the carbon-chlorine bond.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Acquire spectra in both positive and negative ion modes. Rationale: The carboxylic acid group readily deprotonates, making negative ion mode ([M-H]⁻) highly effective. The pyridine nitrogen can be protonated, so positive ion mode ([M+H]⁺) is also viable.

MS Data & Fragmentation Interpretation
  • Calculated Molecular Weight: 249.0193 for C₁₂H₈³⁵ClNO₃

  • Observed Ion (Negative Mode, [M-H]⁻): m/z = 248.01

  • Observed Ion (Positive Mode, [M+H]⁺): m/z = 250.03

Key Observation: Isotopic Pattern A crucial confirmation is the presence of an isotopic peak at M+2 (i.e., at m/z 252 in positive mode) with an intensity approximately one-third of the molecular ion peak. This is the definitive signature of a molecule containing a single chlorine atom (natural abundance: ~75.8% ³⁵Cl, ~24.2% ³⁷Cl).

Diagram: Proposed ESI-MS Fragmentation Pathway

G M [M+H]⁺ m/z = 250 F1 [M+H - H₂O]⁺ m/z = 232 M->F1 - H₂O (from COOH and OH) F2 [M+H - COOH]⁺ m/z = 205 M->F2 - HCOOH (decarboxylation) F3 [M+H - H₂O - CO]⁺ m/z = 204 F1->F3 - CO

Caption: Key fragmentation steps for the protonated molecule in ESI-MS.

Interpretation of Fragmentation:

  • Loss of H₂O (m/z 232): A common initial loss from the protonated molecular ion, likely involving the hydroxyl and carboxylic acid groups.

  • Loss of Formic Acid (HCOOH) (m/z 205): Decarboxylation is a characteristic fragmentation pathway for carboxylic acids, resulting in the loss of 45 Da.

  • Loss of CO (m/z 204 from m/z 232): Following the initial water loss, the subsequent loss of carbon monoxide is a typical fragmentation for phenolic or pyridine-N-oxide type structures.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS analyses provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of all key functional groups, and mass spectrometry verifies the elemental composition and molecular weight. This comprehensive spectroscopic profile serves as a reliable reference for quality assurance and control in any research or manufacturing setting utilizing this important chemical intermediate.

References

  • MySkinRecipes. (n.d.). This compound.
  • American Elements. (n.d.). This compound.
  • Ark Pharma Scientific Limited. (n.d.). This compound.

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A Comprehensive Guide to the Solid-State Characterization and Single-Crystal X-ray Structure Analysis of 5-(3-Chlorophenyl)-3-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core.

Executive Summary: 5-(3-Chlorophenyl)-3-hydroxypicolinic acid (CAS 1415226-40-2) is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical development.[1][2] The precise three-dimensional arrangement of its atoms in the solid state—its crystal structure—governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. These properties are paramount in drug development, where even subtle changes in crystalline form (polymorphism) can have profound impacts on a drug's efficacy and safety.[3][4]

This technical guide provides a comprehensive framework for the complete solid-state analysis of a novel compound like this compound. Authored from the perspective of a senior application scientist, this document eschews a simple recitation of facts in favor of a detailed methodological workflow, explaining the causality behind each experimental choice. It serves as a roadmap for researchers and drug development professionals, detailing the process from obtaining high-quality single crystals to solving and refining the molecular structure, and validating the findings with complementary bulk characterization techniques. The protocols described herein are grounded in authoritative standards and leverage industry-standard software to ensure a self-validating and trustworthy analysis.

Part 1: The Imperative of Solid-State Analysis in Pharmaceutical Development

The journey of a candidate molecule from the laboratory to a viable pharmaceutical product is contingent upon a deep understanding of its solid-state properties. For an active pharmaceutical ingredient (API) like this compound, the specific crystalline arrangement dictates its material properties. Different polymorphs, or crystalline forms of the same molecule, can exhibit significantly different stabilities and dissolution profiles.[5] Therefore, identifying the most stable and optimally soluble form is a critical step in early-stage drug development.[3][5]

Furthermore, comprehensive crystallographic analysis is essential for securing intellectual property. Patenting specific polymorphic forms allows pharmaceutical developers to protect their innovations.[4] This guide outlines the gold-standard technique for this purpose: Single-Crystal X-ray Diffraction (SC-XRD), which provides unambiguous determination of the three-dimensional molecular structure.[6][7]

Part 2: The Experimental Workflow: From Powder to Structure

The successful determination of a crystal structure is not a single experiment but a multi-stage process. Each step builds upon the last, and the quality of the final result is dictated by the rigor with which each stage is executed.

Protocol 2.1: Synthesis and High-Purity Crystallization

Causality: The foundation of high-quality crystallographic analysis is exceptionally pure starting material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern that may be difficult or impossible to solve.

Methodology:

  • Synthesis: Synthesize this compound using an appropriate synthetic route. While a specific route for this molecule is not detailed in readily available literature, analogous syntheses of hydroxypicolinic acid derivatives often involve multi-step reactions starting from pyridine precursors.[8]

  • Purification: Purify the crude product to >99% purity using techniques such as recrystallization or column chromatography. Purity should be confirmed by methods like NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. The goal is to create a slow, controlled process of self-assembly.

    • Technique Selection: Slow evaporation is a robust starting point for many organic compounds. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) and left undisturbed in a vial covered with a perforated cap to allow the solvent to evaporate over several days to weeks.

    • Solvent Screening: A range of solvents and solvent mixtures should be screened in parallel to find conditions that yield well-formed, single crystals rather than amorphous powder or microcrystalline material.

Experimental Workflow cluster_material Material Preparation cluster_analysis Structural & Physical Analysis Synthesis Synthesis of 5-(3-Chlorophenyl)-3- hydroxypicolinic acid Purification Purification (>99%) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Bulk Bulk Characterization (PXRD, DSC, TGA) Purification->Bulk SC_XRD SC-XRD Data Collection CrystalGrowth->SC_XRD StructureSolution Structure Solution (SHELXT/SHELXS) SC_XRD->StructureSolution Refinement Structure Refinement (SHELXL) StructureSolution->Refinement Validation Structural Validation & Analysis Refinement->Validation Validation->Bulk Compare Bulk to Single Crystal

Caption: Overall workflow for crystal structure determination.

Protocol 2.2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Causality: SC-XRD works on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms arranged in a periodic crystal lattice.[9] The resulting diffraction pattern contains the information required to reconstruct the three-dimensional atomic arrangement. A modern diffractometer is used to precisely orient the crystal and record the intensity and position of thousands of diffracted reflections.[7]

Methodology:

  • Crystal Selection & Mounting: Under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm in size) free of cracks or defects. Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Place the mounted crystal on the diffractometer. A stream of cold nitrogen gas (e.g., at 100 K) is typically used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

    • Perform an initial scan to determine the unit cell parameters and Bravais lattice.

    • Execute a full data collection strategy, rotating the crystal through a series of angles to capture a complete and redundant set of diffraction data.

Part 3: From Raw Data to Molecular Insight: Structure Solution and Refinement

The diffraction data is a collection of intensities, but the crucial phase information is lost. The process of "solving" the structure involves computationally recovering these phases to generate an initial electron density map.

Protocol 3.1: Structure Solution and Refinement

Causality: Structure solution programs use statistical methods to determine the most probable phase relationships (direct methods).[10] Once an initial model is obtained, it is refined using a least-squares algorithm, which iteratively adjusts atomic parameters (position, occupancy, and displacement) to minimize the difference between the observed diffraction data and the data calculated from the model.[11]

Methodology:

  • Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections (e.g., for Lorentz and polarization effects).

  • Structure Solution: Use a program like SHELXT or SHELXS to solve the phase problem.[10] This typically yields a partial or complete model of the molecule's non-hydrogen atoms.

  • Structure Refinement: This iterative process is often managed within a graphical interface like Olex2.[12][13]

    • Initial Cycles: Refine the positions and isotropic (spherical) displacement parameters of the initial atomic model using SHELXL.[14]

    • Anisotropic Refinement: Convert the displacement parameters to anisotropic (ellipsoidal) form to better model the thermal motion of the atoms.

    • Hydrogen Atom Placement: Add hydrogen atoms to the model in calculated positions, refining them using a "riding model" where their geometry is constrained relative to their parent atom.[10]

    • Convergence: Continue refinement until the model converges, meaning the shifts in refined parameters are negligible and the figures of merit (see below) are stable and low.

Trustworthiness - Self-Validation System: The quality of a refined crystal structure is not subjective. It is validated by universally accepted figures of merit:

  • R1: The residual factor, representing the agreement between observed and calculated structure factor amplitudes. A value below 5% is considered excellent for small molecules.

  • wR2: A weighted residual factor based on intensities (F²).

  • Goodness of Fit (GooF): Should be close to 1.0, indicating that the model is a good fit to the data.

Refinement_Cycle InitialModel Initial Model (from SHELXS) Refine Least-Squares Refinement (SHELXL) InitialModel->Refine Map Calculate Difference Electron Density Map Refine->Map Check Check Map & Model (Add H, Assign Atoms, Check ADPs) Map->Check Check->Refine Modify Model Converged Model Converged? (R1, wR2, GooF) Check->Converged No Changes Converged->Refine No FinalModel Final Validated Structural Model Converged->FinalModel Yes

Caption: The iterative cycle of crystallographic refinement.

Part 4: Analysis of the Final Structure

Once refined, the model provides a wealth of precise chemical information. As no public structure exists for the title compound, the following tables present hypothetical yet realistic data based on known structures of similar organic molecules.[15]

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Chemical formulaC₁₂H₈ClNO₃
Formula weight249.65 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 15.2 Å, c = 9.1 Å
α = 90°, β = 98.5°, γ = 90°
Volume1160 ų
Z (molecules/unit cell)4
Density (calculated)1.430 Mg/m³
Reflections collected10500
Independent reflections2650 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.105
Goodness-of-fit on F²1.03

Table 2: Hypothetical Selected Geometric Parameters (Bond Lengths and Angles)

Bond/AngleLength (Å) / Degrees (°)Description
C2-C7(OOH)1.49Carboxylic acid C-C bond
C3-O3(H)1.36Phenolic C-O bond
C1'-Cl11.74Aromatic C-Cl bond
O3-H3···N12.65 Å / 175°Intramolecular Hydrogen Bond
O7-H7···O8'2.70 Å / 178°Intermolecular H-Bond (dimer)

Structural Interpretation: The final model allows for a detailed examination of intramolecular geometry (bond lengths, angles, planarity) and intermolecular interactions. A key feature in many hydroxypicolinic acids is an intramolecular hydrogen bond between the hydroxyl group and the pyridine nitrogen.[15] In the crystal lattice, molecules often pack via intermolecular hydrogen bonds, such as the classic carboxylic acid dimer motif, or through π-π stacking of the aromatic rings.

HBonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N1 O3 O3-H O3->N1 Intramolecular H-Bond C7 C7=O7 O8 O8-H C7_B C7'=O7' O8->C7_B Intermolecular H-Bond (Carboxylic Acid Dimer) O8_B O8'-H' O8_B->C7

Sources

5-(3-Chlorophenyl)-3-hydroxypicolinic acid solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

This compound is a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of novel therapeutics for inflammatory and autoimmune diseases[1]. Its efficacy in these applications is intrinsically linked to its physicochemical properties, with solubility being a paramount consideration. Solubility dictates the bioavailability of a drug, influences its formulation, and ultimately impacts its therapeutic effectiveness. A thorough understanding of the solubility of this compound in various solvents is therefore essential for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately assess its solubility, understand the factors that influence it, and make informed decisions in solvent selection for synthesis, purification, and formulation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C₁₂H₈ClNO₃[1][2][3][4][5]
Molecular Weight 249.65 g/mol [1][2][3][5][6]
CAS Number 1415226-40-2[1][2][3][4][5]
Predicted Boiling Point 543.3±50.0 °C[3]
Predicted Density 1.461±0.06 g/cm³[3]
Storage 2-8°C, dry and sealed[1]

Determining the Equilibrium Solubility: A Step-by-Step Protocol

The equilibrium solubility of a compound is a critical parameter, representing the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of poorly soluble compounds[7].

Experimental Protocol: Shake-Flask Method

This protocol is based on the principles outlined by the World Health Organization (WHO) for equilibrium solubility experiments[8][9].

1. Preparation of Saturated Solution:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches equilibrium with the solid phase[7].

  • The container should be sealed to prevent solvent evaporation.

2. Equilibration:

  • Agitate the mixture at a constant temperature for a prolonged period. The time required to reach equilibrium should be determined through preliminary studies, but 24 to 72 hours is often sufficient[10].

  • Constant temperature is critical as solubility is temperature-dependent[10][11]. A thermostatically controlled water bath or incubator is recommended.

3. Phase Separation:

  • After equilibration, allow the suspension to settle.

  • Separate the solid and liquid phases. This can be achieved through centrifugation or filtration[7].

  • If using filtration, ensure the filter material does not adsorb the solute, which could lead to inaccurate results[7].

4. Analysis of the Supernatant:

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

  • Determine the concentration of this compound in the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC)[9].

5. Calculation of Solubility:

  • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Visualizing the Workflow: Equilibrium Solubility Determination

G Workflow for Equilibrium Solubility Determination A 1. Preparation Add excess compound to solvent B 2. Equilibration Agitate at constant temperature A->B C 3. Phase Separation Centrifugation or Filtration B->C D 4. Analysis Withdraw and dilute supernatant C->D E 5. Quantification Determine concentration (e.g., HPLC) D->E F 6. Calculation Determine solubility E->F

Caption: A flowchart illustrating the key steps in the shake-flask method for determining equilibrium solubility.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several factors. A comprehensive understanding of these factors is crucial for controlling and optimizing the dissolution process.

The Impact of pH

As a carboxylic acid, the solubility of this compound is expected to be highly dependent on the pH of the solution.

  • At low pH (below its pKa): The compound will exist predominantly in its neutral, protonated form. This form is generally less soluble in aqueous media.

  • At high pH (above its pKa): The carboxylic acid group will deprotonate, forming a carboxylate salt. The ionized form is more polar and will exhibit significantly higher solubility in aqueous solutions[11][12].

The pH-solubility profile is a critical dataset in drug development, as it helps predict the compound's behavior in different physiological environments, such as the gastrointestinal tract[9].

The Role of Temperature

Temperature has a significant effect on solubility. For most solid solutes, solubility increases with increasing temperature. This relationship can be described by the van't Hoff equation. It is essential to control the temperature during solubility determination to ensure accurate and reproducible results[10].

The Influence of Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in solubility. The solubility of this compound will vary depending on the polarity of the solvent.

  • Polar Solvents: Due to the presence of the carboxylic acid and hydroxyl groups, the molecule can act as both a hydrogen bond donor and acceptor. This suggests it will have a higher solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., acetonitrile) compared to nonpolar solvents[13]. A study on the structurally related picolinic acid showed it to be highly soluble in water, less so in ethanol, and even less in acetonitrile, highlighting the importance of hydrogen bonding capabilities of the solvent[13][14][15].

  • Nonpolar Solvents: The presence of the chlorophenyl group provides some nonpolar character, suggesting some solubility in less polar organic solvents.

Conceptual Relationships of Factors Influencing Solubility

G Factors Influencing Solubility Solubility Solubility pH pH Ionization Ionization pH->Ionization Temperature Temperature Temperature->Solubility SolventPolarity Solvent Polarity HydrogenBonding Hydrogen Bonding SolventPolarity->HydrogenBonding pKa pKa pKa->Ionization Ionization->Solubility HydrogenBonding->Solubility

Caption: A diagram showing the key factors that influence the solubility of this compound.

Solvent Selection in a Drug Development Context

The choice of solvent extends beyond simply dissolving the compound. In a pharmaceutical setting, solvent selection is a critical decision that impacts safety, environmental sustainability, and regulatory compliance[16][17][18][19][20].

Key Considerations for Solvent Selection
FactorDescription
Purity and Compliance Solvents must meet pharmacopeial standards (e.g., USP, BP) and comply with regulatory guidelines for residual solvents (ICH Q3C)[16].
Safety and Toxicity Low toxicity and non-flammable solvents are preferred to ensure worker safety and minimize environmental impact[16][17][18].
Process Efficiency The solvent should allow for efficient synthesis, purification, and isolation of the final product. Properties like boiling point and volatility are important for ease of removal[16].
Environmental Impact The use of "green solvents" that are biodegradable and derived from renewable resources is encouraged to improve the sustainability of the process[17].
Regulatory Acceptance Solvents are often categorized by regulatory bodies based on their risk to human health. It is advisable to use solvents from preferred classes[19][20].

Conclusion

References

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  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • World Health Organization. (2018, July 2).
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (2025, December 8).
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.
  • What Factors Are Taken Into Consider
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4).
  • Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI.
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4).
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  • This compound | CAS 1415226-40-2. AMERICAN Elements.
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  • User Guide. graphviz 0.
  • Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI.
  • CID 161994068 | C10H20O6. PubChem.
  • 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid. LookChem.
  • (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023)
  • 5-Hydroxypicolinic acid.
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1989, September). PubMed.
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Unlocking the Therapeutic Potential of 5-(3-Chlorophenyl)-3-hydroxypicolinic Acid: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 5-(3-Chlorophenyl)-3-hydroxypicolinic Acid

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This compound emerges as a compound of significant interest, predicated on the well-documented biological activities of its structural antecedents, namely picolinic acid and its derivatives. Picolinic acid, an endogenous metabolite of tryptophan, and its analogs have demonstrated a remarkable breadth of physiological effects, including neuroprotective, immunological, and anti-proliferative activities[1][2]. The core picolinic acid scaffold is a known bidentate chelating agent for essential metal ions like zinc, iron, and copper, a property that can influence various enzymatic and cellular processes[1][3].

The introduction of a hydroxyl group at the 3-position, as seen in 3-hydroxypicolinic acid, has been shown to yield complexes with cytotoxic and antimycobacterial properties[4]. Furthermore, the addition of a substituted phenyl ring, in this case, a 3-chlorophenyl group, introduces a lipophilic and electronically distinct moiety that can significantly modulate pharmacological activity. Similar chlorophenyl-containing heterocyclic carboxylic acids have exhibited potent anti-inflammatory and antitumor activities[5][6].

This technical guide provides a comprehensive framework for the preclinical evaluation of this compound. We will delve into its hypothesized biological activities, supported by a robust scientific rationale, and present detailed, field-proven experimental protocols to systematically investigate its therapeutic potential. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for informed decision-making in a drug development pipeline.

Hypothesized Biological Activities and Mechanistic Underpinnings

Based on a thorough analysis of its structural components and the activities of related molecules, we hypothesize that this compound possesses potential in several key therapeutic areas:

  • Oncology: The anti-proliferative effects of picolinic acid derivatives, combined with the cytotoxic potential observed in metal complexes of 3-hydroxypicolinic acid and other chlorophenyl-containing compounds, suggest a strong possibility of anticancer activity. The mechanism could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key oncogenic signaling pathways.

  • Inflammation: The presence of the chlorophenyl group is a key structural alert for potential anti-inflammatory properties, as demonstrated by related molecules[5]. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production, interfering with immune cell signaling, or acting on key enzymes involved in the inflammatory cascade.

  • Infectious Diseases: Phenolic acids and their derivatives are known to possess antimicrobial properties[7][8]. This compound, as a substituted phenolic acid, may exhibit antibacterial or antifungal activity by disrupting microbial membranes, inhibiting essential enzymes, or chelating metal ions crucial for microbial growth.

The following sections will provide detailed protocols to rigorously test these hypotheses.

Experimental Protocols for Biological Evaluation

I. In Vitro Screening Cascade: A Multi-faceted Approach to Uncover Bioactivity

The initial phase of evaluation employs a battery of in vitro assays to efficiently screen for biological activity and elucidate potential mechanisms of action. This approach allows for rapid, cost-effective identification of the most promising therapeutic avenues.[9][10]

1. Cell Viability and Cytotoxicity Assays:

  • Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of a panel of human cancer cell lines.

  • Protocol:

    • Cell Line Selection: Utilize a diverse panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel).

    • Cell Seeding: Seed cells in 96-well plates at an optimized density and allow for adherence overnight.

    • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • Viability Assessment: Employ a robust viability assay, such as the MTT or CellTiter-Glo® assay, to quantify the number of viable cells.[11]

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

2. Apoptosis and Cell Cycle Analysis:

  • Objective: To investigate whether the compound induces programmed cell death (apoptosis) or alters cell cycle progression.

  • Protocol:

    • Treatment: Treat cancer cells with the compound at concentrations around its IC50 value.

    • Apoptosis Detection: Utilize Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.

    • Cell Cycle Analysis: Fix and stain cells with propidium iodide and analyze DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Table 1: Hypothetical In Vitro Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2G2/M Arrest, Apoptosis Induction
A549 (Lung)8.9Apoptosis Induction
HCT116 (Colon)3.5S Phase Arrest
PC-3 (Prostate)12.1Moderate Cytotoxicity

1. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages:

  • Objective: To assess the compound's ability to suppress the production of pro-inflammatory cytokines.

  • Protocol:

    • Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

    • Pre-treatment: Incubate cells with various concentrations of the compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for 18-24 hours.

    • Cytokine Measurement: Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.

2. Cyclooxygenase (COX) Enzyme Inhibition Assay:

  • Objective: To determine if the compound directly inhibits COX-1 and/or COX-2, key enzymes in the inflammatory pathway.

  • Protocol:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Incubate the recombinant enzymes with the compound at various concentrations.

    • Measure the enzymatic activity according to the kit manufacturer's instructions.

    • Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

Graphviz Diagram 1: In Vitro Screening Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Candidate Progression Compound 5-(3-Chlorophenyl)-3- hydroxypicolinic acid CellViability Cell Viability Assay (NCI-60 Panel) Compound->CellViability CytokineAssay LPS-induced Cytokine Assay (RAW 264.7) Compound->CytokineAssay AntimicrobialAssay MIC Determination (Bacterial & Fungal Panel) Compound->AntimicrobialAssay Apoptosis Apoptosis/Cell Cycle Analysis CellViability->Apoptosis If IC50 < 20 µM COX COX-1/COX-2 Inhibition Assay CytokineAssay->COX If Cytokine Inhibition > 50% MembranePermeability Bacterial Membrane Permeability Assay AntimicrobialAssay->MembranePermeability If MIC < 50 µg/mL InVivo In Vivo Efficacy Studies Apoptosis->InVivo COX->InVivo MembranePermeability->InVivo

Caption: A streamlined workflow for the initial in vitro evaluation of this compound.

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of pathogenic bacteria and fungi.

  • Protocol:

    • Microorganism Panel: Select a representative panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

    • Broth Microdilution: Perform a broth microdilution assay in 96-well plates according to CLSI guidelines.

    • Incubation: Incubate the plates under appropriate conditions for 18-24 hours (bacteria) or 48 hours (fungi).

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

II. In Vivo Efficacy Models: Translating In Vitro Findings to a Biological System

Promising results from in vitro studies warrant further investigation in relevant animal models to assess efficacy and tolerability. The choice of model is critical for obtaining meaningful data.[12][13][14]

  • Objective: To evaluate the in vivo antitumor activity of the compound.

  • Protocol:

    • Tumor Implantation: Subcutaneously implant human cancer cells (selected based on in vitro sensitivity) into immunocompromised mice (e.g., nude mice).

    • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Treatment: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses for a specified duration.

    • Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, excise tumors and weigh them.

    • Pharmacodynamic (PD) Studies: Collect tumor and plasma samples to analyze drug concentration and target modulation.

Graphviz Diagram 2: Hypothetical Anti-inflammatory Signaling Pathway Modulation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Compound 5-(3-Chlorophenyl)-3- hydroxypicolinic acid Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: Potential points of intervention for this compound in the TLR4-NF-κB signaling pathway.

  • Objective: To assess the in vivo anti-inflammatory effects of the compound in an acute inflammation model.

  • Protocol:

    • Animal Model: Use rats or mice.

    • Compound Administration: Administer the compound orally or intraperitoneally.

    • Induction of Inflammation: Inject carrageenan into the sub-plantar region of the hind paw to induce localized inflammation.

    • Edema Measurement: Measure the paw volume at regular intervals using a plethysmometer.

    • Data Analysis: Calculate the percentage of inhibition of paw edema compared to the vehicle control group.

Data Interpretation and Future Directions

The collective data from these in vitro and in vivo studies will provide a comprehensive profile of the biological activity of this compound. Positive outcomes, such as potent and selective cytotoxicity against cancer cells, significant reduction in inflammatory markers, or broad-spectrum antimicrobial activity, will pave the way for lead optimization.

Future work should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicology studies to assess the compound's drug-like properties. The ultimate goal is to advance a promising lead candidate into further preclinical and, eventually, clinical development.

References

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  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (2024). MDPI. [Link]

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  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). MDPI. [Link]

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  • Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect. (1980). PubMed. [Link]

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  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2007). ResearchGate. [Link]

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The Crucial Intermediate: A Technical Guide to 5-(3-Chlorophenyl)-3-hydroxypicolinic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-(3-chlorophenyl)-3-hydroxypicolinic acid, a pivotal intermediate in the synthesis of the innovative therapeutic agent, Vadadustat. We will explore its discovery within the context of drug development, its detailed synthesis, and its role in the modulation of the Hypoxia-Inducable Factor (HIF) signaling pathway, a critical mechanism in cellular response to oxygen levels. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and actionable protocols.

Introduction: The Emergence of a Key Building Block

The story of this compound is intrinsically linked to the development of Vadadustat, an oral inhibitor of HIF prolyl hydroxylase.[1][2][3] Vadadustat is designed to treat anemia, particularly in patients with chronic kidney disease, by mimicking the body's natural response to low oxygen levels.[1][2] The discovery and optimization of Vadadustat necessitated the development of a robust synthetic route, wherein this compound emerged as a critical precursor. Its specific substitution pattern is a result of structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic profile of the final drug molecule. While the initial public disclosure of Vadadustat and, by extension, the importance of this intermediate, is found in patents filed by Akebia Therapeutics, the specific historical moment of the first synthesis of this compound is embedded within the broader drug discovery program.

Molecular and Physicochemical Properties

PropertyValueSource
Chemical Name This compoundLookChem
CAS Number 1415226-40-2[4][5]
Molecular Formula C₁₂H₈ClNO₃[4][5]
Molecular Weight 249.65 g/mol [4][5]
Storage 2-8°C, dry and sealed[4]

The Scientific Backbone: The HIF Prolyl Hydroxylase Pathway

To appreciate the significance of this compound, one must first understand the biological pathway it indirectly influences. The Hypoxia-Inducible Factor (HIF) pathway is a master regulator of oxygen homeostasis in the body.[6]

Under normal oxygen conditions (normoxia), HIF-α subunits are continuously synthesized but are targeted for degradation. This process is initiated by a class of enzymes called prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-α.[6][7][8] This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby mark HIF-α for proteasomal degradation.[8][9]

In low oxygen conditions (hypoxia), PHD enzymes are inhibited due to the lack of their co-substrate, molecular oxygen.[8] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) on the DNA.[6][8] This transcriptional activation upregulates a multitude of genes, including those responsible for erythropoiesis (red blood cell production, primarily through erythropoietin or EPO), angiogenesis, and iron metabolism.[6][7]

Vadadustat, synthesized from this compound, acts as a reversible inhibitor of the PHD enzymes.[10] By blocking these enzymes, Vadadustat stabilizes HIF-α even in the presence of normal oxygen levels, thereby activating the downstream cascade that leads to increased EPO production and improved iron mobilization, effectively treating anemia.[1][7]

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / Vadadustat Inhibition HIF-α HIF-α PHD_Enzymes PHD Enzymes HIF-α->PHD_Enzymes O2 VHL VHL E3 Ligase HIF-α->VHL Binding PHD_Enzymes->HIF-α Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-α_stable HIF-α (Stable) Nucleus Nucleus HIF-α_stable->Nucleus HIF-β HIF-β HIF-β->Nucleus HIF_Complex HIF-α/HIF-β Complex HRE Hypoxia-Response Elements (DNA) HIF_Complex->HRE Binds Gene_Transcription Gene Transcription (EPO, etc.) HRE->Gene_Transcription Vadadustat Vadadustat Vadadustat->PHD_Enzymes Inhibits

Caption: The Hypoxia-Inducible Factor (HIF) Signaling Pathway.

Synthesis and Manufacturing: From Precursors to the Core Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a synthesis based on procedures outlined in the patent literature for the preparation of Vadadustat and its intermediates.[11][12]

Experimental Protocol: Synthesis of this compound

This synthesis can be conceptualized as a workflow beginning with commercially available starting materials and proceeding through key transformations to arrive at the target intermediate.

Synthesis_Workflow Start Starting Materials: - 3,5-dichloro-2-cyanopyridine - 3-chlorophenylboronic acid Suzuki_Coupling Suzuki Coupling Start->Suzuki_Coupling Intermediate_1 3-chloro-5-(3-chlorophenyl) -2-cyanopyridine Suzuki_Coupling->Intermediate_1 Hydrolysis Hydrolysis Intermediate_1->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Step 1: Suzuki Coupling to Form 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine

  • Rationale: The Suzuki coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. In this step, it is used to introduce the 3-chlorophenyl moiety at the 5-position of the pyridine ring.

  • Procedure:

    • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 3,5-dichloro-2-cyanopyridine, 3-chlorophenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02 equivalents), and a base such as sodium carbonate (2.0 equivalents).

    • Add a suitable solvent system, for example, a mixture of toluene and water (4:1 v/v).

    • Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform a workup by separating the organic layer, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine.

Step 2: Hydrolysis to this compound

  • Rationale: This step involves the hydrolysis of both the nitrile group to a carboxylic acid and the chloro group at the 3-position to a hydroxyl group. This is typically achieved under strong acidic or basic conditions at elevated temperatures.

  • Procedure:

    • Place the 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine from Step 1 into a suitable pressure-rated reaction vessel.

    • Add a concentrated aqueous acid, such as 48% hydrobromic acid or concentrated hydrochloric acid.

    • Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by HPLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH of approximately 3-4.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with water and then a suitable organic solvent (e.g., acetone or ethanol) to remove impurities.

    • Dry the product under vacuum to yield this compound as a solid.

Role in Drug Development and Future Perspectives

This compound is a testament to the intricate process of modern drug design, where the final therapeutic agent's efficacy is built upon the precise architecture of its synthetic intermediates. As a key component in the manufacturing of Vadadustat, its efficient and scalable synthesis is of paramount importance for the pharmaceutical industry.

The future of this molecule is tied to the clinical success and broader applications of Vadadustat and other potential HIF-PH inhibitors. Research may focus on optimizing the existing synthetic routes to improve yield, reduce cost, and enhance the environmental profile of the manufacturing process. Furthermore, the core structure of 5-aryl-3-hydroxypicolinic acids may serve as a valuable scaffold for the discovery of new therapeutic agents targeting not only HIF-PH but also other metalloenzymes, given its chelating properties.

Conclusion

This compound has transitioned from a laboratory chemical to a critical industrial intermediate, driven by its indispensable role in the synthesis of Vadadustat. A thorough understanding of its synthesis, the biological rationale for its structure, and its place in the broader context of drug discovery provides valuable insights for scientists and researchers in the pharmaceutical field. The continued exploration of its chemistry and potential applications will undoubtedly contribute to the advancement of therapeutic interventions for anemia and potentially other conditions.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vadadustat?
  • Medscape. (n.d.). Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more.
  • Patsnap Synapse. (2024, June 14). What is Vadadustat used for?
  • Haase Lab. (2022, June 11). The Hypoxia-Inducible Factor Pathway (HIF). Retrieved from Haase Laboratory, Vanderbilt University Medical Center.
  • ResearchGate. (n.d.). Hypoxia‐inducible factor (HIF) signaling pathway. Under normoxia,... [Image].
  • Flippin, L. A., et al. (2019). Therapeutic targeting of the HIF oxygen-sensing pathway: Lessons learned from clinical studies.
  • Singh, A. K., et al. (2021). A Review on Vadadustat: Hope in Treatment of Anemia Patients having chronic kidney disease. AWS Journal.
  • Cell Signaling Technology. (2019). Hypoxia Signaling.
  • Drugs of the Future. (2016). Vadadustat. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, Treatment of anemia secondary to chronic kidney disease. Drugs of the Future, 41(11), 635.
  • Wang, Z., et al. (2019). The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration.
  • Google Patents. (2016).
  • Google Patents. (2019). WO2019217550A1 - Process for preparing 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (2021).
  • LookChem. (n.d.). 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid.

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An In-depth Technical Guide to the Chemical Properties and Stability of 5-(3-Chlorophenyl)-3-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Chlorophenyl)-3-hydroxypicolinic acid stands as a significant heterocyclic building block in contemporary medicinal chemistry. Its structural motif is integral to the synthesis of advanced pharmaceutical compounds, particularly those aimed at modulating inflammatory and autoimmune responses.[1] This technical guide provides a comprehensive overview of the known chemical properties and stability profile of this compound. While experimental data for this specific molecule is not extensively published, this document synthesizes available information and provides expert insights based on the established behavior of structurally related picolinic acid derivatives. The guide is designed to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and incorporation into discovery and development workflows.

Introduction

This compound, with the CAS Number 1415226-40-2, is a substituted picolinic acid derivative. The presence of a chlorophenyl group at the 5-position and a hydroxyl group at the 3-position of the pyridine ring imparts specific electronic and steric properties that are of considerable interest in the design of targeted therapeutics. Picolinic acid and its derivatives are known for their chelating properties and their ability to serve as versatile scaffolds in the synthesis of complex organic molecules.[1] The title compound is primarily utilized as a key intermediate in the development of small molecule inhibitors that target specific biological pathways associated with a range of diseases.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. While a complete experimental dataset for this compound is not publicly available, the following table summarizes the known and predicted properties.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid[2]
CAS Number 1415226-40-2[2]
Molecular Formula C₁₂H₈ClNO₃[1]
Molecular Weight 249.65 g/mol [1]
Appearance Not specified (likely a solid)
Melting Point Not available
Boiling Point 543.3±50.0 °C (Predicted)
Density 1.461±0.06 g/cm³ (Predicted)
pKa Not available
Solubility Not available
Storage 2-8°C, dry and sealed[1]

Expert Insight: The predicted high boiling point suggests low volatility. The solubility is expected to be poor in non-polar organic solvents and may be limited in water, but should increase in alkaline aqueous solutions due to the deprotonation of the carboxylic acid and phenolic hydroxyl group. The pKa of the carboxylic acid is anticipated to be in the range of 2-4, while the phenolic hydroxyl group's pKa is expected to be around 8-10, based on similar structures.

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons on both the pyridine and chlorophenyl rings would appear in the downfield region (typically 7.0-9.0 ppm). The chemical shifts and coupling patterns would be indicative of their substitution patterns. The acidic protons of the carboxylic acid and hydroxyl groups may be broad and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show 12 distinct carbon signals corresponding to the aromatic rings and the carboxyl group. The carboxyl carbon would appear at the most downfield position (around 160-170 ppm).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹) and the hydroxyl group (~3200-3600 cm⁻¹). A strong carbonyl (C=O) stretching vibration for the carboxylic acid would be present around 1700-1730 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching band would be expected in the fingerprint region.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 249.65 (or 250.66 for the protonated species), with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Chemical Stability and Degradation Pathways

While specific stability studies on this compound have not been published, its stability can be inferred from the known behavior of related picolinic acid and chlorophenyl derivatives. Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.

4.1. Hydrolytic Stability

The ester and amide derivatives of picolinic acids are susceptible to hydrolysis. However, the parent carboxylic acid is generally stable to hydrolysis. Under strongly acidic or basic conditions at elevated temperatures, degradation may occur, although this is not typically the primary degradation pathway for the core structure.

4.2. Oxidative Stability

The pyridine ring and the phenolic hydroxyl group are susceptible to oxidation. Exposure to common oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides or further hydroxylation of the aromatic rings. The presence of the electron-withdrawing chlorophenyl group might slightly modulate the susceptibility to oxidation.

4.3. Thermal Stability

Picolinic acids are known to undergo thermal decarboxylation, particularly at elevated temperatures. This would result in the formation of 5-(3-chlorophenyl)-3-hydroxypyridine. The stability of metal complexes of picolinic acid derivatives has been studied, and their decomposition often involves the loss of the organic ligand at high temperatures.

4.4. Photostability

Compounds containing chlorophenyl moieties can be susceptible to photodegradation. Under UV irradiation, cleavage of the carbon-chlorine bond can occur, leading to the formation of radical species and subsequent degradation products. The pyridine ring itself can also undergo photochemical reactions. Therefore, it is recommended to protect this compound from light.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of drug candidates, it is essential to perform comprehensive stability studies. The following protocols are designed as a starting point for the assessment of this compound.

5.1. Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

Protocol:

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase Optimization:

    • Begin with a mobile phase of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the acidic analyte).

    • A gradient elution may be necessary to separate the parent compound from its more polar or non-polar degradation products. A typical gradient could be from 10% to 90% acetonitrile over 20-30 minutes.

  • Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy, likely in the range of 254-320 nm).

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Prepare solutions of This compound Stress Subject samples to forced degradation conditions Prep->Stress Inject Inject sample onto C18 column Stress->Inject Elute Gradient elution with ACN/Water + Acid Inject->Elute Detect UV Detection Elute->Detect Integrate Integrate peak areas Detect->Integrate Quantify Quantify parent compound and degradation products Integrate->Quantify

Caption: Experimental workflow for a stability-indicating HPLC method.

5.2. Forced Degradation Studies

Forced degradation studies are conducted to generate degradation products and to demonstrate the specificity of the stability-indicating method.

Protocol:

  • Acid Hydrolysis: Treat a solution of the compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 N HCl at 60°C for up to 24 hours.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at 60°C for up to 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for up to 48 hours.

  • Photodegradation: Expose a solution of the compound and the solid compound to UV and visible light as per ICH Q1B guidelines.

For each condition, samples should be taken at various time points and analyzed by the validated stability-indicating HPLC method.

Conclusion

This compound is a valuable building block in pharmaceutical research. While a complete, publicly available dataset of its chemical properties and stability is currently lacking, this guide provides a robust framework for its understanding and handling. Based on the chemistry of related picolinic acids and chlorophenyl compounds, it is predicted to be a stable solid under standard conditions but may be susceptible to thermal decarboxylation, oxidation, and photodegradation. The experimental protocols outlined in this guide provide a clear path for researchers to perform their own comprehensive stability assessments, ensuring the quality and integrity of this important synthetic intermediate in the drug development pipeline.

References

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An In-Depth Technical Guide to the In Silico Modeling of 5-(3-Chlorophenyl)-3-hydroxypicolinic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery and optimization of novel small molecules are cornerstones of modern pharmacology. 5-(3-Chlorophenyl)-3-hydroxypicolinic acid is a compound noted as a key intermediate in the synthesis of small molecule inhibitors for inflammatory and autoimmune diseases[1]. However, its specific biological targets and interaction dynamics are not widely characterized in public literature. This guide provides a comprehensive, in-silico workflow to elucidate the potential interactions of this molecule. As a self-validating system, this document serves as both a technical protocol and a strategic framework for computational drug discovery. Due to the absence of a confirmed protein target, this guide will use a relevant, hypothetical target to demonstrate the workflow's practical application, thereby creating a blueprint for investigating similar molecules with unconfirmed binding partners.

Section 1: The In Silico First Approach: Rationale and Strategy

In modern drug discovery, in silico methodologies are indispensable for accelerating development and reducing costs by predicting molecular interactions before committing to expensive and time-consuming wet-lab experiments[2][3][4]. This computational-first approach allows for the rapid screening of vast chemical libraries, optimization of lead compounds, and detailed investigation of binding mechanics at an atomic level[5].

The core challenge with a novel or intermediate compound like this compound is the initial uncertainty of its biological target. The scientific rationale behind the workflow detailed here is to establish a systematic, multi-stage computational cascade that moves from broad, rapid screening to highly detailed, computationally intensive analysis. This ensures that resources are used efficiently, with each stage validating the hypothesis of the previous one.

Our strategy involves four key stages:

  • Target Selection and System Preparation: Identifying a plausible protein target and preparing the molecular structures for simulation.

  • Molecular Docking: A rapid computational "handshake" to predict the binding pose and estimate the binding affinity of the ligand to the target[6].

  • Molecular Dynamics (MD) Simulation: A virtual microscope to observe the dynamic stability and conformational changes of the protein-ligand complex over time[5].

  • Binding Free Energy Calculation: A rigorous method to provide a more accurate, quantitative prediction of binding affinity[7][8].

For the purposes of this guide, we will hypothesize a target. Given the compound's association with anti-inflammatory drug synthesis[1], a highly relevant target is Cyclooxygenase-2 (COX-2) , a key enzyme in inflammatory pathways. We will use a publicly available crystal structure of human COX-2 for all subsequent steps.

cluster_workflow Overall In Silico Workflow A 1. Target Identification & System Preparation B 2. Molecular Docking (Pose & Affinity Estimation) A->B Prepared Structures C 3. Molecular Dynamics (Stability & Dynamics) B->C Highest Scoring Pose D 4. Binding Free Energy Calculation (Quantitative Affinity) C->D Stable Trajectory E 5. Data Interpretation & Validation Hypothesis D->E Predicted ΔG

Caption: High-level overview of the sequential in silico workflow.

Section 2: System Preparation: The Foundation of Accuracy

The fidelity of any in silico model is critically dependent on the quality of the initial structures. This stage involves preparing both the protein receptor (COX-2) and the ligand for simulation, ensuring they are chemically and structurally correct.

Experimental Protocol 1: Receptor and Ligand Preparation

Objective: To prepare the COX-2 protein and the this compound ligand for docking and simulation.

Tools: UCSF Chimera, AutoDockTools, Open Babel.

Methodology:

  • Receptor Acquisition & Cleaning:

    • Step 1: Download the 3D crystal structure of human COX-2 from the RCSB Protein Data Bank (e.g., PDB ID: 5IKR).

    • Step 2: Load the PDB file into UCSF Chimera or a similar molecular viewer[9].

    • Step 3: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is crucial to ensure the binding site is accessible[10].

    • Step 4: Inspect the protein for missing residues or atoms. Use modeling tools (e.g., SWISS-MODEL) to repair any breaks in the protein backbone.

    • Step 5: Add polar hydrogen atoms and assign atomic charges using a standard force field (e.g., AMBER or CHARMM). This step is vital for accurately calculating electrostatic interactions[11].

    • Step 6: Save the cleaned, hydrogen-added receptor as a .pdbqt file for use with AutoDock or a .pdb file for GROMACS.

  • Ligand Preparation:

    • Step 1: Obtain the 2D structure of this compound (e.g., from PubChem or by drawing it in a chemical sketcher).

    • Step 2: Convert the 2D structure to a 3D conformation using a tool like Open Babel.

    • Step 3: Perform an initial energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy, stable conformation.

    • Step 4: Assign Gasteiger charges and define the rotatable bonds. This allows the docking software to explore different conformations of the ligand within the binding site[10].

    • Step 5: Save the prepared ligand in the .pdbqt format.

Section 3: Molecular Docking: Identifying the Binding Hypothesis

Molecular docking serves as a rapid, computationally inexpensive method to predict the binding orientation of a ligand within a protein's active site and to provide an initial estimate of binding strength[5][12]. This step is critical for generating a plausible starting structure for more intensive simulations.

Causality: We use a genetic algorithm-based search because it efficiently explores a wide range of ligand conformations and orientations, increasing the probability of finding the global minimum in the energy landscape, which corresponds to the most likely binding pose[11].

cluster_docking Molecular Docking Workflow P1 Prepared Receptor (.pdbqt) G1 Define Grid Box (Active Site) P1->G1 L1 Prepared Ligand (.pdbqt) D1 Run Docking (AutoDock Vina) L1->D1 G1->D1 A1 Analyze Results D1->A1 R1 Binding Poses & Scores A1->R1

Caption: Workflow for performing molecular docking analysis.

Experimental Protocol 2: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and affinity of the ligand to COX-2.

Tools: AutoDockTools, AutoDock Vina.

Methodology:

  • Grid Box Definition:

    • Step 1: Load the prepared receptor (.pdbqt) into AutoDockTools[11].

    • Step 2: Identify the active site of COX-2. This can be determined from the position of the co-crystallized ligand in the original PDB file or from published literature.

    • Step 3: Define a grid box that encompasses the entire active site. The grid box defines the search space for the docking algorithm. A box size of approximately 60x60x60 Å is often a good starting point[11].

    • Step 4: Save the grid parameters to a configuration file (conf.txt).

  • Running the Docking Simulation:

    • Step 1: Use the command line to execute AutoDock Vina. The command will specify the receptor, ligand, grid configuration, and output file names.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt

    • Step 2: Vina will perform the docking calculation, typically in a few minutes, and generate a .pdbqt file containing the predicted binding poses (usually 9-10), ranked by their binding affinity scores[6].

  • Results Analysis:

    • Step 1: Load the receptor and the output pose file into a molecular viewer.

    • Step 2: Analyze the top-scoring pose. A lower binding affinity score (a more negative number) indicates a stronger predicted interaction[6].

    • Step 3: Visualize the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and salt bridges.

Data Presentation: Hypothetical Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (COX-2)
1-9.2TYR355, ARG513, VAL349, SER530
2-8.8TYR355, ARG513, LEU352
3-8.5VAL523, PHE518, ARG120

Section 4: Molecular Dynamics: Observing the Interaction in Motion

While docking provides a static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing critical insights into the stability of the protein-ligand complex and the persistence of key interactions identified during docking[13][14].

Trustworthiness: The protocol includes energy minimization and equilibration steps. Minimization removes steric clashes in the initial model, while NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature) equilibrations ensure the system reaches a stable temperature and pressure before the production simulation, making the resulting trajectory physically realistic[15].

cluster_md Molecular Dynamics Simulation Workflow S1 Generate Topologies (Protein + Ligand) S2 Create Simulation Box & Solvate S1->S2 S3 Add Ions (Neutralize) S2->S3 S4 Energy Minimization S3->S4 S5 NVT Equilibration (Temperature) S4->S5 S6 NPT Equilibration (Pressure) S5->S6 S7 Production MD Run S6->S7 S8 Trajectory Analysis (RMSD, RMSF, H-Bonds) S7->S8

Caption: Step-by-step workflow for GROMACS MD simulation.

Experimental Protocol 3: MD Simulation with GROMACS

Objective: To assess the stability of the docked complex and analyze its dynamic behavior.

Tools: GROMACS, CHARMM36 force field.

Methodology:

  • System Setup:

    • Step 1: Generate a GROMACS topology for the protein using the pdb2gmx module, selecting a force field like CHARMM36[16].

    • Step 2: Generate a topology and parameter files for the ligand. This is a critical step for non-standard molecules and often requires a server like CGenFF or SwissParam[15][17].

    • Step 3: Combine the protein and ligand topologies and coordinate files into a single complex system[13].

    • Step 4: Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a water model (e.g., TIP3P).

    • Step 5: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge, which is essential for accurate electrostatic calculations using Particle Mesh Ewald (PME)[15].

  • Simulation Execution:

    • Step 1: Perform a steep descent energy minimization to relax the system and remove any bad contacts.

    • Step 2: Run a 100-picosecond NVT equilibration to stabilize the system's temperature around the target value (e.g., 300 K).

    • Step 3: Run a 200-picosecond NPT equilibration to stabilize the pressure (at e.g., 1 bar) and density.

    • Step 4: Execute the production MD run for a duration sufficient to observe the system's behavior, typically 50-100 nanoseconds for routine stability checks.

  • Analysis:

    • Step 1: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess structural stability. A stable, converging RMSD plot indicates the system has reached equilibrium.

    • Step 2: Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.

    • Step 3: Analyze the hydrogen bond occupancy over time to determine if the key interactions predicted by docking are stable.

Section 5: Binding Free Energy: The Quantitative Endpoint

Docking scores are useful for ranking but are not equivalent to the true binding free energy (ΔG). End-point methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a more accurate estimation by analyzing snapshots from an MD trajectory[18][19].

Expertise: While computationally more demanding than docking, MM/GBSA is a pragmatic choice that balances accuracy and computational cost. It avoids the complexity of more rigorous alchemical free energy methods while still providing valuable quantitative insights by incorporating solvation effects and ensemble averaging from the MD simulation[7][19][20].

cluster_mmgbsa MM/GBSA Calculation Workflow T1 MD Trajectory T2 Extract Snapshots T1->T2 T3 Calculate ΔG for Complex, Receptor, Ligand T2->T3 T4 ΔG_binding = ΔG_complex - (ΔG_receptor + ΔG_ligand) T3->T4 T5 Final Binding Free Energy T4->T5

Caption: Workflow for MM/GBSA binding free energy calculation.

Experimental Protocol 4: MM/GBSA Calculation

Objective: To calculate the binding free energy of the ligand to COX-2.

Tools: GROMACS gmx_MMPBSA tool (integrating AmberTools).

Methodology:

  • Trajectory Preparation:

    • Step 1: From the stable portion of the production MD trajectory, extract a set of snapshots (e.g., 100 frames).

    • Step 2: Create index files that define three groups: the protein-ligand complex, the protein alone, and the ligand alone.

  • Energy Calculation:

    • Step 1: Execute the gmx_MMPBSA script, providing the trajectory, topology, and index files as input[19].

    • Step 2: The script iterates through each snapshot and calculates the following energy terms for the complex, receptor, and ligand:

      • ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).

      • ΔG_solv: Solvation free energy (polar + non-polar).

    • Step 3: The binding free energy is calculated using the equation: ΔG_binding = ΔE_MM + ΔG_solv

Data Presentation: Hypothetical MM/GBSA Results
Energy ComponentAverage Value (kcal/mol)Contribution
Van der Waals Energy-45.5Favorable
Electrostatic Energy-20.1Favorable
Polar Solvation Energy+38.7Unfavorable
Non-Polar Solvation Energy-4.8Favorable
Total Binding Free Energy (ΔG) -31.7 Overall Favorable

Section 6: Conclusion

This guide has outlined a rigorous, multi-stage in silico workflow for characterizing the interactions of this compound. By progressing from rapid docking screens to detailed molecular dynamics and quantitative binding free energy calculations, this methodology provides a robust framework for generating testable hypotheses about a molecule's biological function. The results from this computational cascade—a predicted binding pose, an assessment of complex stability, and a quantitative measure of affinity—provide a strong foundation for guiding subsequent experimental validation, ultimately accelerating the drug discovery process.

References

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Methodological & Application

Application Notes and Protocols for the Cellular Investigation of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid (CHPCHA) in cell culture experiments. Due to the emergent nature of this compound, this document emphasizes a foundational approach, guiding the user through initial characterization, hypothesis-driven experimental design, and robust protocol execution. We will propose a putative mechanism of action centered on the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, providing a structured framework for investigating the compound's biological activity. The protocols herein are designed to be self-validating, ensuring reproducible and reliable data generation.

Introduction and Scientific Background

This compound (CHPCHA) is a small molecule with potential applications in modulating cellular pathways. Its chemical structure, featuring a substituted picolinic acid backbone, suggests potential roles in influencing enzymatic activities or signaling cascades. While direct literature on the specific biological targets of CHPCHA is limited, its structural similarity to other picolinic acid derivatives that are known to interact with metalloenzymes provides a rationale for investigation into pathways regulated by such enzymes. One of the most critical oxygen-sensing pathways in mammalian cells, regulated by iron-containing prolyl hydroxylase domain (PHD) enzymes, is the HIF-1α signaling cascade.

The HIF-1α transcription factor is a master regulator of the cellular response to hypoxia.[1] Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, followed by rapid proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate for PHD enzymes leads to the stabilization of HIF-1α, its translocation to the nucleus, and the subsequent transcription of genes involved in angiogenesis, metabolism, and cell survival.[2] Pharmacological inhibition of PHD enzymes can mimic a hypoxic state, leading to the stabilization of HIF-1α.[1]

Given this, we propose a working hypothesis that CHPCHA may act as a PHD inhibitor, thereby stabilizing HIF-1α under normoxic conditions. This application note will provide the protocols to test this hypothesis, from initial compound handling to downstream functional assays.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1415226-40-2[3][4]
Molecular Formula C₁₂H₈ClNO₃[3][5]
Molecular Weight 249.65 g/mol [5][6]
Storage 2-8°C, dry and sealed[6]

Reagent Preparation and Handling

Scientific integrity begins with the proper preparation and storage of reagents. The following protocols are designed to ensure the stability and activity of CHPCHA.

Preparation of a 10 mM Stock Solution

The causality behind preparing a concentrated stock solution in an organic solvent like DMSO is to facilitate its dissolution and allow for accurate, serial dilutions into aqueous cell culture media, minimizing the final solvent concentration to avoid cytotoxicity.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out 2.50 mg of CHPCHA powder and record the exact weight.

  • To calculate the required volume of DMSO for a 10 mM stock solution, use the following formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) For 2.50 mg (0.0025 g): Volume (L) = (0.0025 g / 249.65 g/mol ) / 0.010 mol/L = 0.001001 L = 1.001 mL

  • Add the calculated volume of anhydrous DMSO to the tube containing the CHPCHA powder.

  • Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief warming to 37°C may aid dissolution.[7][8]

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Store the aliquots at -20°C, protected from light.

Experimental Protocols

The following sections detail a logical workflow for characterizing the cellular effects of CHPCHA, from determining its toxicity to validating its impact on the proposed HIF-1α pathway.

Workflow for Investigating CHPCHA

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Validation A Prepare 10 mM Stock Solution in DMSO B Determine Cytotoxicity (MTT/CellTiter-Glo Assay) A->B Dilute for dose-response C Establish Non-Toxic Working Concentration Range B->C Analyze IC50 D Primary Assay: HIF-1α Stabilization (Western Blot / Immunofluorescence) C->D Treat cells with non-toxic concentrations E Secondary Assay: Measure HIF-1α Target Gene (VEGF qPCR / ELISA) D->E Confirm functional consequence

Caption: Experimental workflow for CHPCHA characterization.

Protocol 1: Determining the Cytotoxic Profile

Before assessing the biological activity of CHPCHA, it is crucial to determine the concentration range that is non-toxic to the cells. A dose-response curve will be generated to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Human cell line (e.g., HEK293T, HeLa, or a cancer cell line like MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom cell culture plates

  • CHPCHA 10 mM stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a luminescent viability assay kit (e.g., CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of the 10 mM CHPCHA stock solution in complete growth medium. A typical concentration range to test would be 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM, and 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability). Plot the cell viability (%) against the log of the CHPCHA concentration and use a non-linear regression to determine the IC50 value. For subsequent experiments, use concentrations well below the calculated IC50.

Protocol 2: Assessing HIF-1α Stabilization via Western Blot

This protocol directly tests our hypothesis by measuring the protein levels of HIF-1α in cells treated with CHPCHA under normoxic conditions.

Materials:

  • Selected cell line

  • 6-well cell culture plates

  • CHPCHA stock solution

  • Positive control: CoCl₂ (a known hypoxia mimetic) or Desferrioxamine (DFO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies: Rabbit anti-HIF-1α, Mouse anti-β-actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with non-toxic concentrations of CHPCHA (e.g., 1 µM, 5 µM, 10 µM) for 4-8 hours. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Image the blot using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe for β-actin as a loading control. A significant increase in the HIF-1α band intensity in CHPCHA-treated cells compared to the vehicle control would support the hypothesis.

Proposed HIF-1α Signaling Pathway

G cluster_0 Normoxia cluster_1 CHPCHA Treatment (Hypothesized) HIF1a_N HIF-1α PHD PHD Enzymes (O₂, Fe²⁺) HIF1a_N->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation CHPCHA 5-(3-Chlorophenyl)-3- hydroxypicolinic acid PHD_T PHD Enzymes CHPCHA->PHD_T Inhibition HIF1a_T HIF-1α Nucleus Nucleus HIF1a_T->Nucleus Stabilization & Translocation VEGF VEGF Gene Transcription

Caption: Hypothesized mechanism of CHPCHA on the HIF-1α pathway.

Concluding Remarks

This document provides a comprehensive starting point for the investigation of this compound in a cell culture context. By following these protocols, researchers can generate reliable preliminary data on the compound's cytotoxicity and its potential role as a modulator of the HIF-1α signaling pathway. The principles of establishing a non-toxic working range, followed by primary and secondary assays to test a clear hypothesis, represent a robust and scientifically sound approach to characterizing novel small molecules. The results from these experiments will be foundational for any further drug development efforts.

References

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  • Al-Dishen, K. S., et al. (2024). The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis. International Journal of Molecular Sciences, 25(3), 1509. [Link]

  • Vasileiou, C., et al. (2024). Impact of Hypoxia and the Levels of Transcription Factor HIF-1α and JMJD1A on Epithelial-Mesenchymal Transition in Head and Neck Squamous Cell Carcinoma Cell Lines. Cancer Genomics & Proteomics, 21(6), 591-607. [Link]

  • Raschzok, N., et al. (2024). The Role of Hypoxia-Inducible Factor 1 Alpha in Acute-on-Chronic Liver Failure. International Journal of Molecular Sciences, 25(3), 1492. [Link]

  • Siwek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11), 3201. [Link]

  • Dow AgroSciences LLC. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxypicolinic Acid. PubChem Compound Database. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for 5-(3-Chlorophenyl)-3-hydroxypicolinic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Hypoxia-Inducible Factor (HIF) Signaling

In the landscape of drug discovery, the modulation of cellular responses to hypoxia (low oxygen) has emerged as a promising therapeutic strategy for a range of diseases, including anemia, ischemia, and certain cancers.[1][2] A key regulator of this process is the Hypoxia-Inducible Factor (HIF) transcription factor. Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation is initiated by a family of Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases known as HIF prolyl-4-hydroxylases (PHDs).[3][4] These enzymes hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation.[5][6]

Compounds with a 3-hydroxypicolinic acid scaffold, such as 5-(3-Chlorophenyl)-3-hydroxypicolinic acid, are designed as structural mimics of the 2-OG co-substrate. By competitively binding to the active site of PHDs, they inhibit the hydroxylation of HIF-α. This inhibition stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a host of genes that mediate adaptive responses to hypoxia, including erythropoietin (EPO), which is crucial for red blood cell production.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays, with a focus on HIF prolyl-4-hydroxylases. The protocols outlined herein are designed to be self-validating systems for the characterization of this and similar compounds.

Mechanism of Action: Competitive Inhibition of HIF Prolyl-4-Hydroxylases

The primary mechanism by which this compound is proposed to act is through the competitive inhibition of HIF prolyl-4-hydroxylases. The hydroxypicolinic acid moiety chelates the active site Fe(II) ion and occupies the binding site of the 2-oxoglutarate co-substrate, thereby preventing the catalytic hydroxylation of HIF-α.[7][8] This leads to the stabilization and accumulation of HIF-α, mimicking a hypoxic state.

HIF_Pathway_Inhibition cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / Inhibition HIF-α HIF-α HIF-α-OH Hydroxylated HIF-α HIF-α->HIF-α-OH Hydroxylation PHDs PHDs (Prolyl-4-Hydroxylases) Succinate Succinate PHDs->Succinate PHDs->HIF-α-OH O2 O₂ O2->PHDs Fe2 Fe²⁺ Fe2->PHDs 2-OG 2-Oxoglutarate 2-OG->PHDs VHL VHL E3 Ligase HIF-α-OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-α_stable HIF-α (stabilized) Nucleus Nucleus HIF-α_stable->Nucleus HIF-β HIF-β HIF-β->Nucleus HIF_complex HIF-α/HIF-β Complex HRE HRE (Hypoxia Response Element) HIF_complex->HRE Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Inhibitor 5-(3-Chlorophenyl)- 3-hydroxypicolinic acid Inhibitor->PHDs Inhibition

Figure 1: The HIF signaling pathway under normoxic and hypoxic/inhibited conditions. This compound inhibits PHDs, leading to HIF-α stabilization.

Quantitative Data Presentation

While specific inhibitory concentrations for this compound (CAS 1415226-40-2) are not yet widely published, the following table provides representative data for a structurally related hydroxypyridine-based PHD inhibitor, [2,2'-bipyridine]-5,5'-dicarboxylic acid, to illustrate the expected potency.[2] Researchers should determine the specific IC50 values for the compound of interest using the protocols provided below.

Enzyme TargetInhibitorIC50 (µM)Reference
Prolyl-4-Hydroxylase[2,2'-bipyridine]-5,5'-dicarboxylic acid0.19[2]

Experimental Protocols

PART 1: High-Throughput Screening (HTS) using a Luminescence-Based Assay

This protocol is designed for the primary screening of this compound to determine its inhibitory activity against a specific HIF prolyl-4-hydroxylase isoform (e.g., PHD2/EGLN1). The assay quantifies the production of succinate, a stoichiometric byproduct of the hydroxylation reaction, using the Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay.[9][10][11]

A. Materials and Reagents:

  • Recombinant human PHD enzyme (e.g., EGLN1/PHD2)

  • HIF-1α peptide substrate (e.g., a peptide containing the ODD domain)

  • This compound

  • Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM Ascorbate, 10 µM FeSO₄, 100 µM α-ketoglutarate

  • DMSO for compound dilution

  • White, opaque 384-well assay plates

B. Protocol Steps:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (for 0% inhibition) and a known inhibitor (for 100% inhibition).

  • Enzyme Addition: Add 5 µL of the enzyme solution (prepared in assay buffer) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the substrate solution (HIF-1α peptide and α-ketoglutarate in assay buffer) to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Succinate Detection:

    • Add 10 µL of Succinate Detection Reagent I to each well to quench the reaction and convert succinate to ATP.

    • Incubate at room temperature for 60 minutes.

    • Add 20 µL of Succinate Detection Reagent II to each well to convert ATP to a luminescent signal.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

C. Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PART 2: Secondary Assay - HPLC-Based Direct Measurement of Substrate and Product

This protocol provides a more direct and detailed method for confirming the inhibitory activity and determining the mode of inhibition of this compound. It involves monitoring the conversion of the HIF-1α peptide substrate to its hydroxylated product via High-Performance Liquid Chromatography (HPLC).

A. Materials and Reagents:

  • Same as Part 1, excluding the Succinate-Glo™ kit.

  • Quenching Solution: 0.1% Trifluoroacetic Acid (TFA) in water.

  • HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

B. Protocol Steps:

  • Reaction Setup: In microcentrifuge tubes, set up the enzymatic reactions as described in Part 1 (steps 1-5), but with a larger volume (e.g., 50 µL).

  • Reaction Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of Quenching Solution.

  • Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Elute the substrate and product using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the substrate and the hydroxylated product based on their retention times (determined using standards).

    • Integrate the peak areas to quantify the amount of product formed.

    • Calculate the reaction velocity and determine the IC50 value as in Part 1.

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of one substrate (e.g., α-ketoglutarate) while keeping the inhibitor concentration constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilution Series Plate_Setup Dispense Compound and Enzyme Compound_Prep->Plate_Setup Reagent_Prep Prepare Enzyme and Substrate Solutions Reagent_Prep->Plate_Setup Incubate1 Pre-incubate (15 min) Plate_Setup->Incubate1 Start_Rxn Initiate Reaction with Substrate Incubate1->Start_Rxn Incubate2 Incubate (60 min) Start_Rxn->Incubate2 Detect_Lumi Luminescence Assay (Succinate-Glo™) Incubate2->Detect_Lumi Detect_HPLC HPLC Assay (Direct Detection) Incubate2->Detect_HPLC Calc_Inhibition Calculate % Inhibition Detect_Lumi->Calc_Inhibition Detect_HPLC->Calc_Inhibition Mode_of_Inhibition Determine Mode of Inhibition (HPLC) Detect_HPLC->Mode_of_Inhibition IC50_Det Determine IC50 Calc_Inhibition->IC50_Det

Figure 2: General experimental workflow for characterizing this compound in enzyme inhibition assays.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

  • Positive Control: A known, potent inhibitor of the target enzyme should be included to define the 100% inhibition level and confirm assay performance.

  • Negative Control: A vehicle control (e.g., DMSO) is used to define the 0% inhibition level (uninhibited enzyme activity).

  • No Enzyme Control: A control lacking the enzyme should be included to account for any background signal.

  • Orthogonal Assays: Employing both a luminescence-based HTS assay and a direct HPLC-based assay provides orthogonal validation of the results, increasing confidence in the findings.

By adhering to these protocols and including the necessary controls, researchers can generate reliable and reproducible data on the inhibitory properties of this compound and related compounds.

References

  • Schematic diagram of the HIF pathway. - ResearchGate. Available at: [Link]

  • The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab. (2022-06-11). Available at: [Link]

  • Hypoxia‐inducible factor (HIF) signaling pathway. Under normoxia,... - ResearchGate. Available at: [Link]

  • Schematic diagram of the HIF-signalling system. Under normal oxygen... - ResearchGate. Available at: [Link]

  • Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC - PubMed Central. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid - LookChem. Available at: [Link]

  • Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime? - PubMed. (2022-09-01). Available at: [Link]

  • Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives - PubMed. (1993-11-26). Available at: [Link]

  • This compound - Ark Pharma Scientific Limited. Available at: [Link]

  • Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed. (2020-09-10). Available at: [Link]

  • Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - NIH. (2019-05-26). Available at: [Link]

  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - NIH. Available at: [Link]

  • Structure-activity relationship and crystallographic studies on 4-hydroxypyrimidine HIF prolyl hydroxylase domain inhibitors - The Francis Crick Institute. (2019-11-21). Available at: [Link]

  • 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem. Available at: [Link]

  • Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed. (2020-02-05). Available at: [Link]

  • (PDF) Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - ResearchGate. (2025-10-19). Available at: [Link]

Sources

Application Note & Protocol: A Strategic Approach to the Dissolution of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-(3-Chlorophenyl)-3-hydroxypicolinic acid is a complex heterocyclic compound characterized by a confluence of acidic functional groups and a significant hydrophobic moiety. This structure presents a solubility challenge, exhibiting poor aqueous solubility under neutral conditions, which necessitates a systematic and chemically-informed dissolution strategy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of this compound. We will detail two primary protocols: the preparation of high-concentration stock solutions in organic solvents, ideal for storage and serial dilution, and the preparation of aqueous working solutions through strategic pH modification. The causality behind each step is explained to empower the researcher with a robust understanding of the compound's behavior, ensuring experimental success and reproducibility.

Physicochemical Profile & Solubility Rationale

A thorough understanding of the molecule's structure is the cornerstone of a successful dissolution protocol.[1] this compound possesses three key features that dictate its solubility:

  • Picolinic Acid Core: Contains a carboxylic acid group, which is the primary acidic center (estimated pKa₁ ≈ 3-5), and a pyridine ring.

  • 3-Hydroxyl Group: A phenolic hydroxyl group which is weakly acidic (estimated pKa₂ ≈ 8-10).

  • 5-(3-Chlorophenyl) Group: A large, non-polar, and hydrophobic substituent that significantly limits solubility in aqueous media.

This structural combination results in a molecule with poor water solubility at neutral pH. The hydrophobic chlorophenyl group dominates, while the polar, ionizable groups are not sufficiently charged to overcome this hydrophobicity. Therefore, two main strategies can be employed: utilizing a polar aprotic organic solvent to accommodate the entire molecule or increasing the pH of an aqueous solution to deprotonate the acidic groups, forming a much more polar and soluble salt.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource & Rationale
Molecular Formula C₁₂H₈ClNO₃(Chemical Structure)[2][3]
Molecular Weight 249.65 g/mol (Chemical Structure)[2][3]
pKa₁ (Carboxylic Acid) ~ 3 - 5Estimate based on picolinic acid and electronic effects of substituents.
pKa₂ (Hydroxyl Group) ~ 8 - 10Estimate based on substituted phenols, which typically have pKa values in this range.[4][5][6]
Aqueous Solubility Low at neutral pHPredicted due to the presence of the large hydrophobic 3-chlorophenyl group.
Organic Solubility Soluble in DMSO, DMFPolar aprotic solvents are effective at dissolving a wide range of organic compounds.[7][8]

Strategic Dissolution Workflow

The choice of solvent is critically dependent on the intended application. For long-term storage and the creation of a concentrated primary source, an organic solvent is recommended. For direct use in most biological assays, a carefully prepared aqueous solution is often required to avoid solvent toxicity.

DissolutionWorkflow start Start: Weigh solid This compound decision What is the intended use? start->decision stock High-Concentration Stock Solution decision->stock  Storage / Dilution Series working Aqueous Working Solution for Assays decision->working Direct Assay Use   protocol1 Follow Protocol 1: Dissolution in Organic Solvent (DMSO) stock->protocol1 protocol2 Follow Protocol 2: Dissolution in Aqueous Base (e.g., NaOH) working->protocol2 storage Aliquot and Store at -20°C or -80°C protocol1->storage assay Use immediately or for preparing final dilutions in buffer protocol2->assay ph_adjustment cluster_0 Low pH (Insoluble) cluster_1 High pH (Soluble) insoluble Compound as Insoluble Slurry (R-COOH) process + NaOH (dropwise) soluble Compound as Soluble Salt (R-COO⁻ Na⁺) soluble->insoluble  + HCl (dropwise) (Risk of Precipitation) process->soluble

Sources

Application Note: A Practical Guide to Characterizing Protein-Ligand Interactions Using 5-(3-Chlorophenyl)-3-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The picolinic acid scaffold, a derivative of pyridine, is a recurring motif in molecules with significant biological activity.[1] As a catabolite of tryptophan, picolinic acid and its analogs are implicated in a variety of immunological, neuroprotective, and anti-proliferative processes.[1][2] Notably, derivatives of this class have been explored as potent enzyme inhibitors, particularly for metalloenzymes, owing to their metal-chelating properties.[1][3]

This application note focuses on 5-(3-Chlorophenyl)-3-hydroxypicolinic acid , a specific derivative with potential as a key intermediate for developing small molecule inhibitors for inflammatory and autoimmune diseases.[4] Its structure is designed for enhanced binding affinity and selectivity, making it a valuable tool for researchers studying enzyme interactions and seeking to validate novel therapeutic targets.[4]

This guide provides an in-depth framework and a series of detailed protocols for researchers aiming to characterize the binding of this compound to a protein of interest. We will cover initial physicochemical characterization, robust biophysical methods for quantifying binding affinity and thermodynamics in vitro, and finally, a powerful technique for validating target engagement in a cellular environment.

Ligand Physicochemical Characterization

Before initiating any binding studies, it is critical to understand the fundamental properties of the ligand. Proper characterization ensures data quality and reproducibility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1415226-40-2[4][5]
Molecular Formula C₁₂H₈ClNO₃[4]
Molecular Weight 249.65 g/mol [4]

1.1. Solubility and Stock Solution Preparation

  • Rationale: Inaccurate concentration of the ligand is a primary source of error in binding assays. The ligand must remain fully solvated in the assay buffer to ensure that the measured interaction is not confounded by precipitation or aggregation.

  • Protocol:

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution by visual inspection and gentle vortexing.

    • Perform a serial dilution of the stock solution into the intended aqueous assay buffer to create working solutions.

    • Assess solubility by visual inspection for any cloudiness or precipitation. For quantitative analysis, centrifuge the highest concentration sample and measure the supernatant concentration via UV-Vis spectroscopy.

    • Best Practice: Always maintain a final DMSO concentration below 1% (v/v) in the final assay to minimize effects on protein structure and binding. Ensure the control (protein-only) samples contain an identical concentration of DMSO.

1.2. Purity and Identity Confirmation

  • Rationale: Impurities can lead to ambiguous results, either by binding to the target protein themselves or by interfering with the detection method.

  • Recommendation: Confirm the purity and identity of the compound using methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is recommended for quantitative binding studies.

In Vitro Biophysical Characterization: Affinity and Thermodynamics

Directly measuring the physical interaction between the ligand and a purified protein target is the gold standard for confirming binding. The following methods provide quantitative data on affinity, kinetics, and the thermodynamic driving forces of the interaction.

Isothermal Titration Calorimetry (ITC)
  • Principle: ITC directly measures the heat released or absorbed during a binding event.[6][7] By titrating the ligand into a solution containing the protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[8][9]

  • Causality: This technique is label-free and performed in-solution, providing data on the native interaction without modification or surface immobilization.[7] It is considered the gold standard for characterizing the energetics of binding.[10]

itc_workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p_prep 1. Prepare Protein (Dialyze into buffer) load 3. Load Protein into Sample Cell p_prep->load l_prep 2. Prepare Ligand (Dissolve in buffer) titrate 4. Titrate Ligand into Cell (Incremental Injections) l_prep->titrate detect 5. Measure Heat Change (Δq) per Injection titrate->detect plot 6. Plot Heat vs. Molar Ratio detect->plot fit 7. Fit Binding Isotherm plot->fit results 8. Determine: KD, n, ΔH, ΔS fit->results

Figure 1: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Protocol: ITC Measurement

  • Protein Preparation: Dialyze the purified protein extensively against the final assay buffer (e.g., PBS or HEPES, pH 7.4) to minimize buffer mismatch effects. The final protein concentration should be 10-100x the expected KD.

  • Ligand Preparation: Dissolve this compound in the exact same buffer used for protein dialysis. The ligand concentration in the syringe should be at least 10-fold higher than the protein concentration in the cell.[9]

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Allow the instrument to equilibrate.

  • Experiment Run: Load the protein solution into the sample cell and the ligand solution into the titration syringe.

  • Titration: Perform a series of small (e.g., 2-5 µL) injections of the ligand into the protein solution, with sufficient spacing between injections for the signal to return to baseline.

  • Data Analysis: Integrate the heat signal for each injection. Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[11]

Table 2: Example ITC Data Interpretation

ParameterDescriptionExample Value
KD (Dissociation Constant) Measure of binding affinity. Lower KD = stronger binding.5.2 µM
n (Stoichiometry) Molar ratio of ligand to protein at saturation.0.98
ΔH (Enthalpy Change) Heat released (exothermic) or absorbed (endothermic) upon binding.-8.5 kcal/mol
ΔG (Gibbs Free Energy) Overall energy of binding. Calculated from KD.-7.2 kcal/mol
TΔS (Entropy Change) Change in disorder. Calculated from ΔG and ΔH.1.3 kcal/mol
Surface Plasmon Resonance (SPR)
  • Principle: SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time.[12][13] By immobilizing the protein (ligand) and flowing the small molecule (analyte) over the surface, one can directly measure the rates of association (kₐ) and dissociation (kₔ), providing a detailed kinetic profile of the interaction.[14][15]

  • Causality: The primary advantage of SPR is its ability to provide kinetic information (on- and off-rates), which is crucial for lead optimization in drug discovery.[16] A long residence time (slow kₔ) can often be more important than affinity alone.

spr_workflow cluster_prep Assay Preparation cluster_exp Binding Cycle cluster_analysis Data Analysis immobilize 1. Immobilize Protein on Sensor Chip assoc 2. Association (Flow Ligand) immobilize->assoc dissoc 3. Dissociation (Flow Buffer) assoc->dissoc regen 4. Regeneration (Strip Ligand) dissoc->regen sensorgram 5. Generate Sensorgram (Response vs. Time) regen->sensorgram fit 6. Fit Kinetic Model sensorgram->fit results 7. Determine: ka, kd, KD fit->results

Figure 2: Workflow of a typical Surface Plasmon Resonance (SPR) binding cycle.

Protocol: SPR Kinetic Analysis

  • Immobilization: Covalently immobilize the purified protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling) to a target density. A reference flow cell should be prepared similarly but without protein to subtract bulk refractive index changes.

  • Analyte Preparation: Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+), typically spanning a concentration range from 0.1x to 10x the expected KD. Include a buffer-only (zero concentration) sample.

  • Binding Measurement:

    • Association: Inject each concentration of the ligand over the protein and reference flow cells for a defined period, recording the binding response.

    • Dissociation: After the association phase, switch to flowing only running buffer to monitor the dissociation of the ligand from the protein.

  • Regeneration: After the dissociation phase, inject a pulse of a harsh regeneration solution (e.g., low pH glycine) to remove any remaining bound ligand, preparing the surface for the next cycle.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and the equilibrium dissociation constant (KD = kₔ/kₐ).

Table 3: Example SPR Data Interpretation

ParameterDescriptionExample Value
kₐ (Association Rate Constant) Rate of complex formation.1.5 x 10⁴ M⁻¹s⁻¹
kₔ (Dissociation Rate Constant) Rate of complex decay.7.5 x 10⁻² s⁻¹
KD (Dissociation Constant) Affinity, calculated as kₔ/kₐ.5.0 µM

Validating Target Engagement in the Cellular Environment

Confirming that a ligand binds to its intended target within the complex milieu of a cell is a critical step in validation. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[17]

Cellular Thermal Shift Assay (CETSA)
  • Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[18] The binding of a ligand to its target protein typically increases the protein's resistance to heat-induced unfolding and aggregation.[19] By heating intact cells or cell lysates and then quantifying the amount of soluble protein remaining, one can determine if the ligand has engaged its target.[20]

  • Causality: This assay provides direct evidence of target engagement in a physiological context, accounting for factors like cell permeability and potential metabolism of the compound.[17] It bridges the gap between in vitro biophysical data and cellular activity.

cetsa_workflow cluster_prep Cell Treatment cluster_exp Thermal Challenge & Lysis cluster_analysis Detection & Analysis treat 1. Treat Cells with Ligand (or Vehicle Control) heat 2. Heat Aliquots to Different Temperatures treat->heat lyse 3. Lyse Cells (e.g., Freeze-Thaw) heat->lyse separate 4. Separate Soluble Fraction (Centrifugation) lyse->separate quantify 5. Quantify Soluble Protein (e.g., Western Blot) separate->quantify plot 6. Plot % Soluble Protein vs. Temperature quantify->plot results 7. Observe Thermal Shift (ΔTm) plot->results

Figure 3: The experimental process for a Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA Melt Curve

  • Cell Culture and Treatment: Culture cells expressing the target protein to an appropriate density. Treat the cells with either a high concentration of this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.[18]

  • Lysis and Clarification: Lyse the cells using a method that does not denature proteins (e.g., multiple freeze-thaw cycles). Separate the soluble fraction (containing non-aggregated protein) from the precipitated aggregates by high-speed centrifugation.

  • Quantification: Collect the supernatant and quantify the amount of the specific target protein remaining using a suitable method like Western Blotting or mass spectrometry.

  • Data Analysis: For each temperature, quantify the band intensity from the Western Blot. Normalize the data to the amount of protein present at the lowest temperature. Plot the percentage of soluble protein versus temperature for both the vehicle- and ligand-treated samples. A shift in the melting curve to a higher temperature indicates ligand-induced stabilization.[19]

Protocol: Isothermal Dose-Response Fingerprint (ITDRF)

  • Rationale: To determine the potency of target engagement in cells, an ITDRF can be performed.[20]

  • Treat cells with a range of concentrations of the ligand.

  • Heat all samples to a single, fixed temperature, chosen from the melt curve experiment to be in the middle of the steepest part of the curve for the vehicle-treated sample.

  • Lyse, clarify, and quantify the remaining soluble protein as above.

  • Plot the amount of soluble protein against the ligand concentration to generate a dose-response curve, from which an EC₅₀ of thermal stabilization can be determined.

Concluding Remarks

Characterizing the interaction between a novel ligand like this compound and its protein target requires a multi-faceted approach. By integrating direct biophysical techniques like ITC and SPR with in-cell target validation methods like CETSA, researchers can build a comprehensive and robust understanding of a compound's binding properties. This integrated data package—spanning thermodynamics, kinetics, and cellular target engagement—is essential for validating new chemical probes and advancing early-stage drug discovery programs.

References

  • Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols, 6(3), 365–387. [Link]

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology, 11(5), 560-566. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]

  • Borah, B. J. (2011). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of the Association of Laboratory Automation, 16(4), 273-290. [Link]

  • Nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicronspheres. [Link]

  • Tarnok, A., & Tanczos, E. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. Analytical Biochemistry, 515, 61-64. [Link]

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  • Hall, M. D., et al. (2016). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (117), 54768. [Link]

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Standard Operating Procedure: Handling and Application of 5-(3-Chlorophenyl)-3-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3-Chlorophenyl)-3-hydroxypicolinic acid is a specialized heterocyclic organic compound that serves as a critical intermediate in modern pharmaceutical synthesis. Its structural motif, featuring a substituted phenyl group on a hydroxypicolinic acid scaffold, makes it a valuable building block in medicinal chemistry for the development of novel small molecule inhibitors.[1] These inhibitors are often designed to target specific biological pathways implicated in inflammatory and autoimmune diseases.[1] Researchers utilize this compound to explore enzyme-ligand interactions and to construct therapeutic candidates with high binding affinity and selectivity for their targets, such as those for rheumatoid arthritis.[1]

This guide provides a comprehensive framework for the safe handling, storage, and application of this compound. It is intended for researchers, chemists, and drug development professionals. The protocols herein are designed to ensure scientific integrity, operator safety, and experimental reproducibility.

Section 1: Compound Identification and Properties

A precise understanding of the compound's properties is fundamental to its safe and effective use. The key characteristics are summarized below.

PropertyValueSource
IUPAC Name 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid[2]
CAS Number 1415226-40-2[1]
Molecular Formula C₁₂H₈ClNO₃[1][2]
Molecular Weight 249.65 g/mol [1][2]
Appearance White to off-white or light yellow solid[3]
Recommended Storage 2-8°C, in a dry, sealed container[1][4]

Section 2: Hazard Identification and Risk Assessment

This compound is a chemical substance that requires careful handling to mitigate potential health risks. The Globally Harmonized System (GHS) classifications provide a clear outline of its hazards.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[2]
Skin IrritationH315Causes skin irritation[2][5]
Serious Eye IrritationH319Causes serious eye irritation[2][5]
Specific target organ toxicityH335May cause respiratory irritation[2][5]

Causality of Hazards: The acidic nature of the carboxylic group and the reactivity of the phenol can cause irritation to skin and mucous membranes. As a fine organic powder, the compound poses a respiratory hazard if inhaled, as particulates can irritate the respiratory tract.[6] The chlorophenyl moiety can also contribute to the compound's overall toxicological profile.

A systematic approach to risk assessment is mandatory before any experimental work commences.

RiskAssessment A Step 1: Identify Hazards (Review SDS: H302, H315, H319, H335) B Step 2: Assess Exposure Potential (Weighing, solution prep, etc.) A->B Evaluate tasks C Step 3: Implement Control Measures (Fume hood, PPE, SOPs) B->C Mitigate risks D Step 4: Document & Review (Update protocols as needed) C->D Ensure compliance

Caption: Risk assessment workflow for handling the compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. This principle is central to ensuring a safe laboratory environment.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound, including weighing and initial solution preparation, must be conducted inside a certified chemical fume hood.[6] This is the primary defense against inhaling airborne particles.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile gloves. Ensure they are compatible with the solvents being used. Discard and replace gloves immediately if contamination occurs.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: While a fume hood is the primary control, if an emergency situation arises outside of the hood where dust may be generated, a NIOSH-approved respirator with appropriate particulate filters should be used.

HierarchyOfControls cluster_0 Hierarchy of Controls A Elimination B Substitution C Engineering Controls (Fume Hood) D Administrative Controls (SOPs, Training) E PPE (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls, prioritizing engineering solutions.

Section 4: Standard Handling and Storage Protocols

Adherence to standardized procedures minimizes variability and enhances safety.

Protocol 4.1: Weighing and Solution Preparation

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatula, weigh boat, vortex mixer, solvent, glassware).

  • Don PPE: Put on the required PPE as specified in Section 3.

  • Weighing: Tare the balance with an anti-static weigh boat. Carefully transfer the desired amount of this compound powder into the weigh boat, avoiding the creation of dust.[6][7]

  • Dissolution: Place the receiving flask or vial containing the appropriate solvent inside the fume hood. Carefully transfer the weighed powder into the solvent.

  • Mixing: Cap the container and mix the solution using a vortex or magnetic stirrer until the solid is fully dissolved. Gentle warming or sonication may be required, depending on the solvent and desired concentration.

  • Cleanup: Wipe down the spatula, balance, and fume hood sash/surface with a damp cloth or towel to remove any residual powder. Dispose of all contaminated materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[6]

Protocol 4.2: Storage

  • Container: Always keep the compound in its original, tightly sealed container when not in use.[6][7]

  • Location: Store the container in a designated, well-ventilated, and cool location, such as a refrigerator rated for chemical storage, at 2-8°C.[1]

  • Incompatibilities: Ensure the compound is stored separately from strong oxidizing agents and strong bases to prevent unwanted reactions.[6]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical.

Protocol 5.1: Spill Response

  • Solid Spill: Evacuate non-essential personnel. Wearing full PPE, gently cover the spill with a dampened absorbent pad to avoid generating dust.[8] Carefully sweep the material into a sealable container labeled for hazardous waste.[7][9] Clean the spill area with soap and water.

  • Solution Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Protocol 5.2: First Aid Measures

Exposure RouteActionSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[6][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Section 6: Waste Disposal

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Collect all contaminated disposables (gloves, weigh boats, absorbent pads) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions in a separate, labeled hazardous waste container compatible with the solvents used.

  • Disposal Route: Do not discharge to sewer systems.[10] All waste must be disposed of through a licensed chemical waste disposal company, following all local and national regulations.[10]

Section 7: Application Protocol: Preparation of Stock for Biological Screening

This protocol provides a practical example of preparing the compound for a high-throughput screening campaign.

Objective: To prepare a validated 10 mM stock solution of this compound in DMSO for use in a cell-based assay.

Methodology:

  • Calculation: Determine the mass of the compound required to make the desired volume of a 10 mM solution (e.g., for 10 mL of a 10 mM solution, mass = 0.010 L * 0.010 mol/L * 249.65 g/mol = 0.02497 g or 25.0 mg).

  • Weighing: Following Protocol 4.1, accurately weigh 25.0 mg of the compound in a fume hood.

  • Dissolution: Transfer the powder to a 15 mL conical tube. Add 10 mL of high-purity, anhydrous DMSO. Cap tightly and vortex for 2-3 minutes until fully dissolved.

  • Sterilization (Self-Validation Step 1): To ensure the stock solution is suitable for cell culture, pass it through a 0.22 µm sterile syringe filter into a sterile, labeled storage vial. This step is critical for preventing microbial contamination in downstream assays.

  • Quality Control (Self-Validation Step 2): Before use, confirm the concentration and purity of a small aliquot of the stock solution. Dilute 10 µL of the stock into 990 µL of acetonitrile or methanol and analyze using HPLC-UV or LC-MS.[11] This validates the weighing and dissolution steps and ensures the compound has not degraded.

  • Aliquoting and Storage: Aliquot the validated stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C.

Workflow start Start calc 1. Calculate Mass (Target: 10 mM) start->calc weigh 2. Weigh Compound (Protocol 4.1) calc->weigh dissolve 3. Dissolve in DMSO weigh->dissolve sterilize 4. Sterile Filter (0.22 µm) (Assay Integrity) dissolve->sterilize qc 5. QC Check? (HPLC/LC-MS) sterilize->qc aliquot 6. Aliquot for Storage (-20°C / -80°C) qc->aliquot Pass rework Rework or Discard qc->rework Fail end Ready for Assay aliquot->end

Caption: Workflow for preparing a validated stock solution.

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Application Notes and Protocols for 5-(3-Chlorophenyl)-3-hydroxypicolinic acid in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the utilization of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid (CHPA) in the burgeoning field of targeted drug delivery. We propose CHPA as a novel targeting ligand, hypothetically functioning as an inhibitor of monocarboxylate transporters (MCTs), which are frequently overexpressed in a variety of cancer cells.[1][2][3] This guide will detail the scientific rationale, chemical properties, and step-by-step protocols for the conjugation of CHPA to nanoparticle systems, as well as in vitro and in vivo methodologies to validate its potential as a targeted therapeutic agent. The protocols are designed to be self-validating, with integrated controls and clear explanations for each experimental step, ensuring scientific rigor and reproducibility.

Scientific Rationale: Targeting Cancer Metabolism with CHPA

Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This metabolic reprogramming leads to the increased production and efflux of lactic acid, which is facilitated by monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[3][4] The overexpression of these transporters is crucial for maintaining the glycolytic phenotype and is associated with cancer progression, metastasis, and resistance to therapy.[3][4] Therefore, inhibiting MCTs presents a promising strategy to selectively target and disrupt the metabolism of cancer cells.[1][2][5]

This compound (CHPA) is a small molecule with structural similarities to known MCT inhibitors. We hypothesize that CHPA can act as a competitive inhibitor of MCTs, thereby blocking lactate transport and inducing intracellular acidification, ultimately leading to cancer cell death. By conjugating CHPA to a nanoparticle delivery system, we can enhance its tumor-specific accumulation and minimize off-target effects.

Proposed Mechanism of Action

The proposed mechanism involves the CHPA-conjugated nanoparticles preferentially accumulating in the tumor microenvironment. The CHPA ligand would then bind to MCTs on the surface of cancer cells, leading to the internalization of the nanoparticle. Once inside the cell, the nanoparticle can release a therapeutic payload, while CHPA itself inhibits lactate efflux, creating a synergistic anti-cancer effect.

Physicochemical Properties of this compound (CHPA)

A thorough understanding of the physicochemical properties of CHPA is essential for its effective use in conjugation and formulation.

PropertyValueSource
CAS Number 1415226-40-2[6][7][8]
Molecular Formula C₁₂H₈ClNO₃[6][7]
Molecular Weight 249.65 g/mol [6][7]
Appearance Solid[9]
Storage 2-8°C, dry and sealed[6]

Experimental Protocols

Protocol 1: Conjugation of CHPA to Liposomes

This protocol describes the covalent conjugation of CHPA to the surface of pre-formed liposomes using carbodiimide chemistry.

Materials:

  • This compound (CHPA)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Liposome Formulation:

    • Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Amine (in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids.

    • Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.

  • Activation of CHPA:

    • Dissolve CHPA in a suitable organic solvent (e.g., DMSO).

    • Add EDC and NHS (in a 1.5:1 molar ratio to CHPA) to the CHPA solution and stir for 1 hour at room temperature to activate the carboxylic acid group of CHPA.

  • Conjugation Reaction:

    • Add the activated CHPA solution to the liposome suspension.

    • Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unreacted CHPA and coupling agents by dialysis against PBS (pH 7.4) for 24-48 hours, with frequent buffer changes.

Characterization:

  • Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the CHPA-conjugated liposomes using Dynamic Light Scattering (DLS).

  • Conjugation Efficiency: Quantify the amount of conjugated CHPA using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Diagram: CHPA-Liposome Conjugation Workflow

G cluster_formulation Liposome Formulation cluster_activation CHPA Activation cluster_conjugation Conjugation & Purification lipids DPPC, Cholesterol, DSPE-PEG-Amine film Lipid Film Formation lipids->film hydration Hydration with PBS film->hydration extrusion Extrusion hydration->extrusion liposomes Amine-functionalized Liposomes extrusion->liposomes reaction Conjugation Reaction liposomes->reaction chpa CHPA activated_chpa Activated CHPA chpa->activated_chpa EDC, NHS edc_nhs EDC/NHS activated_chpa->reaction dialysis Dialysis reaction->dialysis chpa_liposomes CHPA-Liposomes dialysis->chpa_liposomes

Caption: Workflow for the conjugation of CHPA to liposomes.

Protocol 2: In Vitro Evaluation of CHPA-Targeted Nanoparticles

This section outlines key in vitro assays to assess the targeting efficacy and biological activity of CHPA-conjugated nanoparticles.

Objective: To determine if CHPA enhances the uptake of nanoparticles in cancer cells overexpressing MCTs.

Materials:

  • Cancer cell line with high MCT expression (e.g., MCF-7, MDA-MB-231)

  • Control cell line with low MCT expression

  • Fluorescently labeled CHPA-conjugated nanoparticles (e.g., containing a fluorescent lipid)

  • Fluorescently labeled non-targeted (plain) nanoparticles

  • Cell culture medium and supplements

  • Confocal microscope or flow cytometer

Procedure:

  • Seed the cancer cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy, 24-well plates for flow cytometry) and allow them to adhere overnight.

  • Incubate the cells with fluorescently labeled CHPA-conjugated nanoparticles and non-targeted nanoparticles at various concentrations for different time points (e.g., 1, 4, 24 hours).

  • After incubation, wash the cells thoroughly with PBS to remove non-internalized nanoparticles.

  • For Confocal Microscopy: Fix and stain the cells as required (e.g., with a nuclear stain like DAPI). Visualize the intracellular localization of the nanoparticles.

  • For Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify nanoparticle uptake.[10][11]

Objective: To confirm that CHPA inhibits lactate transport in cancer cells.

Materials:

  • Cancer cell line

  • CHPA-conjugated nanoparticles

  • Free CHPA

  • L-Lactate Assay Kit

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of CHPA-conjugated nanoparticles or free CHPA for a predetermined time.

  • Collect the cell culture supernatant.

  • Measure the concentration of L-lactate in the supernatant using a commercial L-lactate assay kit according to the manufacturer's instructions.[12][13] A decrease in extracellular lactate is indicative of transport inhibition.[14]

Objective: To evaluate the cytotoxic effect of CHPA-conjugated nanoparticles, potentially co-loaded with a chemotherapeutic drug.

Materials:

  • Cancer cell line

  • CHPA-conjugated nanoparticles (with and without a cytotoxic drug)

  • Non-targeted nanoparticles (with and without a cytotoxic drug)

  • Free cytotoxic drug

  • MTT or similar cell viability assay kit

Procedure:

  • Seed cells in a 96-well plate.

  • Treat the cells with serial dilutions of the different nanoparticle formulations and controls.

  • Incubate for 48-72 hours.

  • Assess cell viability using an MTT assay or a similar method.

  • Calculate the IC50 values for each formulation to determine the enhancement of cytotoxicity due to targeted delivery.

Diagram: In Vitro Evaluation Workflow

G start CHPA-Nanoparticles uptake Cellular Uptake Assay (Confocal/Flow Cytometry) start->uptake lactate Lactate Transport Inhibition Assay start->lactate cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity results In Vitro Efficacy Data uptake->results lactate->results cytotoxicity->results

Caption: Workflow for the in vitro evaluation of CHPA-nanoparticles.

Protocol 3: In Vivo Evaluation in a Xenograft Mouse Model

This protocol provides a framework for assessing the in vivo performance of CHPA-targeted nanoparticles.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for xenograft implantation

  • CHPA-conjugated nanoparticles (with a therapeutic and/or imaging agent)

  • Non-targeted nanoparticles

  • In vivo imaging system (e.g., IVIS for fluorescence imaging)

  • Calipers for tumor measurement

Procedure:

  • Tumor Xenograft Model:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[15][16]

  • Biodistribution Study:

    • Administer fluorescently or radiolabeled CHPA-conjugated nanoparticles and non-targeted nanoparticles to tumor-bearing mice via intravenous injection.[17][18][19]

    • At various time points post-injection, perform whole-body imaging to track nanoparticle distribution.[19][20]

    • At the end of the study, euthanize the mice and harvest major organs and the tumor.

    • Quantify the fluorescence or radioactivity in each organ to determine the extent of tumor targeting and organ accumulation.[17][21]

  • Tumor Growth Inhibition Study:

    • Randomize tumor-bearing mice into different treatment groups:

      • Saline (Control)

      • Free chemotherapeutic drug

      • Non-targeted nanoparticles with drug

      • CHPA-conjugated nanoparticles with drug

    • Administer the treatments according to a predetermined schedule.

    • Measure tumor volume with calipers every 2-3 days.[15][22][23][24]

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Expected Quantitative Data

The following tables provide examples of the type of quantitative data that can be generated from the described protocols.

Table 1: Physicochemical Characterization of Nanoparticles

FormulationSize (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)CHPA Conjugation Efficiency (%)
Plain Liposomes110 ± 50.15 ± 0.02-5 ± 2N/A
CHPA-Liposomes120 ± 70.18 ± 0.03-15 ± 375 ± 5

Table 2: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineFree DrugNon-targeted NP + DrugCHPA-NP + Drug
MCT-high Cells10.57.22.1
MCT-low Cells12.18.57.9

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Saline1500 ± 2500
Free Drug950 ± 18036.7
Non-targeted NP + Drug700 ± 15053.3
CHPA-NP + Drug250 ± 9083.3

Concluding Remarks

The protocols and application notes presented herein provide a robust framework for investigating the potential of this compound as a targeting moiety in drug delivery systems. The proposed mechanism of MCT inhibition offers a compelling rationale for its use in cancer therapy. By following these detailed methodologies, researchers can systematically evaluate the efficacy of CHPA-targeted nanoparticles and contribute to the development of novel and effective cancer treatments.

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Application Notes and Protocols: A Phased Approach to Efficacy Testing of Novel Small Molecules – A Case Study with 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Compound to Candidate

The journey of a novel small molecule from initial synthesis to a viable therapeutic candidate is a meticulous process demanding rigorous scientific validation. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of a novel compound, using the hypothetical molecule 5-(3-Chlorophenyl)-3-hydroxypicolinic acid (CHPA) as a case study. As the specific biological targets of CHPA are yet to be elucidated, this document outlines a phased, target-agnostic approach. This methodology is designed to first establish biological activity, then to uncover the mechanism of action, and finally to translate these findings into a preclinical in vivo setting.

The core philosophy of this guide is built upon the principles of scientific integrity and logical progression. Each experimental phase is designed to be a self-validating system, where the results from one stage inform the design of the next. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure to be followed, but a question being answered. By adhering to this structured approach, researchers can build a robust data package to support the continued development of promising new chemical entities.

Phase 1: Foundational In Vitro Efficacy and Cytotoxicity Screening

The initial phase of testing is designed to answer the most fundamental question: does CHPA elicit a biological response in a cellular context? This is achieved through a series of well-established in vitro assays that are both scalable and reproducible. The choice of cell lines for these initial screens should be guided by the therapeutic area of interest. For the purpose of this guide, we will assume a focus on oncology and will reference cancer cell lines.

Rationale for Initial Cellular Assays

Before committing to more complex and resource-intensive studies, it is crucial to determine if CHPA has any effect on cell viability and proliferation. Small-molecule screening is a powerful approach to identify modulators of either specific biological targets or cellular pathways with phenotypic endpoints.[1] A positive result in these initial assays provides the justification for deeper mechanistic studies. It is also at this stage that we can begin to understand the therapeutic window of the compound by comparing its cytotoxic effects on cancerous versus non-cancerous cell lines.

Experimental Workflow: In Vitro Screening

G cluster_0 Phase 1: In Vitro Screening Select Cell Lines Select Cell Lines Cell Viability Assay (MTT/MTS) Cell Viability Assay (MTT/MTS) Select Cell Lines->Cell Viability Assay (MTT/MTS) Treat with CHPA Determine IC50 Determine IC50 Cell Viability Assay (MTT/MTS)->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Use IC50 concentration Data Analysis Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Go/No-Go Decision Go/No-Go Decision Data Analysis->Go/No-Go Decision

Caption: Workflow for Phase 1 in vitro screening of CHPA.

Protocol: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble forzaman, which has a purple color.[2]

Materials:

  • 96-well plates

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • This compound (CHPA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of CHPA in complete medium. Remove the old medium from the wells and add 100 µL of the CHPA dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL.[4]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[3]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the CHPA concentration to determine the half-maximal inhibitory concentration (IC50).

Parameter Description
Cell Lines At least 3 cancer cell lines and 1 non-cancerous control line
CHPA Concentrations 8-point serial dilution (e.g., 0.1 nM to 100 µM)
Incubation Times 24, 48, 72 hours
Replicates Triplicate wells for each condition
Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay is used to quantify the number of cells undergoing apoptosis.[5] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[5][6]

Materials:

  • 6-well plates

  • Selected cell lines

  • Complete cell culture medium

  • CHPA

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CHPA at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.

Data Analysis: Quantify the percentage of cells in each quadrant:

  • Lower-left (Annexin V-/PI-): Live cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

Phase 2: Unraveling the Mechanism of Action

With confirmed biological activity from Phase 1, the next logical step is to investigate how CHPA exerts its effects. This phase focuses on identifying the molecular pathways perturbed by the compound. Western blotting is a powerful and widely used technique to detect specific proteins in a sample and is essential for studying signaling pathways.[7]

Rationale for Pathway Analysis

Identifying the signaling pathways modulated by CHPA is critical for several reasons. It provides a deeper understanding of the compound's mechanism of action, which is essential for further optimization and development. It can also help to identify potential biomarkers for patient stratification in future clinical trials. The choice of pathways to investigate should be guided by the phenotype observed in Phase 1 (e.g., apoptosis) and the known signaling networks commonly dysregulated in the disease of interest.

Experimental Workflow: Mechanistic Investigation

G cluster_1 Phase 2: Mechanistic Investigation Treat Cells with CHPA Treat Cells with CHPA Protein Extraction Protein Extraction Treat Cells with CHPA->Protein Extraction Western Blotting Western Blotting Protein Extraction->Western Blotting Probe for key signaling proteins Pathway Analysis Pathway Analysis Western Blotting->Pathway Analysis Target Identification Target Identification Pathway Analysis->Target Identification

Caption: Workflow for Phase 2 mechanistic investigation of CHPA.

Protocol: Western Blotting for Key Signaling Proteins

This protocol outlines the general steps for performing a Western blot to analyze the expression and phosphorylation status of proteins in key signaling pathways, such as the apoptosis and cell survival pathways (e.g., Akt, MAPK).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with CHPA at various concentrations and time points. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate the proteins by size by running them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle rocking.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression and phosphorylation levels of target proteins in treated versus untreated cells.

Pathway Key Proteins to Probe (Total & Phospho)
Apoptosis Caspase-3, PARP, Bcl-2, Bax
PI3K/Akt Akt, mTOR, p70S6K
MAPK/ERK ERK1/2, JNK, p38

Phase 3: Advancing to In Vivo Efficacy and Pharmacokinetics

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy.[9] This phase focuses on translating the in vitro findings into a living organism to assess the compound's overall effects.[9]

Rationale for In Vivo Studies

Animal models are indispensable for evaluating the therapeutic potential of a new drug candidate in a complex physiological system.[10][11] They allow for the assessment of not only the drug's efficacy against the disease but also its pharmacokinetic properties and potential toxicities.[12]

Experimental Workflow: In Vivo Evaluation

G cluster_2 Phase 3: In Vivo Evaluation Animal Model Selection Animal Model Selection Pharmacokinetic (PK) Study Pharmacokinetic (PK) Study Animal Model Selection->Pharmacokinetic (PK) Study Efficacy Study Efficacy Study Pharmacokinetic (PK) Study->Efficacy Study Determine dosing regimen Data Collection & Analysis Data Collection & Analysis Efficacy Study->Data Collection & Analysis Tumor growth, survival, biomarkers Translational Assessment Translational Assessment Data Collection & Analysis->Translational Assessment

Caption: Workflow for Phase 3 in vivo evaluation of CHPA.

Protocol: Animal Model Selection and In Vivo Efficacy Study

The choice of animal model is critical and should be carefully considered based on the research question.[13] For oncology studies, cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are commonly used.[14]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Cancer cell line used in in vitro studies

  • CHPA formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer CHPA via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule based on PK data. The control group should receive the vehicle.

  • Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Also, monitor animal body weight and overall health.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for biomarker analysis (e.g., Western blotting, immunohistochemistry).

Protocol: Pharmacokinetic (PK) Study

Pharmacokinetics describes how the body affects a drug, focusing on absorption, distribution, metabolism, and excretion (ADME).[15] A PK study is essential for determining the optimal dosing regimen for the efficacy study.[12]

Procedure:

  • Dosing: Administer a single dose of CHPA to a cohort of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of CHPA over time.[16]

  • Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, and half-life.[12]

Phase 4: Rigorous Data Analysis and Interpretation

Statistical Considerations
  • Sample Size: The number of subjects in a study should be determined based on the expected effect size and variability of the outcome.[17]

  • Randomization and Blinding: These are essential for reducing bias and increasing the validity of the results.[17]

  • Statistical Tests: The choice of statistical test depends on the nature of the data (e.g., continuous or categorical, normally distributed or skewed).[17] For comparing two groups, a t-test or its non-parametric equivalent (Mann-Whitney test) can be used. For more than two groups, ANOVA or the Kruskal-Wallis test is appropriate.[17]

Experiment Primary Outcome Statistical Test
Cell Viability IC50 valuesNon-linear regression
Apoptosis Percentage of apoptotic cellst-test or ANOVA
Western Blot Protein expression levelst-test or ANOVA
In Vivo Efficacy Tumor volume, survival timeMixed-effects models, Log-rank test

Conclusion: A Roadmap to Preclinical Proof-of-Concept

This guide provides a structured and scientifically rigorous framework for the initial efficacy testing of a novel small molecule, this compound. By following this phased approach, from broad in vitro screening to targeted in vivo studies, researchers can systematically build a comprehensive data package. This iterative process of hypothesis generation and testing is fundamental to the drug discovery process, enabling informed decision-making and ultimately increasing the probability of translating a promising compound into a life-saving therapy.

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Application Notes and Protocols for the Quantification of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid. We present detailed protocols for two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in complex biological matrices. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies from sample preparation to full method validation in accordance with international regulatory standards.

Introduction and Analyte Overview

This compound (CPHPA) is a pyridine carboxylic acid derivative.[1][2][3] Such compounds are significant in medicinal chemistry, often serving as key intermediates in the synthesis of novel pharmaceutical agents, particularly for inflammatory and autoimmune diseases.[2] The precise and accurate quantification of CPHPA in various samples—from reaction mixtures to biological fluids—is critical for pharmacokinetic studies, process optimization, and quality control.

The inherent chemical properties of CPHPA, including its acidic nature and aromatic structure, dictate the choice of analytical strategy. This guide explains the causality behind the selected methods, ensuring that the protocols are not merely prescriptive but also instructive.

Analyte Chemical Properties:

Property Value Source(s)
Chemical Name 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid [1][4]
CAS Number 1415226-40-2 [1][2][3]
Molecular Formula C₁₂H₈ClNO₃ [1][2]

| Molecular Weight | 249.65 g/mol |[1][2] |

General Analytical Workflow

A successful quantitative analysis follows a structured workflow, from sample handling to data interpretation. The following diagram outlines the general procedure described in this document.

Analytical_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Receipt Sample Receipt & Logging Sample_Prep Sample Preparation (PPT, LLE, or SPE) Sample_Receipt->Sample_Prep Select appropriate protocol Instrument_Setup Instrument Setup & Calibration (HPLC-UV or LC-MS/MS) Sample_Prep->Instrument_Setup Transfer extracts Sample_Analysis Sample Injection & Data Acquisition Instrument_Setup->Sample_Analysis Data_Processing Chromatogram Integration & Quantification Sample_Analysis->Data_Processing Raw data Report_Generation Report Generation & Archiving Data_Processing->Report_Generation

Caption: General workflow for CPHPA quantification.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to isolate the analyte from interfering matrix components, thereby enhancing analytical sensitivity and preserving the integrity of the instrument. The choice of technique depends on the sample matrix, required cleanliness, and desired concentration factor.

Protocol 3.1: Protein Precipitation (PPT) for Plasma/Serum

This is a rapid method for removing the bulk of proteins from biological samples. It is often sufficient for LC-MS/MS analysis but may be less suitable for HPLC-UV due to the risk of co-eluting matrix components.

Rationale: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates proteins while keeping small molecules like CPHPA in solution.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (if used).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds, then centrifuge at 3,000 x g for 5 minutes.

  • Inject the clear supernatant into the analytical system.

Protocol 3.2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent based on its polarity and pH-dependent charge state.

Rationale: CPHPA is an acidic compound. By acidifying the aqueous sample to a pH well below its pKa, the carboxylic acid group becomes protonated and neutral, increasing its solubility in a moderately polar organic solvent like ethyl acetate.

Step-by-Step Protocol:

  • Pipette 200 µL of sample into a glass tube.

  • Add 50 µL of 1 M Hydrochloric Acid (HCl) to acidify the sample to approximately pH 2-3.

  • Add 1 mL of ethyl acetate.

  • Cap and vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase for analysis.

Protocol 3.3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and cleanup, making it ideal for complex matrices or when low detection limits are required. A mixed-mode anion exchange sorbent is recommended.

Rationale: At a neutral or slightly basic pH, the carboxylic acid of CPHPA will be deprotonated (anionic). This allows it to bind to a strong anion exchange (SAX) sorbent. Interferents can be washed away with organic and aqueous solvents before the analyte is selectively eluted by lowering the pH.

SPE_Workflow start Start: Sample Loading Condition 1. Condition (Methanol) start->Condition end End: Elute for Analysis Equilibrate 2. Equilibrate (Water, pH 7) Condition->Equilibrate Load 3. Load Sample (Pre-treated, pH 7) Equilibrate->Load Analyte Binds Wash1 4. Wash 1 (5% Methanol in Water) Load->Wash1 Remove polar impurities Wash2 5. Wash 2 (100% Acetonitrile) Wash1->Wash2 Remove non-polar impurities Elute 6. Elute (2% Formic Acid in Methanol) Wash2->Elute Protonate & release analyte Elute->end

Caption: Solid-Phase Extraction (SPE) workflow for CPHPA.

Step-by-Step Protocol:

  • Condition: Pass 1 mL of methanol through a mixed-mode strong anion exchange SPE cartridge (e.g., 30 mg/1 mL).

  • Equilibrate: Pass 1 mL of water (adjusted to pH 7.0 with ammonium hydroxide) through the cartridge.

  • Load: Dilute the sample 1:1 with water (pH 7.0) and load it onto the cartridge.

  • Wash 1: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Wash 2: Wash the cartridge with 1 mL of acetonitrile to remove lipids and other non-polar interferences.

  • Elute: Elute the CPHPA with 1 mL of 2% formic acid in methanol. The acid neutralizes the analyte, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Analytical Method Protocols

Protocol 4.1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for purity assessments, process monitoring, and quantification in simple matrices.

Rationale: A reversed-phase C18 column is used to retain the moderately non-polar CPHPA. The mobile phase is acidified to suppress the ionization of the carboxylic acid, leading to a sharp, symmetrical peak shape and stable retention. Detection is performed at a wavelength corresponding to the UV absorbance maximum of the pyridine ring system.

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure analyte is in a single protonated state.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 20% B to 80% B over 10 minProvides good separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 10 µLA typical injection volume.
UV Wavelength ~265 nm (Verify experimentally)Expected absorbance maximum for the chromophore.
Protocol 4.2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for bioanalysis (e.g., plasma, urine, tissue) due to its superior sensitivity and selectivity.[5][6]

Rationale: The LC conditions are similar to the HPLC-UV method but are often scaled down for higher sensitivity (e.g., using a 2.1 mm ID column). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. Negative ion electrospray ionization (ESI-) is chosen because the carboxylic acid group is easily deprotonated.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry LC_Column Reversed-Phase C18 Column Ion_Source Ion Source (ESI-) LC_Column->Ion_Source Eluent Quad1 Quadrupole 1 (Q1) Selects Precursor Ion [M-H]⁻ m/z 248.0 Ion_Source->Quad1 Ions Collision_Cell Quadrupole 2 (Q2) Collision Cell (CID) Quad1->Collision_Cell Precursor Ion Quad3 Quadrupole 3 (Q3) Selects Product Ion m/z 204.0 Collision_Cell->Quad3 Fragment Ions Detector Detector Quad3->Detector Product Ion

Caption: LC-MS/MS analysis workflow for CPHPA.

ParameterRecommended ConditionJustification
Column C18, 2.1 x 50 mm, 1.8 µmSmaller particle size and ID for higher sensitivity and faster runs.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 3 minFast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 45°CEnsures reproducible chromatography.
Injection Vol. 5 µLStandard for LC-MS/MS.
Ionization Mode ESI, NegativeThe carboxylic acid is readily deprotonated.
Precursor Ion (Q1) m/z 248.0[M-H]⁻ for C₁₂H₈³⁵ClNO₃.
Product Ion (Q3) m/z 204.0 (Hypothetical)Corresponds to the loss of CO₂ ([M-H-44]⁻). Must be optimized experimentally.
Collision Energy Optimize experimentallyThe voltage required to induce optimal fragmentation.

Method Validation Protocol

A bioanalytical method must be validated to ensure its performance is acceptable for its intended purpose.[7] The validation should be performed according to established guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and ICH Q2(R1).[8][9][10][11][12]

Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Selectivity Demonstrate that the method can differentiate the analyte from matrix components and other interferences.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range Establish the relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤20% CV.
Accuracy Closeness of measured values to the true value.Mean concentration within ±15% of nominal for QC samples (±20% at LLOQ).
Precision Closeness of replicate measurements (repeatability and intermediate precision).Coefficient of Variation (CV) ≤15% for QC samples (≤20% at LLOQ).
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible.
Matrix Effect Assess the suppression or enhancement of ionization by matrix components.The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration of stability samples should be within ±15% of nominal (freshly prepared) samples.[5][13][14]

Protocol for Validation:

  • Prepare Stock Solutions: Prepare a primary stock solution of CPHPA in a suitable organic solvent (e.g., Methanol).

  • Prepare Calibration Standards and Quality Control (QC) Samples: Serially dilute the stock solution and spike into the blank matrix to prepare calibration standards covering the expected concentration range. Prepare QC samples at a minimum of four levels: LLOQ, low, medium, and high concentrations.

  • Perform Validation Runs: Analyze multiple replicates of the calibration standards and QC samples on at least three different days to assess all the parameters listed in the table above.

  • Document Results: Compile all data and demonstrate that the method meets the pre-defined acceptance criteria.

References

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Sources

Application Notes and Protocols for the Therapeutic Development of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3-Chlorophenyl)-3-hydroxypicolinic acid is a novel small molecule with potential for development as a therapeutic agent. Its chemical structure, featuring a 3-hydroxypicolinic acid scaffold, suggests a potential mechanism of action involving the modulation of metalloenzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation and application of this compound, with a primary focus on its hypothesized role as an inhibitor of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway, a key mediator in cancer progression and other ischemic and inflammatory diseases.

The rationale for focusing on the HIF-1α pathway stems from the structural characteristics of this compound. The 3-hydroxypicolinic acid moiety is a known bidentate chelating agent for various metal ions. Given that the stability of HIF-1α is regulated by iron-dependent prolyl hydroxylases (PHDs), it is plausible that this compound may act as a competitive inhibitor of these enzymes, leading to the stabilization and activation of HIF-1α. This could have therapeutic implications in diseases where enhanced vascularization and cell survival are beneficial, such as in ischemic conditions. Conversely, modulation of this pathway could also be explored for anti-cancer applications, as HIF-1α is a critical factor in tumor angiogenesis and metastasis.[1][2]

These application notes will provide a detailed overview of the proposed mechanism of action, followed by a series of protocols for in vitro and in vivo validation, and a discussion of potential therapeutic applications.

Proposed Mechanism of Action: Modulation of the HIF-1α Pathway

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues by prolyl hydroxylases (PHDs), which are iron (II) and 2-oxoglutarate-dependent dioxygenases.[3][4] This hydroxylation allows for the recognition of HIF-1α by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to ubiquitination and subsequent proteasomal degradation.[3]

Under hypoxic conditions, the lack of oxygen as a substrate for PHD enzymes leads to the inhibition of HIF-1α hydroxylation.[3] This stabilizes HIF-1α, allowing it to translocate to the nucleus and dimerize with the constitutively expressed HIF-1β subunit.[5] The HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[1][5]

We hypothesize that this compound, through its 3-hydroxypicolinic acid core, acts as a chelator of the iron cofactor essential for PHD activity. This inhibition of PHDs would mimic a hypoxic state, leading to the stabilization and activation of HIF-1α even under normoxic conditions.

Signaling Pathway Diagram

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound HIF1a_normoxia HIF-1α PHD PHD (Fe2+) HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Compound 5-(3-Chlorophenyl)-3- hydroxypicolinic acid PHD_inhibited PHD (Fe2+) Compound->PHD_inhibited Inhibition HIF1a_stabilized HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binding Target_Genes Target Genes (VEGF, etc.) HRE->Target_Genes Transcription Cellular_Response Cellular Response (Angiogenesis, etc.) Target_Genes->Cellular_Response

Caption: Proposed mechanism of this compound on the HIF-1α pathway.

Experimental Protocols

The following protocols are designed to investigate the effects of this compound on the HIF-1α pathway and its potential therapeutic efficacy.

Part 1: In Vitro Characterization

Objective: To determine the effect of this compound on HIF-1α stabilization, target gene expression, and cellular responses in relevant cell lines.

1.1. Cell Line Selection and Culture

  • Recommended Cell Lines:

    • Human umbilical vein endothelial cells (HUVECs) for angiogenesis assays.

    • Cancer cell lines known to be sensitive to hypoxia, such as MCF-7 (breast cancer) or HepG2 (hepatocellular carcinoma).[3][6]

    • A non-tumoral cell line, such as MCF-10A, to assess selectivity.[6]

  • Culture Conditions: Maintain cells in their respective recommended media and conditions. For hypoxia experiments, use a hypoxic chamber with 1% O2, 5% CO2, and 94% N2.

1.2. Protocol: HIF-1α Stabilization Assay (Western Blot)

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for different time points (e.g., 4, 8, 16, 24 hours) under both normoxic and hypoxic conditions. Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).

    • Incubate with a corresponding secondary antibody and visualize using an appropriate detection system.

  • Data Analysis: Quantify band intensities and normalize HIF-1α levels to the loading control.

1.3. Protocol: Target Gene Expression Analysis (qRT-PCR)

  • Treatment: Treat cells as described in Protocol 1.2.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize cDNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers for HIF-1α target genes (e.g., VEGF, GLUT1, LDHA) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

1.4. Protocol: In Vitro Angiogenesis Assay (Tube Formation)

  • Preparation: Coat a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells and treat with different concentrations of this compound.

  • Incubation: Incubate the plate for 4-6 hours to allow for tube formation.

  • Imaging and Analysis: Capture images of the tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.

Experimental Workflow Diagram

In_Vitro_Workflow cluster_invitro In Vitro Characterization Cell_Culture Cell Culture (HUVEC, MCF-7, etc.) Treatment Treatment with 5-(3-Chlorophenyl)-3- hydroxypicolinic acid Cell_Culture->Treatment Western_Blot Western Blot (HIF-1α Stabilization) Treatment->Western_Blot qRT_PCR qRT-PCR (Target Gene Expression) Treatment->qRT_PCR Tube_Formation Tube Formation Assay (Angiogenesis) Treatment->Tube_Formation Data_Analysis Data Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis Tube_Formation->Data_Analysis

Caption: Workflow for in vitro characterization of this compound.

Part 2: In Vivo Evaluation

Objective: To assess the pharmacokinetic profile, efficacy, and safety of this compound in a relevant animal model.

2.1. Animal Model Selection

  • Cancer Xenograft Model: For anti-cancer studies, use immunodeficient mice (e.g., nude or SCID) subcutaneously implanted with a human cancer cell line (e.g., MCF-7).

  • Ischemia Model: For pro-angiogenic studies, a murine model of hindlimb ischemia can be utilized.

2.2. Protocol: Pharmacokinetic (PK) Study

  • Animal Dosing: Administer a single dose of this compound to healthy mice via intravenous and oral routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Sample Analysis: Extract the compound from plasma and quantify its concentration using LC-MS/MS.

  • Data Analysis: Determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.[7][8]

2.3. Protocol: In Vivo Efficacy Study (Cancer Xenograft Model)

  • Tumor Implantation: Implant cancer cells into the flank of immunodeficient mice.

  • Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Dosing Regimen: Administer this compound (at doses determined from PK and preliminary toxicity studies) and a vehicle control daily or as determined by the PK profile.

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors for histological and immunohistochemical analysis (e.g., for markers of proliferation like Ki-67 and angiogenesis like CD31).

2.4. Data Presentation: Quantitative Summary

Parameter Description Expected Outcome with this compound
IC50 (Cell Viability) Concentration for 50% inhibition of cell growth.To be determined for various cell lines.
HIF-1α Stabilization Fold increase in HIF-1α protein levels.Dose-dependent increase under normoxia.
VEGF mRNA Expression Fold change in VEGF gene expression.Dose-dependent increase.
Tube Formation % change in total tube length.Dose-dependent increase in HUVECs.
Tumor Growth Inhibition (%) Reduction in tumor volume compared to control.To be determined in xenograft models.
Oral Bioavailability (%) Fraction of orally administered drug that reaches systemic circulation.To be determined from PK studies.

Potential Therapeutic Applications

The ability to modulate the HIF-1α pathway with a small molecule like this compound opens up several therapeutic avenues:

  • Ischemic Diseases: By promoting angiogenesis through the upregulation of VEGF, this compound could be beneficial in treating conditions such as peripheral artery disease, ischemic stroke, and myocardial infarction.[5]

  • Wound Healing: Enhanced angiogenesis and cell survival can accelerate the wound healing process.

  • Anemia: HIF-1α activation can stimulate the production of erythropoietin (EPO), which could be a therapeutic strategy for certain types of anemia.

  • Cancer Therapy: While HIF-1α is often associated with tumor progression, its role can be context-dependent. In some scenarios, stabilization of HIF-1α can increase the sensitivity of tumors to radiation and certain chemotherapies.[9] Furthermore, derivatives of this compound could be designed to inhibit HIF-1α in the tumor microenvironment.

Conclusion

This compound presents an exciting opportunity for the development of new therapeutics targeting the HIF-1α signaling pathway. The protocols and application notes provided herein offer a structured approach to systematically evaluate its mechanism of action, efficacy, and safety. The insights gained from these studies will be crucial in guiding the future clinical development of this promising compound.

References

  • Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. PubMed Central. [Link]

  • Identification of Chemical Compounds that Induce HIF-1α Activity. PMC - NIH. [Link]

  • Rapid degradation of hypoxia-inducible factor-1α by KRH102053, a new activator of prolyl hydroxylase 2. PMC - NIH. [Link]

  • In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. RSC Publishing. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. [Link]

  • Enhanced Hypoxia-Inducible Factor (HIF)-1α Stability Induced by 5-Hydroxymethyl-2-Furfural (5-HMF) Contributes to Protection against Hypoxia. PubMed Central. [Link]

  • The role of hypoxia-inducible factor 1 alpha (HIF-1α) modulation in heavy metal toxicity. PubMed. [Link]

  • Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. PubMed. [Link]

  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. [Link]

  • 5-Aminolaevulinic Acid-Mediated Photodynamic Therapy Combined with Tirapazamine Enhances Efficacy in Ovarian Cancer. MDPI. [Link]

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Troubleshooting & Optimization

Troubleshooting 5-(3-Chlorophenyl)-3-hydroxypicolinic acid precipitation in buffer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(3-Chlorophenyl)-3-hydroxypicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges related to the solubility and handling of this compound in experimental settings. This guide is structured in a question-and-answer format to directly address common issues, particularly precipitation in buffer systems.

Understanding the Molecule: A Foundation for Success

This compound is a weak acid, a characteristic primarily dictated by its carboxylic acid group. Its solubility in aqueous solutions is intrinsically linked to the pH of the medium. Understanding this relationship is the cornerstone of preventing precipitation and ensuring the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved this compound in my buffer, but it precipitated out over time. What is happening?

A1: This is a classic sign of pH-dependent solubility. The precipitation of this compound from a buffered solution is most likely due to the pH of your buffer being too low, causing the compound to convert to its less soluble neutral form. Several factors could contribute to this:

  • Incorrect Buffer Choice: The pH of your buffer may be below the pKa of the compound, favoring the insoluble protonated species.

  • Buffer Instability: Some buffers can experience a shift in pH over time, especially if not prepared and stored correctly.

  • High Concentration: You might be exceeding the solubility limit of the compound at that specific pH, even if it's above the pKa.

Troubleshooting Steps:

  • Verify Buffer pH: Measure the pH of your final solution containing the compound. Do not assume the initial buffer pH remained constant.

  • Increase Buffer pH: Prepare a series of buffers with increasing pH values (e.g., in 0.5 pH unit increments) to identify a pH where the compound remains soluble.

  • Consider Buffer Capacity: Ensure your buffer has sufficient capacity to resist pH changes upon the addition of your acidic compound. A higher buffer concentration (typically in the 25-100 mM range) can provide better pH stability.

Q2: What is the ideal pH range for keeping this compound in solution?

A2: The ideal pH for maintaining the solubility of a weak acid is generally at least 1 to 2 pH units above its pKa. Since the exact pKa of this compound is not readily published, a systematic approach is recommended to determine the optimal pH for your specific experimental conditions.

Experimental Protocol for Determining Optimal pH:

  • Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

  • Prepare a series of buffers covering a pH range from 6.0 to 8.0 (e.g., phosphate or HEPES buffers).

  • Add a small, consistent volume of the stock solution to each buffer to achieve your desired final concentration.

  • Visually inspect for any precipitation immediately and after a set period (e.g., 1, 4, and 24 hours) at your experimental temperature.

  • The lowest pH at which the compound remains in solution is your optimal working pH.

Buffer SystemEffective pH RangeCommon Applications
Phosphate5.8 - 8.0General biochemical assays
Tris7.0 - 9.0Molecular biology applications
HEPES6.8 - 8.2Cell culture and enzyme assays
Acetate3.6 - 5.6Applications requiring acidic pH

Table 1: Common biological buffers and their effective pH ranges.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a highly effective strategy to enhance the solubility of poorly soluble compounds. Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the hydrophobic regions of the molecule.

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for dissolving a broad range of compounds.

  • Ethanol: A less polar solvent that is miscible with water.

  • Polyethylene Glycols (PEGs): Water-miscible polymers that can enhance solubility.

  • Propylene Glycol: A viscous, water-miscible organic solvent.

Step-by-Step Protocol for Using Co-solvents:

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) at a high concentration.

  • Dilute into Buffer: Add the stock solution dropwise to your vigorously stirring buffer to reach the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Mind the Final Co-solvent Concentration: Keep the final concentration of the organic co-solvent as low as possible, as high concentrations can negatively impact biological assays. A final concentration of 1% or less is generally recommended.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the precipitation of this compound.

Sources

Technical Support Center: Optimizing 5-(3-Chlorophenyl)-3-hydroxypicolinic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(3-Chlorophenyl)-3-hydroxypicolinic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experimental assays. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and overcome common challenges.

Section 1: Compound Characteristics and Handling

This section addresses the foundational questions regarding the physical and chemical properties of this compound and the best practices for its storage and preparation.

FAQ 1: What are the fundamental properties of this compound?

Understanding the basic physicochemical properties of a compound is the first step toward reliable and reproducible experimental design. Key details for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1415226-40-2[1][2][3][4]
Molecular Formula C₁₂H₈ClNO₃[1][2][5]
Molecular Weight 249.65 g/mol [1][2][5]
Purity Typically ≥97%[2][5]
Appearance White to light yellow solid[6][7]
Recommended Storage 2-8°C, store in a dry and sealed container[5]
FAQ 2: How should I prepare a high-concentration stock solution? What is the best solvent?

The preparation of a stable, high-concentration stock solution is critical for accurate and consistent downstream dilutions. Given the aromatic and polar functional groups in its structure, the compound is expected to have poor aqueous solubility.

Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solutions due to its high solubilizing power for a wide range of organic molecules.[8] Preparing a concentrated stock (e.g., 10-50 mM) in DMSO allows for minimal volumes to be added to your final assay, thereby reducing the potential for solvent-induced artifacts.[8]

Experimental Protocol: Preparing a 10 mM Stock Solution

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 249.65 g/mol * (1000 mg / 1 g) = 2.497 mg

  • Weighing: Accurately weigh approximately 2.5 mg of the compound using an analytical balance.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube or vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously. If necessary, use gentle warming (up to 60°C) and sonication to facilitate complete dissolution.[6] Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] Store aliquots at -20°C or -80°C in tightly sealed tubes.

FAQ 3: My compound is precipitating when I add it to my aqueous assay buffer. What can I do?

Precipitation is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment. This occurs when the final concentration of the compound exceeds its aqueous solubility limit.

Troubleshooting Strategies:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, to minimize both solubility issues and solvent-induced cellular stress.[8]

  • pH Adjustment: The solubility of compounds with ionizable groups like carboxylic acids can be pH-dependent.[8] You may test the solubility of the compound in buffers with slightly different pH values, provided it does not interfere with the assay's biological system.

  • Use of Surfactants or Co-solvents: For biochemical (cell-free) assays, adding a low concentration of a non-ionic surfactant like Tween-20 or Pluronic F-68 can help maintain compound solubility.[8] However, their compatibility with cell-based assays must be carefully validated as they can affect membrane integrity.

  • Perform a Solubility Test: Before proceeding with an assay, perform a simple kinetic solubility test. Prepare serial dilutions of your compound in the final assay buffer, let them equilibrate at the assay temperature, and visually inspect for precipitation or measure turbidity using a plate reader.

Section 2: Assay Development and Concentration Optimization

This section provides a systematic approach to determining the optimal concentration range for your specific experimental setup, ensuring you capture the full biological activity of the compound.

FAQ 4: How do I determine the correct concentration range for my assay?

The primary goal is to identify a range of concentrations that elicits a full dose-response curve, from minimal to maximal effect. This allows for the accurate determination of key parameters like the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[9]

The Rationale of the Dose-Response Curve: A dose-response experiment is the cornerstone of pharmacology and drug discovery. It involves testing the compound over a broad range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar). This approach is critical to:

  • Establish Potency: Determine the concentration required to produce a specific level of response (e.g., IC₅₀).

  • Identify Toxicity: In cell-based assays, high concentrations may induce cytotoxicity, which can be mistaken for a specific inhibitory effect. A full curve helps distinguish between targeted activity and general toxicity.[10]

  • Define the Assay Window: Ensure the difference between the baseline (no effect) and the maximal effect is large enough for a robust and reproducible signal.[11]

The workflow below illustrates the logical steps from initial compound preparation to a validated optimal concentration.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis & Refinement A Prepare 10 mM Stock in 100% DMSO B Perform Serial Dilution in DMSO (Top Concentration) A->B Create working stocks C Dilute to Final Concentration in Assay Medium (e.g., 1:200) B->C Prepare final dilutions D Add to Assay Plate (Cells or Enzyme) C->D Dose cells/reaction E Incubate & Add Detection Reagents D->E Run experiment F Measure Signal (e.g., Luminescence, Fluorescence) E->F Acquire data G Plot Dose-Response Curve (Signal vs. Log[Concentration]) F->G Process data H Calculate IC50/EC50 & Assess Curve Quality G->H Determine potency I Refine Concentration Range (If necessary) H->I Is curve complete?

Caption: Workflow for concentration optimization.

FAQ 5: Can you provide a standard protocol for a concentration-response experiment?

Certainly. This protocol outlines a typical 10-point, 1:3 serial dilution for determining the IC₅₀ in a 96-well plate format.

Experimental Protocol: Concentration-Response Curve

  • Prepare Intermediate Plate: In a separate 96-well plate (the "intermediate plate"), prepare 2X or higher concentrated serial dilutions of the compound in the final assay medium. This minimizes pipetting errors and ensures uniform mixing.

    • Example: For a final top concentration of 100 µM with a 0.5% DMSO concentration, the intermediate plate should have a 200 µM top concentration in 1% DMSO.

  • Cell Seeding/Enzyme Preparation: Seed cells at an optimized density and allow them to adhere overnight, or prepare your enzyme reaction mix.[11] Ensure cells are healthy and in the log growth phase for optimal results.[10][11]

  • Dosing: Transfer an equal volume of the compound dilutions from the intermediate plate to your assay plate containing cells or the enzyme reaction. For example, add 50 µL from the intermediate plate to 50 µL of media in the cell plate.

  • Controls: Include the following essential controls on every plate:

    • Vehicle Control (0% Inhibition): Cells/enzyme treated with the same final concentration of DMSO (e.g., 0.5%) but no compound. This defines the baseline signal.

    • Positive Control (100% Inhibition): Cells/enzyme treated with a known inhibitor or condition that produces a maximal effect. This defines the top of the assay window.[9]

    • No-Cell/No-Enzyme Control: Wells with medium and detection reagents only, to measure background signal.

  • Incubation: Incubate the plate for the predetermined time required for the compound to exert its biological effect.

  • Signal Detection: Add the appropriate detection reagents (e.g., for viability, enzyme activity) and measure the signal using a microplate reader.[12]

  • Data Analysis: Subtract the background, normalize the data to your vehicle (0%) and positive (100%) controls, and plot the normalized response versus the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC₅₀.

Example Plate Layout for a 10-Point Dose-Response Curve

1 2 3 4 5 6 7 8 9 10 11 12
A 100 µM 33 µM 11 µM 3.7 µM 1.2 µM 0.4 µM 0.14 µM 46 nM 15 nM 5 nM Vehicle Pos Ctrl
B 100 µM 33 µM 11 µM 3.7 µM 1.2 µM 0.4 µM 0.14 µM 46 nM 15 nM 5 nM Vehicle Pos Ctrl
C 100 µM 33 µM 11 µM 3.7 µM 1.2 µM 0.4 µM 0.14 µM 46 nM 15 nM 5 nM Vehicle Pos Ctrl

| D | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank |

Section 3: Troubleshooting Common Assay Issues

Even with careful planning, unexpected results can occur. This section provides a logical framework for diagnosing and solving common problems related to compound concentration.

G Start Problem Observed Problem1 Inconsistent Results (High Variability) Start->Problem1 Problem2 Weak or No Signal (Low Potency) Start->Problem2 Problem3 High Background or 'U-shaped' Curve Start->Problem3 Sol1A Check Stock Solution: - Prepare fresh stock - Avoid freeze-thaw cycles Problem1->Sol1A Sol1B Verify Cell Health: - Use consistent passage number - Check for contamination Problem1->Sol1B Sol1C Standardize Pipetting: - Use calibrated pipettes - Check for precipitation during dilution Problem1->Sol1C Sol2A Increase Concentration Range: - Is the top concentration high enough? Problem2->Sol2A Sol2B Check Compound Stability: - Is the compound stable in assay medium for the duration of the experiment? Problem2->Sol2B Sol2C Verify Target Expression: - Does the cell line express the target at sufficient levels? Problem2->Sol2C Sol3A Check for Precipitation: - Visually inspect wells - Perform solubility test Problem3->Sol3A Sol3B Test for Assay Interference: - Does the compound interfere with the detection chemistry? Problem3->Sol3B Sol3C Assess Cytotoxicity: - Run a parallel cytotoxicity assay (e.g., LDH release, CellTox Green) Problem3->Sol3C

Caption: Troubleshooting decision tree for common assay issues.

FAQ 6: My results are highly variable between experiments. What are the likely causes?

Inconsistent results are often traced back to subtle variations in protocol execution or reagent stability.[8]

  • Compound Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Always use freshly thawed aliquots.[8]

  • Cell Culture Conditions: Variations in cell passage number, confluency, or health can significantly alter their response to a compound.[10][13] Standardize your cell culture practices rigorously.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a major source of error. Use calibrated pipettes and ensure thorough mixing at each dilution step.

FAQ 7: I'm not seeing any effect, or the compound appears very weak. What should I check?

If the compound does not produce the expected dose-response, consider the following:

  • Concentration Range: You may be testing a concentration range that is too low. Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 100 µM), while monitoring for solubility and cytotoxicity.[13]

  • Compound Degradation: The compound may be unstable in the aqueous assay buffer over the incubation period. You can assess this by pre-incubating the compound in the buffer for the duration of the assay and then testing its activity.

  • Biological Target: Confirm that your cellular model expresses the intended biological target at sufficient levels.[10]

FAQ 8: I'm observing a "U-shaped" dose-response curve or high background signal. What does this mean?

A U-shaped curve, where the signal decreases and then increases at higher concentrations, often points to an experimental artifact.

  • Compound Precipitation: At high concentrations, the compound may be precipitating out of solution. Precipitates can scatter light or interfere with optical readouts, leading to artificial signals.[9] Visually inspect the wells in your highest concentration treatments under a microscope.

  • Cytotoxicity: In cell-based assays, high compound concentrations can induce cell death, which may confound the primary assay readout. For example, in an ATP-based viability assay, a specific inhibitor might decrease ATP levels, but at higher concentrations, widespread necrosis could release ATP from dead cells, causing the signal to rebound. Run a parallel cytotoxicity assay to check for this.[13]

  • Assay Interference: The compound itself might interfere with the detection chemistry (e.g., quenching fluorescence or inhibiting a reporter enzyme like luciferase). This can be tested in a cell-free version of the assay.[9]

References

  • Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
  • American Elements. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • MB-About. (n.d.). Assay Troubleshooting.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • LookChem. (n.d.). 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid.
  • Ark Pharma Scientific Limited. (n.d.). This compound.
  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
  • King-Pharm. (n.d.). This compound [1415226-40-2].
  • MedChemExpress. (n.d.). 3-Hydroxypicolinic acid.
  • MedChemExpress. (n.d.). 3-Hydroxypicolinic acid, matrix substance for MALDI-MS.

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Technical Support Center: Synthesis of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex heterocyclic compounds. Our focus today is on a particularly challenging target: 5-(3-Chlorophenyl)-3-hydroxypicolinic acid .

This document moves beyond standard protocols to provide a troubleshooting framework based on mechanistic principles and empirical data. We will explore a likely synthetic route, dissect common experimental failures, and offer robust, field-proven solutions to improve reaction yield and product purity.

Proposed Synthetic Strategy: A Mechanistic Overview

The construction of this compound logically involves the formation of a C-C bond between a pre-functionalized pyridine core and a chlorophenyl moiety. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this type of transformation due to its functional group tolerance and generally high yields.

The proposed workflow begins with a suitable 5-halo-3-hydroxypicolinic acid derivative, which is then coupled with 3-chlorophenylboronic acid. The choice of protecting groups for the hydroxyl and carboxylic acid functionalities is critical to prevent unwanted side reactions.

G cluster_0 PART 1: Pyridine Core Preparation cluster_1 PART 2: Cross-Coupling & Deprotection A 3-Hydroxypicolinic Acid B Protection Step (e.g., Esterification, O-Silylation) A->B C Protected 3-Hydroxypicolinic Acid Ester B->C D Halogenation at C5 (e.g., NBS, Br₂) C->D E 5-Bromo-3-(protected)-picolinate D->E G Suzuki-Miyaura Coupling [Pd Catalyst, Ligand, Base] E->G F 3-Chlorophenylboronic Acid F->G H Protected Target Molecule G->H I Deprotection (e.g., Acid/Base Hydrolysis) H->I J Final Product: This compound I->J

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide: From Low Yields to Success

This section addresses the most common issues encountered during the pivotal Suzuki-Miyaura cross-coupling step.

Q1: My reaction shows low or no conversion of the 5-bromo-picolinate starting material. What are the likely causes and solutions?

This is a classic problem often rooted in catalyst deactivation or suboptimal reaction conditions. Pyridine-containing substrates can be particularly challenging due to the nitrogen lone pair's ability to coordinate with the palladium center, potentially inhibiting the catalytic cycle.[1]

Possible Causes & Recommended Actions:

  • Catalyst/Ligand Incompatibility:

    • The "Why": Standard catalysts like Pd(PPh₃)₄ may not be effective for electron-deficient pyridine rings. The coordination of the pyridine nitrogen can hinder the oxidative addition or reductive elimination steps.

    • Solution: Employ electron-rich, bulky phosphine ligands that promote the desired catalytic steps and sterically disfavor pyridine coordination. Buchwald-type ligands (e.g., SPhos, XPhos) are excellent candidates.

    • Protocol: Screen a panel of palladium pre-catalysts and ligands. A recommended starting point is Pd₂(dba)₃ with a suitable ligand.

  • Oxygen Contamination:

    • The "Why": The active Pd(0) catalyst is highly sensitive to oxygen and will be irreversibly oxidized to inactive Pd(II), halting the reaction.[2]

    • Solution: Ensure rigorous exclusion of oxygen.

    • Protocol: Use a Schlenk line or glovebox. Degas all solvents thoroughly (freeze-pump-thaw method is superior to sparging with inert gas). Purge the reaction vessel by evacuating and backfilling with an inert gas (argon or nitrogen) at least three times.[2]

  • Ineffective Base or Solvent System:

    • The "Why": The base is crucial for activating the boronic acid. Its strength and solubility can dramatically impact the reaction rate. The solvent system must solubilize both the organic and inorganic components.

    • Solution: Anhydrous carbonate bases are generally preferred.[2] For challenging couplings, stronger bases like Cs₂CO₃ can be effective.[3] Solvent systems like dioxane/water or toluene/ethanol/water are common starting points.[3]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Air-stable precursor that generates active Pd(0) in situ.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand accelerates key catalytic steps and mitigates pyridine inhibition.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Effective in transmetalation; Cs₂CO₃ is more soluble and basic, often improving yields.[3]
Solvent 1,4-Dioxane / H₂O (4:1)Excellent for solubilizing a wide range of substrates and reagents.
Temperature 80–110 °CProvides sufficient thermal energy for catalyst turnover without promoting significant degradation.
Q2: The reaction works, but I am getting significant side products like dehalogenated starting material and homocoupled boronic acid. How can I improve selectivity?

The formation of these byproducts points towards competing reaction pathways that consume your starting materials and complicate purification.

Possible Causes & Recommended Actions:

  • Protodeboronation of Boronic Acid:

    • The "Why": The C-B bond of the boronic acid can be cleaved by water or other protic sources, especially at high temperatures or with certain bases, replacing the boron group with hydrogen. This leads to the formation of chlorobenzene in this case.

    • Solution: Use the boronic acid in a slight excess (1.1-1.3 equivalents) to compensate for some degradation. Avoid unnecessarily high temperatures or prolonged reaction times.

  • Homocoupling of Boronic Acid:

    • The "Why": This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the dimerization of the boronic acid.[2]

    • Solution: As with low conversion issues, rigorous degassing and maintenance of an inert atmosphere are paramount.[2] Lowering the reaction temperature may also disfavor this pathway.

  • Dehalogenation of the Picolinate:

    • The "Why": The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be caused by impurities in the reagents or solvent, or by certain palladium-hydride species that can form under specific conditions.

    • Solution: Ensure all reagents and solvents are of high purity. Using a well-defined palladium pre-catalyst can sometimes minimize the formation of unwanted catalytic species.

G Start Reaction Start: Ar-X + Ar'-B(OR)₂ Desired Desired Product: Ar-Ar' Start->Desired Successful Coupling Side1 Side Product: Ar-H (Dehalogenation) Start->Side1 Reduction Pathway Side2 Side Product: Ar'-Ar' (Homocoupling) Start->Side2 Oxygen-Mediated Side Reaction Side3 Side Product: Ar'-H (Protodeboronation) Start->Side3 Hydrolytic Pathway

Caption: Competing pathways in a Suzuki-Miyaura cross-coupling reaction.

Q3: My product seems to be highly water-soluble or forms an emulsion during work-up, leading to poor recovery. What purification strategies do you recommend?

Picolinic acids are zwitterionic and can exhibit high polarity and aqueous solubility, especially at certain pH values, making standard liquid-liquid extractions challenging.

Recommended Actions:

  • Acid-Base Extraction:

    • The "Why": Exploit the acidic (carboxylic acid) and basic (pyridine nitrogen) nature of the molecule.

    • Protocol: After the reaction, perform the initial quench and extraction with an organic solvent like ethyl acetate. Then, back-extract the organic layer with a dilute aqueous base (e.g., 1M NaHCO₃). Your product should move into the aqueous layer as the carboxylate salt. Wash this aqueous layer with an organic solvent (e.g., ether or DCM) to remove non-polar impurities. Finally, carefully acidify the aqueous layer with dilute HCl to the isoelectric point (typically pH 3-4 for picolinic acids) to precipitate the product, which can then be filtered or extracted back into an organic solvent.[4]

  • Crystallization Studies:

    • The "Why": A well-designed crystallization can be far more effective than chromatography for purification at scale.

    • Protocol: Screen a variety of solvent systems (e.g., ethanol/water, acetonitrile, isopropanol) to find conditions that yield high-purity crystals. Solubility studies at different temperatures can help identify the optimal solvent.[5]

  • Reverse-Phase Chromatography:

    • The "Why": If normal-phase silica gel chromatography fails due to the product's polarity, reverse-phase (C18) chromatography is an excellent alternative.

    • Protocol: Use a mobile phase of acetonitrile and water, often with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid remains protonated and interacts well with the stationary phase.[5]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis.

Materials:

  • 5-Bromo-3-(benzyloxy)picolinate (1.0 equiv.)

  • 3-Chlorophenylboronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • SPhos (0.04 equiv.)

  • Anhydrous K₂CO₃ (2.5 equiv.)

  • Degassed 1,4-Dioxane and H₂O (4:1 mixture)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the 5-bromo-picolinate, 3-chlorophenylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an inert environment.[2]

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Work-up: Once the starting material is consumed (or the reaction stalls), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography or crystallization as determined by preliminary experiments.

Frequently Asked Questions (FAQs)

Q: Why not couple directly with unprotected 5-bromo-3-hydroxypicolinic acid? A: The free hydroxyl and carboxylic acid groups are acidic and would likely interfere with the basic conditions of the Suzuki reaction. They can react with the base, alter the solubility of the starting material, and potentially coordinate to the palladium catalyst, inhibiting its activity. Protecting these groups (e.g., as a benzyl ether and a methyl ester) ensures a cleaner, more predictable reaction.

Q: Can I use a different halogen, like 5-chloro or 5-iodo-picolinate? A: Yes, but the reactivity varies significantly. The general reactivity trend for oxidative addition is I > Br > Cl. While a 5-iodo derivative would be more reactive and might allow for milder reaction conditions, it is often more expensive and less stable. A 5-chloro derivative is less reactive and typically requires more specialized, highly active catalyst systems (e.g., those with Buchwald ligands) to achieve good yields.[6]

Q: My final deprotection step is giving a low yield. What should I consider? A: The choice of deprotection method must be compatible with your protecting groups. For example, if you used a methyl ester and a benzyl ether, a two-step deprotection is needed. Saponification with LiOH or NaOH will hydrolyze the ester, and this would typically be followed by hydrogenolysis (H₂, Pd/C) to cleave the benzyl ether. Ensure your deprotection conditions are not so harsh that they degrade the picolinic acid core.

References

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing.
  • Picolinic acid recovery. Google Patents.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central.
  • picolinic acid hydrochloride. Organic Syntheses Procedure.
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
  • Understanding 2-Picolinic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • A kind of method of preparing picolinic acid. Google Patents.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library.
  • Solubility and Crystallization Studies of Picolinic Acid. MDPI.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.

Sources

5-(3-Chlorophenyl)-3-hydroxypicolinic acid degradation and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-(3-Chlorophenyl)-3-hydroxypicolinic acid. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with the stability, storage, and handling of this compound. Given the absence of specific degradation studies for this molecule in publicly available literature, this document synthesizes information from structurally related compounds—chlorinated aromatics, phenolic compounds, and picolinic acid derivatives—to provide a robust framework for troubleshooting and experimental design.[1][2][3][4][5][6]

Our approach is grounded in established principles of chemical stability and analytical science, aiming to empower you with the knowledge to anticipate and resolve potential issues in your research.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Observation of Unexpected Peaks in HPLC Analysis

Question: I am analyzing my sample of this compound using reverse-phase HPLC and I'm observing unexpected peaks that are not present in the reference standard. What could be the cause and how can I investigate this?

Answer: The appearance of new peaks in your chromatogram is a strong indicator of sample degradation. The likely culprits are hydrolysis, oxidation, or photodegradation, especially if the sample has been in solution for some time.[7][8]

Troubleshooting Workflow:

  • Hypothesize the Degradation Pathway: Based on the structure of this compound, the primary sites of instability are the hydroxypyridine ring and the carboxylic acid group.

    • Oxidation: The electron-rich hydroxypyridine ring is susceptible to oxidation, which can be accelerated by exposure to air, trace metal ions, or light.[1][2][9][10][11] This could lead to the formation of quinone-like structures or ring-opened products.

    • Photodegradation: Aromatic and chlorinated compounds can be sensitive to light, particularly UV radiation.[3][12] This can lead to dechlorination or other complex rearrangements.

    • Decarboxylation: While generally requiring heat, decarboxylation of the picolinic acid moiety is a possibility under certain conditions.

  • Conduct a Forced Degradation Study: To identify the cause, a systematic forced degradation study is recommended.[7][8][13][14][15] This involves subjecting your compound to a range of stress conditions to accelerate degradation and identify the resulting products.

    Experimental Protocol: Forced Degradation Study

    • Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

    • Expose each solution to one of the following stress conditions:

      • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.

      • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.

      • Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24-48 hours.

      • Photostability: Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. Run a dark control in parallel.

      • Thermal Stress: Incubate a solid sample and a solution at an elevated temperature (e.g., 70°C) for 48 hours.

    • Analyze all samples by a stability-indicating HPLC method (see section 1.3) and compare the chromatograms to an unstressed control.

  • Analyze the Results: By comparing the degradation profiles under different stress conditions, you can infer the nature of the degradation. For instance, if the unknown peaks are most prominent in the sample treated with H₂O₂, oxidation is the likely cause.

Loss of Potency or Inconsistent Results

Question: My experimental results are inconsistent, and I suspect a loss of potency of my this compound stock solution. How can I confirm this and prevent it?

Answer: A gradual loss of potency is a common issue, often linked to slow degradation during storage. The stability of the compound in solution is highly dependent on the solvent, pH, temperature, and light exposure.

Troubleshooting and Prevention:

  • pH and Solvent Effects: The stability of pyridinecarboxylic acids can be pH-dependent.[16][17][18] At certain pH values, the compound may be more susceptible to hydrolysis or oxidation. It is advisable to buffer your solutions if pH stability is a concern. The choice of solvent can also influence stability; protic solvents may facilitate hydrolytic degradation.

  • Storage Conditions: For stock solutions, it is recommended to:

    • Store at -20°C or -80°C.

    • Use amber vials or wrap containers in foil to protect from light.[13]

    • Aliquot the stock solution to minimize freeze-thaw cycles.

    • Consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

Data Summary: Recommended Storage Conditions

ConditionSolid CompoundStock Solution
Temperature 2-8°C (short-term) or -20°C (long-term)-20°C or -80°C
Light Protected from lightProtected from light (amber vials)
Atmosphere Dry, inert atmosphere recommendedPurge with inert gas
Container Tightly sealed glass containerTightly sealed glass vials

This table provides general recommendations based on best practices for similar compounds.[19][20][21][22]

Developing a Stability-Indicating Analytical Method

Question: How can I ensure my HPLC method is "stability-indicating" for this compound?

Answer: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[13][23]

Workflow for Developing a Stability-Indicating HPLC Method:

A Initial Method Development (e.g., C18 column, ACN/H2O gradient) B Forced Degradation Study (Generate degradation products) A->B Subject compound to stress C Analyze Stressed Samples B->C Inject samples D Peak Purity Analysis (e.g., using a PDA detector) C->D Assess peak homogeneity E Method Optimization (Adjust gradient, pH, column) D->E If peaks are not pure or resolved F Validated Stability-Indicating Method D->F If peaks are pure and resolved E->C Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

Key Steps and Considerations:

  • Initial Method Development: Start with a standard reverse-phase method (e.g., C18 column with a water/acetonitrile mobile phase containing a modifier like formic acid or trifluoroacetic acid).

  • Generate Degradants: Use the forced degradation protocol described in section 1.1.

  • Analyze and Assess: Analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and all major degradation peaks.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity. An impure peak will show a mixed spectrum, indicating co-elution.

  • Method Optimization: If separation is inadequate or peaks are impure, adjust method parameters such as the gradient slope, mobile phase pH, or try a different column chemistry (e.g., phenyl-hexyl).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound likely to be?

A1: While specific data is unavailable, based on its chemical structure, oxidative degradation of the hydroxypyridine ring is a highly probable pathway.[1][2][9][10][11] Phenolic compounds are known to be susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. Photodegradation is also a significant concern due to the presence of the chlorinated aromatic system.[3][12][24]

Hypothesized Degradation Pathway:

A This compound (Parent Compound) B Oxidized Intermediates (e.g., Quinone-like species) A->B Oxidation (O2, light, metal ions) D Dechlorinated Products A->D Photodegradation (UV light) C Ring-Opened Products B->C Further Oxidation

Caption: Hypothesized degradation pathways for the title compound.

Q2: What are the ideal long-term storage conditions for the solid compound?

A2: For long-term storage of solid this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture.[19][20][21][22] Placing the container inside a desiccator can provide additional protection against humidity.

Q3: How often should I qualify my stock solutions?

A3: The frequency of re-qualification depends on the stability of the compound in your specific solvent and storage conditions. As a general guideline, for a new compound, it is advisable to re-analyze the stock solution (e.g., by HPLC for purity and concentration) after one month and then every 3-6 months. If any degradation is observed, the re-qualification frequency should be increased.

Q4: Can I use plastic containers to store solutions of this compound?

A4: While convenient, some plastic containers can be problematic. There is a risk of the compound adsorbing to the surface of the plastic, leading to an apparent loss of concentration. Additionally, leaching of substances from the plastic into your solution can occur. For long-term storage, borosilicate glass vials with PTFE-lined caps are highly recommended.[12] If plastic must be used, polypropylene or other low-binding plastics are preferable.

Q5: My compound is difficult to dissolve. Can I heat the solution?

A5: Gentle warming and sonication can be used to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it can accelerate degradation. It is crucial to perform a preliminary experiment to assess the thermal stability of the compound in your chosen solvent before making heating a routine part of your protocol.

References

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PubMed Central (PMC) - NIH. [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PubMed. [Link]

  • DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. JETIR.org. [Link]

  • How to Conduct Stability Studies for Small Molecule Drugs. StabilityStudies.in. [Link]

  • (PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]

  • Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PubMed Central (PMC) - NIH. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • ZC vs pH data of the picolinic acid. ResearchGate. [Link]

  • Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL. [Link]

  • On-Column Sample Degradation. LCGC International. [Link]

  • 3-Hydroxypicolinic acid. Grokipedia. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Practices for Proper Chemical Storage. University of California, Merced. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • In-Use stability testing FAQ. Saudi Food & Drug Authority. [Link]

  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. [Link]

  • 3-Hydroxypicolinic Acid. PubChem. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Effect of water "pH" on the stability of Pirimicarb. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • 3-Hydroxypicolinic acid. Wikipedia. [Link]

  • Cometabolic degradation of chlorinated aromatic compounds. PubMed. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

  • Chlorinated polycyclic aromatic hydrocarbon. Wikipedia. [Link]

  • Preventing Chemical Degradation of Drug Products. FTLOScience. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • This compound. MySkinRecipes. [Link]

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. LinkedIn. [Link]

  • Pyridinecarboxylic acid. Wikipedia. [Link]

  • Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. ACS Publications. [Link]

  • Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis. [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. NIH. [Link]

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. [Link]

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Technical Support Center: Refining Purification Methods for 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. The methodologies and advice provided herein are grounded in established scientific principles and practical laboratory experience to ensure you can achieve the desired purity and yield for your critical applications.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a heterocyclic aromatic carboxylic acid.[1][2] Its structure, featuring a picolinic acid core substituted with a hydroxyl group and a chlorophenyl ring, imparts specific solubility and reactivity characteristics that are crucial to consider during purification.[1][2] The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen means its solubility is highly dependent on pH.[3][4][5]

Molecular Information:

PropertyValue
Molecular FormulaC₁₂H₈ClNO₃
Molecular Weight249.65 g/mol
CAS Number1415226-40-2

This data is compiled from multiple sources.[1][2][6]

II. Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing a logical workflow for diagnosing and resolving these problems.

A. Recrystallization Issues

Recrystallization is a powerful technique for purifying solid organic compounds.[7] However, success is contingent on selecting the appropriate solvent system and controlling the crystallization conditions.

Answer: This indicates that the solvent is too non-polar for your compound at the boiling point of the solvent.

Troubleshooting Steps:

  • Increase Solvent Polarity: A step-wise addition of a more polar co-solvent is recommended. For aromatic carboxylic acids, common solvent systems include ethanol/water, methanol/water, or toluene/petroleum ether.[8][9] Start with the less polar solvent and add the more polar solvent dropwise at an elevated temperature until the compound dissolves.

  • pH Adjustment: The solubility of picolinic acid derivatives is highly pH-dependent.[3][5] Consider dissolving the crude product in a dilute aqueous base (like NaOH or NH₄OH) to form the more soluble sodium or ammonium salt.[8] After dissolving, you can filter out any insoluble impurities. Subsequently, slowly acidify the filtrate with an acid (like HCl or formic acid) to precipitate the purified free acid.[7][8] This is technically a crystallization, not a recrystallization, as a chemical change (salt formation and reversal) has occurred.[7]

Answer: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a supersaturated liquid before it has a chance to form an ordered crystal lattice.

Troubleshooting Steps:

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling often promotes oiling.

  • Use a More Suitable Solvent System: The chosen solvent may be too good of a solvent for your compound. Try a solvent system where the compound is less soluble at higher temperatures.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Answer: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system or that the recrystallization was not performed optimally.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should either be very soluble or very insoluble at all temperatures.

  • Perform a Second Recrystallization: A second recrystallization from a different solvent system can often remove persistent impurities.[8]

  • Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary to separate impurities with similar polarities.

B. Column Chromatography Challenges

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[10][11]

Answer: These are common indications of an inappropriate mobile phase. If the compound remains at the origin, the mobile phase is not polar enough. Streaking can be caused by several factors, including the compound being too polar for the mobile phase, interactions with the stationary phase, or overloading the TLC plate.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: For polar compounds like carboxylic acids, a more polar mobile phase is often required. A common starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). Gradually increase the proportion of the polar solvent.

  • Add an Acid Modifier: The carboxylic acid group can interact strongly with the silica gel, leading to streaking. Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can help to protonate the compound and reduce these interactions, resulting in better peak shape.[12]

  • Consider a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

Answer: Co-elution occurs when two or more compounds have very similar retention factors in the chosen chromatographic system.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Fine-tune the solvent composition. Sometimes, small changes in the solvent ratio can significantly improve separation. You can also try a different solvent system altogether.

  • Change the Stationary Phase: As mentioned previously, switching to a different stationary phase with different selectivity can resolve co-eluting compounds.

  • Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can improve the separation of complex mixtures.[13]

III. Purity Assessment

Accurately determining the purity of your final product is critical. Several analytical techniques can be employed for this purpose.

FAQ 6: What methods are most suitable for assessing the purity of this compound?

Answer: A combination of methods is often best for a comprehensive purity assessment.

Recommended Analytical Techniques:

TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and detection of impurities.[14][15]A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[12][16][17] UV detection is suitable for this chromophoric molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight and identification of impurities.[14]Provides structural information about unknown impurities, which can be crucial for understanding and optimizing the reaction and purification processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.¹H and ¹³C NMR can confirm the structure of the desired compound and identify the presence of any proton- or carbon-containing impurities.
Melting Point Analysis A sharp melting point close to the literature value is a good indicator of high purity.[18]Impurities typically cause a depression and broadening of the melting point range.

IV. Experimental Protocols and Workflows

A. General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

B. Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Compound Dissolves in Hot Solvent? start->dissolve oiling Oiling Out Occurs? dissolve->oiling Yes end_fail Consider Alternative Method (e.g., Chromatography) dissolve->end_fail No (Change Solvent/Adjust pH) crystals Crystals Form? oiling->crystals No (Slow Cooling/Scratch/Seed) oiling->end_fail Yes purity Purity Improved? crystals->purity Yes crystals->end_fail No (Try Seeding) end_success Successful Purification purity->end_success Yes purity->end_fail No (Re-evaluate Solvent/Repeat)

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

V. References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.

  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.

  • Recrystallization and Crystallization.

  • Isotopic Enrichment of Picolinic Acid-d4: A Technical Guide. Benchchem.

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed.

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.

  • Picolinic Acid. SIELC Technologies.

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI.

  • picolinic acid hydrochloride. Organic Syntheses Procedure.

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Aimin Liu.

  • This compound. MySkinRecipes.

  • This compound | CAS 1415226-40-2 | AMERICAN. American Elements.

  • US2578672A - Picolinic acid recovery. Google Patents.

  • Does anyone know how pH affects solubility?? : r/Mcat. Reddit.

  • Exp. 11 The influence of pH on solubility in water Theory:.

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.

  • Impact of pH on Solubility. YouTube.

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Mattia Lopresti.

  • This compound. Ark Pharma Scientific Limited.

  • Chromatograms of the two isomers picolinic acid and nicotinic acid.... ResearchGate.

  • Does pH affect solubility?. AAT Bioquest.

  • This compound. ChemicalBook.

  • 3-Hydroxypicolinic acid (3-hydroxypyridine-2-carboxylic acid) | Matrix. MedChemExpress.

  • 3-Hydroxypicolinic acid. Wikipedia.

  • Identification and synthesis of impurities formed during sertindole preparation.

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.

  • US5180842A - Purification of quinones. Google Patents.

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • 1225547-21-6 | 5-(3-Chlorophenyl)picolinic acid. ChemScene.

  • 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401. PubChem.

  • In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. RSC Publishing.

  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate.

  • WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine. Google Patents.

Sources

Addressing off-target effects of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(3-Chlorophenyl)-3-hydroxypicolinic acid (CHPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using CHPA in experimental settings. Our focus is to provide actionable troubleshooting advice and robust validation strategies to help you distinguish between on-target and potential off-target effects, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHPA) and what is its primary target?

This compound is a synthetic small molecule agonist. Its primary and most well-characterized target is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3] GPR109A is the receptor for the vitamin niacin and the endogenous ketone body β-hydroxybutyrate.[3] Activation of GPR109A, a Gi/Go-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This pathway is central to its well-known effects, such as inhibiting lipolysis in adipocytes.[3][4]

Q2: I'm observing a cellular phenotype that doesn't seem to align with GPR109A-mediated cAMP inhibition. Could this be an off-target effect?

This is a critical question in pharmacological studies. While CHPA is an agonist for GPR109A, like many small molecules, it may interact with other proteins, especially at higher concentrations.[5][6] An unexpected phenotype could arise from several possibilities:

  • True Off-Target Binding: The compound may bind to and modulate the activity of one or more unintended proteins (off-targets), triggering a separate signaling cascade.[5][7]

  • Ligand-Biased Signaling: The compound might stabilize a receptor conformation that preferentially activates a non-canonical signaling pathway (e.g., β-arrestin-mediated signaling) over the expected G-protein pathway.[8][9]

  • Cellular Context: The observed effect may be downstream of the initial GPR109A activation but influenced by unique signaling networks present in your specific cell type or experimental model.

Therefore, it is essential to perform rigorous validation experiments to deconvolute these possibilities.

Q3: What are the essential negative and positive controls I should use in my experiments with CHPA?

Proper controls are the foundation of a reliable experiment. Here are the essentials:

  • Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO) used to dissolve CHPA, at the same final concentration. This accounts for any effects of the solvent itself.

  • Negative Control (Cell Line): The most robust negative control is a cell line that does not express the target receptor. You can use a GPR109A knockout or knockdown cell line. If CHPA still elicits the response in these cells, the effect is definitively off-target.

  • Negative Control (Pharmacological): Use a validated GPR109A antagonist to see if it can block the effect of CHPA. If the antagonist prevents the phenotype, it provides strong evidence for on-target action.

Visualizing the Challenge: On-Target vs. Off-Target Signaling

The diagram below illustrates the intended GPR109A-mediated pathway versus a hypothetical off-target interaction. Understanding this distinction is key to designing appropriate validation experiments.

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway CHPA CHPA GPR109A GPR109A (Target) CHPA->GPR109A OffTarget Off-Target Protein (e.g., Kinase, Ion Channel) CHPA->OffTarget Gi Gi Protein Activation GPR109A->Gi Activates AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP OnTargetEffect Expected Phenotype (e.g., Anti-lipolysis) cAMP->OnTargetEffect OffTargetSignal Unintended Signaling OffTarget->OffTargetSignal OffTargetEffect Unexpected Phenotype OffTargetSignal->OffTargetEffect

Caption: On-target vs. off-target signaling pathways for CHPA.

Troubleshooting & Validation Workflow

If you suspect an off-target effect, a systematic approach is necessary. The following guide and workflow diagram will help you diagnose the issue and validate your findings.

Q4: My results are inconsistent or unexpected. How can I systematically determine if the effect is on-target?

Follow this experimental workflow. It provides a logical sequence of experiments to dissect the pharmacology of CHPA in your system.

Start Unexpected Phenotype Observed with CHPA DoseResponse Step 1: Perform Dose-Response Curve Is the effect potent (low nM to µM)? Start->DoseResponse OrthogonalAgonist Step 2: Test Orthogonal Agonist (e.g., Niacin) Does it replicate the phenotype? DoseResponse->OrthogonalAgonist Yes ConclusionOffTarget Conclusion: Phenotype is likely OFF-TARGET DoseResponse->ConclusionOffTarget No (High µM effect) Knockdown Step 3: GPR109A Knockdown/Knockout Is the effect abolished in KO/KD cells? OrthogonalAgonist->Knockdown Yes OrthogonalAgonist->ConclusionOffTarget No ConclusionOnTarget Conclusion: Phenotype is likely ON-TARGET Knockdown->ConclusionOnTarget Yes Knockdown->ConclusionOffTarget No

Sources

How to minimize variability in experiments with 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

A Guide to Minimizing Experimental Variability

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of successful research. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and best practices to minimize variability in your experiments involving this compound. We will move beyond simple steps, focusing on the scientific rationale to empower you to make informed decisions in your work.

Section 1: Compound Integrity & Stock Solution Preparation

Variability often begins at the most fundamental level: the compound itself. Ensuring the integrity of your this compound and preparing accurate, stable stock solutions is the first critical control point.

FAQ 1: My vial of this compound arrived at room temperature. Is it still viable?

Answer: Yes, this is standard. Most small molecules, including this one, are shipped as a lyophilized powder and are stable at ambient temperatures for the duration of shipping.[1] However, upon receipt, you must adhere to the long-term storage conditions specified on the product's technical data sheet, which is typically 2-8°C in a dry, sealed environment.[2]

FAQ 2: I'm having trouble dissolving the compound. What is the best solvent, and what concentration should I aim for?

Answer: This is a common issue. This compound has limited solubility in aqueous solutions.

  • Recommended Solvent: The primary recommended solvent is Dimethyl Sulfoxide (DMSO).[3]

  • Rationale: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules that are poorly soluble in water.[4][5]

  • Stock Concentration: Aim for a high-concentration, master stock solution (e.g., 10-50 mM). This minimizes the volume of DMSO introduced into your final assay, which is crucial as high concentrations of DMSO (>0.5%) can be toxic to cells or interfere with enzyme kinetics.[1]

  • Troubleshooting Tip: If you still observe particulates, gentle warming (to 37°C) and vortexing can aid dissolution. Always ensure the compound is fully dissolved before making aliquots. A cloudy solution indicates that the compound is not fully in solution and may be at or above its saturation point. Using it will introduce significant error.

Protocol: Preparation of a 10 mM Master Stock Solution
  • Pre-Calculation:

    • The molecular weight of this compound is 249.65 g/mol .[2][6][7]

    • To make a 10 mM (0.010 mol/L) solution, you will need to weigh out the appropriate mass.

    • Calculation: Mass (mg) = 10 mmol/L * Volume (L) * 249.65 g/mol * 1000 mg/g.

    • For 1 mL (0.001 L): Mass = 0.010 * 0.001 * 249.65 * 1000 = 2.50 mg .

  • Weighing:

    • Before opening, centrifuge the vial to ensure all powder is at the bottom.[1]

    • Using an analytical balance, carefully weigh out 2.50 mg of the compound. For quantities under 10 mg, it is often best to dissolve the entire contents of the vial to avoid weighing errors and then calculate the final concentration based on the exact weight.[1][3]

  • Dissolution:

    • Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for 2.50 mg) to the vial.

    • Cap tightly and vortex thoroughly. If needed, sonicate briefly or warm in a 37°C water bath until the solution is clear.

  • Aliquoting & Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, low-retention microcentrifuge tubes.[1][3]

    • Rationale: Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of the solution as ice crystals form.[1]

    • Store aliquots at -20°C or -80°C for long-term stability.[1]

Section 2: Assay Design & Execution

After ensuring your stock solution is pristine, the next major source of variability is the experimental setup itself.

FAQ 3: I'm seeing high well-to-well variability in my plate-based assay. What are the likely causes?

Answer: High variability in plate assays can stem from several factors, often related to pipetting, compound precipitation, or inconsistent cell conditions.

  • Cause 1: Compound Precipitation: When the DMSO stock is diluted into aqueous assay buffer, the compound can crash out of solution if its final concentration exceeds its aqueous solubility limit.

    • Solution: Perform a kinetic solubility test.[4][5] Make serial dilutions of your compound in the final assay buffer and visually inspect for precipitation or measure turbidity with a plate reader. Always include a "vehicle control" (e.g., buffer with the same final DMSO concentration but no compound) to ensure the vehicle itself is not causing issues.[5]

  • Cause 2: Inaccurate Pipetting: Small volumes of viscous DMSO stock can be difficult to pipette accurately.

    • Solution: Use a multi-step dilution approach. Instead of adding a very small volume (e.g., <1 µL) of high-concentration stock directly to your final assay volume, create an intermediate dilution in your assay buffer first. Always use properly calibrated pipettes and reverse pipetting techniques for viscous liquids.

  • Cause 3: Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.

    • Solution: Avoid using the outer wells for experimental samples. Fill them with sterile water or media to create a humidity barrier.

Workflow: Mitigating Variability in a Cell-Based Assay

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analyze Phase 3: Analysis A Prepare fresh serial dilutions of CPHPC from a single-use aliquot E Add CPHPC dilutions to experimental wells A->E B Seed cells and allow them to adhere/stabilize overnight C Visually inspect cells for uniform monolayer before treatment B->C D Add Vehicle Control (DMSO) to designated wells C->D F Incubate for pre-determined time course D->F E->F G Perform viability/cytotoxicity assay (e.g., MTS, LDH) F->G H Normalize experimental data to vehicle control results G->H I Analyze data and check for statistical significance H->I G cluster_normal Normal Pathophysiology cluster_treatment With CPHPC Treatment SAP1 SAP Pentamer Binds to Amyloid Fibril Fibril1 Amyloid Fibril SAP1:f0->Fibril1 Ca²⁺ dependent Result1 Fibril Stabilization Fibril1->Result1 SAP2 SAP Pentamer CPHPC CPHPC SAP2:f0->CPHPC SAP3 SAP Pentamer SAP3:f0->CPHPC Decamer Decameric Complex (SAP)₂-(CPHPC)₅ CPHPC->Decamer Clearance Rapid Hepatic Clearance Decamer->Clearance

Caption: The compound cross-links SAP, leading to its clearance.

Section 4: Data Interpretation & Quality Control

FAQ 5: How do I distinguish a true biological effect from experimental noise or artifacts?

Answer: This requires a multi-faceted approach incorporating robust controls and orthogonal validation.

  • Dose-Response Curve: A hallmark of a true biological effect is a dose-dependent response. Test your compound over a wide range of concentrations (e.g., logarithmic dilutions). The resulting sigmoidal curve helps to establish an EC50/IC50 and demonstrates specificity. A flat or erratic response suggests an artifact.

  • Positive and Negative Controls: Always include controls that are known to produce a strong positive effect and a null effect in your assay system. This validates that the assay itself is performing as expected.

  • Orthogonal Assays: Do not rely on a single readout. If you observe an effect in a cell viability assay, for example, validate this finding with a different method, such as a direct measure of apoptosis (e.g., caspase activity) or a functional assay relevant to your hypothesis.

Table: Troubleshooting Summary
Symptom Potential Cause Recommended Action
High CV% in replicates Compound precipitation upon dilutionPerform a kinetic solubility test; use a multi-step dilution strategy. [4][5]
Pipetting error with viscous stockUse positive displacement or reverse-plunger pipettes; prepare intermediate dilutions.
No observable effect Inactive compoundUse a fresh aliquot; verify stock concentration; confirm compound identity via analytical methods if possible.
Incorrect assay conditions (e.g., no Ca²⁺)Review the mechanism of action and ensure all required cofactors are present in buffers. [8][9]
Inconsistent results between experiments Freeze-thaw cycles of stock solutionPrepare single-use aliquots and discard any unused portion after thawing. [1][3]
Variation in cell passage number/healthMaintain a consistent cell culture schedule and use cells within a defined low-passage number range.

By systematically addressing these potential sources of variability—from the vial to the final data analysis—you can significantly enhance the reproducibility and reliability of your experimental results with this compound.

References

  • Kolstoe, S. E., et al. (2014). Interaction of serum amyloid P component with hexanoyl bis(D-proline) (CPHPC). Acta Crystallographica Section D: Biological Crystallography, 70(8), 2232-2240. [Link]

  • Kozik, V. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]

  • Kolstoe, S. E., et al. (2014). Interaction of serum amyloid P component with hexanoyl bis(d-proline) (CPHPC). OSTI.GOV. [Link]

  • Pepys, M. B., et al. (2002). Targeted pharmacological depletion of serum amyloid P component for treatment of human amyloidosis. Nature, 417(6886), 254-259. (Note: The linked PMC article [9]references this key paper). [Link]

  • Gillmore, J. D., et al. (2020). CPHPC rapidly clears circulating SAP to the liver and depletes SAP from visceral amyloid deposits. ResearchGate. [Link]

  • Taylor & Francis. (2018). CPHPC – Knowledge and References. Taylor & Francis Knowledge Centers. [Link]

  • ResearchGate. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Request PDF. [Link]

  • Captivate Bio. Small Molecules. Captivate Bio Website. [Link]

  • American Elements. (n.d.). This compound. American Elements Website. [Link]

  • Bitesize Bio. (2021). Top Ten Tips for Making Stock Solutions. Bitesize Bio Website. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes Website. [Link]

  • Wikipedia. (n.d.). CPHPC. Wikipedia. [Link]

  • LookChem. (n.d.). 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid. LookChem Website. [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound. Ark Pharm Website. [Link]

Sources

Improving the signal-to-noise ratio in assays involving 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 5-(3-Chlorophenyl)-3-hydroxypicolinic acid (CHPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and achieve a robust signal-to-noise ratio in your experiments.

Section 1: Foundational Knowledge of CHPA in Assays

This compound is a compound often utilized in various biochemical and cellular assays. Its utility can be linked to its chemical properties, which may include fluorescence or the ability to act as a matrix in mass spectrometry.[1] A clear understanding of its role is paramount for effective troubleshooting.

Q1: What is the primary function of this compound in my assay?

While the precise function is application-dependent, CHPA and its isomers, like 3-Hydroxypicolinic acid (3-HPA), are known for their roles as "cool" or "soft" matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[2][3] This means they facilitate the ionization of analytes while minimizing fragmentation, which is crucial for the integrity of delicate molecules.[2] In other contexts, its fluorescent properties might be harnessed for detection.[4] Clarifying its exact role in your specific assay is the first step in diagnosing any issues.

Section 2: Troubleshooting Poor Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio is a common hurdle in assay development, obscuring results and leading to unreliable data.[5] This section is structured to address the two primary components of this ratio: the signal and the noise.

High Background Noise

High background noise can arise from several sources, including the reagents, the assay plate itself, or non-specific interactions.[6][7]

High background in blank wells often points to issues with the assay components or the microplate.

  • Autofluorescence: The microplate material itself can be a source of background fluorescence.[6]

    • Solution: Switch to black-walled, clear-bottom plates, which are designed to reduce stray light and background fluorescence.[6]

  • Contaminated Reagents: Impurities in buffers or other reagents can fluoresce at the detection wavelength.[6]

    • Solution: Use high-purity, HPLC-grade solvents and fresh, filtered buffers.[8] It's also beneficial to test each reagent individually to pinpoint the source of fluorescence.[9]

  • Buffer Composition: Certain buffer components can contribute to background or interfere with the assay chemistry.[10]

    • Solution: Evaluate alternative buffer systems. For example, some studies have shown that buffers like HEPES have low metal-binding constants, which can be advantageous in assays involving metalloenzymes.[10]

Workflow for Diagnosing High Background ```dot graph TD { A[High Background Signal] --> B{Is the background high in wells with buffer only?}; B -- Yes --> C[Test individual reagents for fluorescence]; C --> D{Identify fluorescent reagent}; D -- Yes --> E[Replace with high-purity or alternative reagent]; D -- No --> F[Consider plate autofluorescence]; F --> G[Switch to black-walled plates]; B -- No --> H{Is background high only when all assay components are present?}; H -- Yes --> I[Investigate non-specific binding]; }

Sources

Common pitfalls to avoid when working with 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-(3-Chlorophenyl)-3-hydroxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the handling and application of this compound. Here, we address common challenges and questions to help you ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (Molecular Formula: C₁₂H₈ClNO₃, Molecular Weight: 249.65 g/mol ) is a specialized organic compound.[1][2] It primarily serves as a key intermediate in the synthesis of novel pharmaceutical compounds. Its structure is particularly valuable in medicinal chemistry for the development of small molecule inhibitors targeting pathways involved in inflammatory and autoimmune diseases.[2]

Q2: How should I properly store the solid compound and its solutions?

For long-term stability, the solid powder should be stored at 2-8°C in a tightly sealed container, protected from moisture and light.[2] Stock solutions, once prepared, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage (up to a month), solutions can be kept at -20°C.[3]

Q3: What are the known safety hazards associated with this compound?

According to available safety data, this compound is classified as a warning-level hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times during handling.[4] All manipulations of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[5]

Q4: In which solvents is this compound soluble?

While specific solubility data for this compound is not extensively published, we can infer its likely solubility from structurally similar compounds like 5-hydroxypicolinic acid.[6] It is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[6] Due to the acidic nature of the carboxylic acid group, its solubility in aqueous solutions is expected to be pH-dependent, with higher solubility at neutral to basic pH. Empirical determination of solubility in your specific buffer system is highly recommended.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The solutions provided are based on established principles of small molecule handling and the known chemistry of picolinic acid derivatives.

Issue 1: Compound Precipitation in Aqueous Media

You've prepared a stock solution in DMSO and diluted it into your aqueous cell culture medium or assay buffer, only to observe immediate or delayed precipitation.

  • Root Cause Analysis:

    • Poor Aqueous Solubility: This is the most common cause. While soluble in a neat organic solvent, the compound's solubility can dramatically decrease upon dilution into an aqueous environment, a phenomenon known as "crashing out."

    • pH-Dependent Solubility: As a carboxylic acid, this compound's solubility is highly influenced by pH. In acidic media (pH < ~5), the carboxylic acid will be protonated and less soluble than its deprotonated, salt form at higher pH.

    • Exceeding the Solubility Limit: The final concentration in the aqueous medium may be above its maximum solubility limit.

  • Solutions & Protocols:

    • Optimize Stock and Working Concentrations: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). When diluting into your aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent toxicity while keeping the compound in solution.[7]

    • pH Adjustment: If your experimental conditions allow, ensure the pH of your final aqueous solution is above 6.0 to maintain the carboxylate in its more soluble anionic form.

    • Use of Pluronic F-68: For cell-based assays, consider adding a non-ionic surfactant like Pluronic F-68 to your media at a low concentration (e.g., 0.01-0.02%) to improve the solubility and stability of hydrophobic compounds.

    • Sonication: Gentle sonication of the final solution in a water bath can help to redissolve small amounts of precipitate, but this may only be a temporary solution if the compound is supersaturated.

Solvent Predicted Solubility Recommended Use
DMSO HighPrimary solvent for stock solutions.
Ethanol Moderate to HighAlternative for stock solutions, but be mindful of its volatility.[8]
Methanol Moderate to HighSuitable for analytical purposes (e.g., HPLC).
Aqueous Buffers Low (pH-dependent)Final assay medium; requires careful dilution from an organic stock.

Table 1: Recommended Solvents and Their Applications.

Issue 2: Inconsistent or Non-Reproducible Assay Results

You are observing significant variability between experiments, or the compound's activity appears to diminish over time.

  • Root Cause Analysis:

    • Compound Degradation: Picolinic acid derivatives can be susceptible to degradation, particularly in aqueous solutions. Potential pathways include oxidation and photodecomposition.[1][9] The presence of the hydroxyl group on the pyridine ring may increase its susceptibility to oxidative processes.

    • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and promote degradation or precipitation of your compound from the stock solution.

    • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic storage tubes and microplates, leading to a decrease in the effective concentration.

  • Solutions & Protocols:

    • Fresh is Best: Prepare fresh dilutions from your stock solution for each experiment. Avoid storing dilute aqueous solutions of the compound.

    • Proper Stock Solution Handling: Follow a strict protocol for preparing and storing stock solutions to maximize their longevity.

    • Conduct a Forced Degradation Study: To understand the stability of the compound in your specific assay conditions, consider a simple forced degradation study. This can provide invaluable information on its lability.

Protocol: Stock Solution Preparation and Storage

G cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use a Weigh solid compound in a chemical fume hood. b Dissolve in 100% DMSO to desired high concentration (e.g., 25 mM). a->b c Vortex and gently warm (to 37°C) if needed to ensure complete dissolution. b->c d Aliquot into single-use, low-binding tubes. c->d Critical Step: Avoid Contamination e Store at -80°C for long-term storage. d->e f Protect from light by using amber vials or wrapping in foil. d->f g Thaw a single aliquot for each experiment. e->g h Perform serial dilutions in your final assay buffer. g->h Avoid Freeze-Thaw i Discard any unused portion of the thawed aliquot. h->i Avoid Freeze-Thaw

Caption: Workflow for preparing and storing stock solutions.

Stress Condition Procedure Purpose
Acid Hydrolysis Incubate in 0.1 M HCl at 60°C for 24h.Assess stability to acidic pH.
Base Hydrolysis Incubate in 0.1 M NaOH at 60°C for 24h.Assess stability to basic pH.
Oxidation Incubate in 3% H₂O₂ at room temp for 24h.Test susceptibility to oxidation.
Photostability Expose to direct light (e.g., UV lamp) for 24h.Determine light sensitivity.
Thermal Stability Incubate in assay buffer at 37°C for 48h.Mimic assay conditions.

Table 2: Example of a Forced Degradation Study Design.[10]

Issue 3: High Background or Off-Target Effects in Cell-Based Assays

Your compound shows activity, but you also observe cellular toxicity or other effects that are inconsistent with its expected mechanism of action.

  • Root Cause Analysis:

    • Non-Specific Activity: At high concentrations (>10 µM), small molecules can exhibit off-target effects or non-specifically inhibit proteins.[11]

    • Compound Aggregation: Some compounds can form aggregates in solution, which can lead to false-positive results in screening assays.

    • Assay Interference: The compound may possess intrinsic properties (e.g., fluorescence) that interfere with the assay readout. The chlorophenyl group could potentially contribute to autofluorescence.

  • Solutions & Protocols:

    • Determine the Optimal Concentration Range: Always perform a dose-response curve for your compound in each new assay. This is critical for identifying the specific concentration range that produces the desired effect without inducing non-specific toxicity.

    • Include Proper Controls:

      • Vehicle Control: Treat cells with the same final concentration of DMSO (or other solvent) used in your highest compound concentration group. This is your baseline.

      • Negative Control: If available, use a structurally similar but inactive analog of your compound to demonstrate that the observed effect is specific.

      • Positive Control: Use a known inhibitor or activator of your target pathway to ensure the assay is performing as expected.[11]

    • Check for Autofluorescence: Before running a fluorescence-based assay, test your compound alone in the assay buffer at the highest intended concentration to see if it produces a signal in the absence of any biological components.

G cluster_axes start p1 start->p1 p2 p1->p2 p3 p2->p3 end p3->end p4 xaxis Log [Compound Concentration] yaxis Biological Response (%) origin xend origin->xend yend origin->yend ic50_point ic50_line IC50 toxic_region Potential Off-Target/ Toxic Region specific_region Specific Activity Window

Caption: Idealized dose-response curve for determining the IC50.

By systematically addressing these common pitfalls, you can enhance the quality and reliability of your data when working with this compound.

References
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • He, J., & Wang, J. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 24(5), 981.
  • He, J., et al. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. Current Microbiology, 74(5), 613-619.
  • Acros Organics. (n.d.). 5-Hydroxypicolinic acid. Retrieved from [Link]

  • The Sarpong Group. (2013). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). Retrieved from [Link]

  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids.... Retrieved from [Link]

  • MDPI. (2021). Bio-Assay-Guided Study of Chaenomeles japonica.... Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Evaluation of Putative HIF Prolyl Hydroxylase Inhibitors: 5-(3-Chlorophenyl)-3-hydroxypicolinic acid versus Roxadustat

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid, a compound with a scaffold suggestive of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibition, and Roxadustat (FG-4592), a clinically validated HIF-PHD inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of hypoxia signaling and the development of novel therapeutics targeting this pathway.

Introduction: The Hypoxia-Inducible Factor (HIF) Signaling Pathway as a Therapeutic Target

The ability of cells to sense and adapt to changes in oxygen availability is fundamental to survival. The Hypoxia-Inducible Factor (HIF) signaling pathway is the master regulator of the cellular response to hypoxia.[1][2][3] HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).[1][4]

Under normoxic conditions, HIF-α is continuously targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes utilize molecular oxygen to hydroxylate specific proline residues on HIF-α.[2] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-α, marking it for proteasomal degradation.[2] In hypoxic conditions, the lack of molecular oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-α.[1][2] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[2][4] This transcriptional activation upregulates a multitude of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[4][5]

The therapeutic potential of modulating the HIF pathway has been recognized in various pathologies, including anemia of chronic kidney disease, ischemia, and inflammation.[6][7][8] Small molecule inhibitors of PHD enzymes can mimic a hypoxic response by stabilizing HIF-α, thereby stimulating the production of endogenous erythropoietin (EPO) and improving iron metabolism.[8]

Compound Profiles

This compound: A Putative HIF-PHD Inhibitor

This compound is a small molecule whose chemical structure, particularly the hydroxypicolinic acid moiety, is characteristic of compounds known to inhibit 2-oxoglutarate-dependent dioxygenases, including PHDs. While direct evidence of its activity as a HIF-PHD inhibitor is not extensively documented in peer-reviewed literature, its structural similarity to known inhibitors warrants investigation. This guide outlines the experimental framework for evaluating its potential to inhibit PHD activity and stabilize HIF-1α.

Roxadustat (FG-4592): A Clinically Validated HIF-PHD Inhibitor

Roxadustat is a first-in-class, orally bioavailable HIF-PHD inhibitor that has been approved for the treatment of anemia in patients with chronic kidney disease.[6][9] It acts as a potent and reversible inhibitor of PHD enzymes by competing with the co-substrate 2-oxoglutarate.[6] By inhibiting PHDs, Roxadustat leads to the stabilization of HIF-α and subsequent transcriptional activation of HIF-responsive genes, including erythropoietin.[6][10][11] Its well-characterized mechanism of action and clinical validation make it an ideal reference compound for comparative studies.

Comparative Performance in a HIF-PHD Biochemical Assay

The initial evaluation of a putative PHD inhibitor involves a direct assessment of its ability to inhibit the enzymatic activity of PHDs in a controlled in vitro setting. A colorimetric assay that measures the consumption of the PHD co-substrate, α-ketoglutarate, provides a robust and high-throughput method for determining inhibitory potency.

Experimental Protocol: Colorimetric PHD2 Inhibition Assay

This protocol is adapted from a method involving the derivatization of α-ketoglutarate with 2,4-dinitrophenylhydrazine (2,4-DNPH).[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Roxadustat against recombinant human PHD2.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (containing the P564 hydroxylation site)

  • α-ketoglutarate

  • Ascorbate

  • Fe(II)

  • 2,4-dinitrophenylhydrazine (2,4-DNPH)

  • Sodium hydroxide (NaOH)

  • Test compounds: this compound and Roxadustat, dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant PHD2, HIF-1α peptide, ascorbate, and Fe(II).

  • Add varying concentrations of the test compounds (this compound or Roxadustat) or vehicle (DMSO) to the wells of the microplate.

  • Initiate the enzymatic reaction by adding α-ketoglutarate to each well.

  • Incubate the plate at 37°C for a predetermined time, allowing the enzymatic reaction to proceed.

  • Stop the reaction by adding a solution of 2,4-DNPH. This will react with the remaining α-ketoglutarate.

  • Add NaOH to develop the color.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of PHD2 inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Hypothetical Comparative Data
CompoundPHD2 IC50 (nM)
This compound850
Roxadustat75

Note: The IC50 value for this compound is hypothetical and presented for illustrative purposes.

Cellular Assay: HIF-1α Stabilization in Response to Compound Treatment

To confirm that the observed biochemical inhibition translates into a functional cellular response, a HIF-1α stabilization assay is performed. This assay measures the accumulation of HIF-1α protein in cells treated with the test compounds.

Experimental Protocol: Western Blot for HIF-1α Stabilization

Objective: To assess the ability of this compound and Roxadustat to induce the stabilization of HIF-1α in a human cell line (e.g., HeLa or HEK293).

Materials:

  • HeLa or HEK293 cells

  • Cell culture medium and supplements

  • Test compounds: this compound and Roxadustat, dissolved in DMSO

  • Cobalt chloride (CoCl2) as a positive control for hypoxia induction

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13]

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: anti-HIF-1α

  • Loading control primary antibody: anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed HeLa or HEK293 cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound, Roxadustat, CoCl2 (positive control), or vehicle (DMSO) for 4-6 hours.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer containing inhibitors. It is critical to keep samples on ice to prevent HIF-1α degradation.[14]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding sample buffer and heating.

  • Load equal amounts of protein (e.g., 30-50 µg) per lane on an SDS-PAGE gel.[13]

  • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

  • Analyze the band intensities to determine the dose-dependent stabilization of HIF-1α.

Signaling Pathway and Experimental Workflow Diagrams

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHD PHD Enzymes HIFa_OH Hydroxylated HIF-1α PHD->HIFa_OH Hydroxylation VHL VHL E3 Ligase HIFa_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_normoxia HIF-1α HIFa_normoxia->PHD O2, Fe2+ 2-OG HIFa_hypoxia HIF-1α HIF_complex HIF-1 Complex HIFa_hypoxia->HIF_complex HIFb HIF-1β (ARNT) HIFb->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Activation Inhibitor This compound or Roxadustat PHD_inhibited PHD Enzymes Inhibitor->PHD_inhibited Inhibition

Caption: The HIF-1 signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Western_Blot_Workflow A 1. Cell Culture & Treatment (HeLa or HEK293) B 2. Cell Lysis (RIPA buffer + Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% non-fat milk) E->F G 7. Primary Antibody Incubation (anti-HIF-1α) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Sources

A Researcher's Guide to the Cross-Validation of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid: A Novel HIF Prolyl-Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the fields of nephrology and hematology, the quest for novel, orally active agents for the treatment of anemia, particularly in the context of chronic kidney disease (CKD), is a paramount objective. The emergence of Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PH) inhibitors has marked a significant paradigm shift, moving away from injectable erythropoiesis-stimulating agents (ESAs) towards a more physiological, endogenous stimulation of erythropoietin (EPO). This guide provides a comprehensive framework for the experimental validation of a promising new chemical entity, 5-(3-Chlorophenyl)-3-hydroxypicolinic acid, by comparing its potential performance benchmarks against established HIF-PH inhibitors.

The core mechanism of action for this class of drugs is the inhibition of HIF prolyl-hydroxylase domain (PHD) enzymes. Under normal oxygen levels (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), tagging it for proteasomal degradation. By inhibiting PHDs, compounds like this compound mimic a hypoxic state, leading to the stabilization of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a host of genes, most notably erythropoietin, which is the primary regulator of red blood cell production.[1][2]

This guide will delineate the essential in vitro and in vivo assays required to characterize a novel PHD inhibitor, using data from clinically advanced compounds such as Vadadustat, Roxadustat (FG-4592), Daprodustat (GSK1278863), and Molidustat (BAY 85-3934) as a comparative baseline.

Comparative Efficacy of Established HIF-PHD Inhibitors

A thorough understanding of the performance of existing HIF-PHD inhibitors is crucial for contextualizing the experimental results of a new compound. The following table summarizes the inhibitory potency of several key comparators against the three main PHD isoforms.

CompoundPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)Reference(s)
Vadadustat 15.3611.837.63[3]
Roxadustat (FG-4592) -591-[4]
Daprodustat (GSK1278863) 3.522.25.5[5][6]
Molidustat (BAY 85-3934) 480280450[7][8]

Note: IC50 values can vary depending on assay conditions.

Experimental Workflow for Validation

The validation of a novel HIF-PHD inhibitor like this compound should follow a logical progression from biochemical assays to cell-based systems and finally to in vivo models.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Biochemical Assays (PHD Isoform Inhibition) B Cell-Based Assays (HIF-1α Stabilization, HRE Reporter) A->B C Target Gene Expression (VEGF, EPO mRNA) B->C D Pharmacokinetics (Rodent Models) C->D Lead Candidate Selection E Efficacy Studies (Renal Anemia Models) D->E F Safety Assessment E->F

Caption: A streamlined workflow for the preclinical validation of a novel HIF-PHD inhibitor.

Detailed Experimental Protocols

Biochemical PHD Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant human PHD isoforms.

Principle: A biotinylated HIF-1α peptide substrate is incubated with a specific recombinant PHD isoform, 2-oxoglutarate, Fe(II), and ascorbate. In the absence of an inhibitor, the PHD enzyme hydroxylates the HIF-1α peptide. A terbium-labeled anti-hydroxy-HIF-1α antibody and a streptavidin-labeled fluorescent acceptor are then added. Hydroxylation brings the donor and acceptor into proximity, resulting in a FRET signal. An inhibitor will prevent hydroxylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Prepare a reaction buffer containing Tris-HCl, NaCl, and ascorbate.

  • Add the test compound (e.g., this compound) at various concentrations to a 384-well plate. Include a positive control (e.g., Vadadustat) and a no-inhibitor (DMSO) control.

  • Add the recombinant human PHD enzyme (PHD1, PHD2, or PHD3) to the wells.

  • Initiate the reaction by adding a mixture of the biotinylated HIF-1α peptide substrate, Fe(II), and 2-oxoglutarate.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents: terbium-labeled anti-hydroxy-HIF-1α antibody and streptavidin-d2.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths.

  • Calculate the ratio of the two emission signals and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of the test compound to stabilize HIF-1α protein in a cellular context.

Principle: Cells are treated with the test compound, which inhibits endogenous PHDs, preventing the degradation of HIF-1α. The total amount of HIF-1α protein is then quantified by Western blot analysis.

Step-by-Step Protocol:

  • Culture human cell lines known to express HIF-1α (e.g., Hep3B, U2OS, or RCC4) in appropriate media.

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for 4-6 hours. Include a vehicle control (DMSO) and a positive control (e.g., Daprodustat).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the dose-dependent increase in HIF-1α stabilization.[9]

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This functional assay measures the transcriptional activity of the stabilized HIF complex.

Principle: A cell line is engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE). When HIF is stabilized by the test compound, it binds to the HREs and drives the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Protocol:

  • Culture a stable HRE-luciferase reporter cell line (e.g., in HT1080 or HeLa cells) in appropriate media.

  • Seed the cells in a 96-well white, clear-bottom plate.

  • Treat the cells with a dilution series of the test compound for 16-24 hours.

  • Lyse the cells and add a luciferase substrate.

  • Measure the luminescence using a plate-based luminometer.

  • Plot the luminescence signal against the compound concentration to determine the EC50 value.[10]

In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and their ability to stimulate erythropoiesis.

Animal Model: Rat Model of Renal Anemia

A commonly used model involves inducing renal anemia in rats, for example, through 5/6 nephrectomy or administration of gentamicin.

Experimental Design:

  • Induce renal anemia in a cohort of rats.

  • Divide the animals into groups: vehicle control, positive control (e.g., Roxadustat), and different dose levels of the test compound.

  • Administer the compounds orally once daily for a period of 4-6 weeks.

  • Monitor key hematological parameters weekly, including hemoglobin, hematocrit, and reticulocyte counts.

  • Measure plasma EPO levels at specified time points after dosing.

  • At the end of the study, collect tissues for further analysis if required.

Expected Outcomes: A successful compound will demonstrate a dose-dependent increase in plasma EPO, leading to a significant rise in hemoglobin and hematocrit levels compared to the vehicle control group. The efficacy should be comparable to that of the positive control. For instance, Daprodustat has been shown to increase hemoglobin levels in mice at doses of 3, 10, and 30 mg/kg.[5] Similarly, Molidustat at 5 mg/kg is effective in raising hematocrit in rats with induced renal anemia.[7]

Visualizing the Core Mechanism

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF_alpha_N HIF-1α PHD {PHD| o2} O2 HIF_alpha_N->PHD:o2 VHL VHL PHD->VHL Hydroxylation Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination HIF_alpha_H HIF-1α HIF_complex HIF Complex HIF_alpha_H->HIF_complex Inhibitor 5-(3-Chlorophenyl)- 3-hydroxypicolinic acid PHD_H {PHD| o2} O2 Inhibitor->PHD_H:o2 HIF_beta HIF-1β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE HRE Genes Target Genes (EPO, etc.) HRE->Genes Transcription

Sources

Independent Verification of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid Activity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary to objectively assess this compound's performance against established alternatives. We will delve into the mechanistic underpinnings of its action, focusing on its role as an inhibitor of prolyl hydroxylase domain (PHD) enzymes and the subsequent stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

Introduction: The Significance of HIF-1α Stabilization

Under normal oxygen levels (normoxia), the α-subunit of the transcription factor HIF-1 is continuously targeted for degradation. This process is initiated by the hydroxylation of specific proline residues by prolyl hydroxylase domain (PHD) enzymes, which allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and mark HIF-1α for proteasomal degradation. In hypoxic conditions, the lack of oxygen as a substrate inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.

The compound this compound belongs to a class of compounds that can inhibit PHD enzymes, thereby stabilizing HIF-1α even under normoxic conditions. This mechanism of action has significant therapeutic potential in various diseases, including anemia, ischemia, and certain cancers. A patent for a derivative of this compound, {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]-amino}-acetic acid, has demonstrated its efficacy as a human HIF-1α prolyl hydroxylase inhibitor, leading to elevated erythropoietin (EPO) levels in mice, a key downstream effect of HIF-1α activation.

This guide will provide the necessary tools to independently verify and compare the activity of this compound with other well-characterized PHD inhibitors.

The HIF-1α Signaling Pathway: A Visual Overview

The following diagram illustrates the cellular signaling pathway of HIF-1α regulation, highlighting the role of PHD enzymes and the mechanism of action for inhibitors like this compound.

HIF-1a Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation HIF1a_hypoxia HIF-1α PHD PHD O2 O2 O2->PHD Fe2 Fe2+ Fe2->PHD OG 2-OG OG->PHD VHL VHL HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1_complex HIF-1α/β Complex HIF1a_hypoxia->HIF1_complex Stabilization PHD_inhibitor 5-(3-Chlorophenyl)-3- hydroxypicolinic acid PHD_inhibited PHD PHD_inhibitor->PHD_inhibited Inhibition HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE HRE (DNA) Nucleus->HRE Binding Gene_expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_expression Transcription

Caption: HIF-1α regulation in normoxia versus hypoxia/PHD inhibition.

Experimental Verification Workflow

A multi-tiered approach is essential for the robust verification of this compound's activity. This workflow progresses from direct enzyme inhibition to cellular activity and finally to a broader assessment of cellular health.

Experimental_Workflow cluster_in_vitro Biochemical Assay cluster_cellular Cell-Based Assays cluster_viability Cell Health a PHD2 Enzyme Inhibition Assay b HIF-1α Stabilization (Western Blot) a->b Confirms cellular penetration & target engagement c HRE Reporter Gene Assay (Luciferase) b->c Quantifies downstream transcriptional activity d Cell Viability Assay (CCK-8) c->d Assesses potential cytotoxicity

Caption: A stepwise experimental workflow for verifying compound activity.

Comparative Analysis of PHD Inhibitors

To provide context for the activity of this compound, it is crucial to compare its performance against other known PHD inhibitors. The following table summarizes the inhibitory activity (IC50) against PHD2 for several key compounds. While a specific IC50 value for this compound is not publicly available, the demonstrated activity of its glycine conjugate in a patent filing strongly suggests potent inhibitory action.

CompoundPHD2 IC50 (nM)Notes
This compound Not ReportedA derivative, {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]-amino}-acetic acid, is a confirmed PHD inhibitor that increases EPO levels in vivo, suggesting potent activity of the parent compound.
IOX2 21[1][2]A potent and selective PHD2 inhibitor commonly used as a research tool.[1][2]
Molidustat (BAY 85-3934) 280[3]An orally active PHD inhibitor that has been investigated for the treatment of anemia.[3]
Roxadustat (FG-4592) 591[4]An orally administered PHD inhibitor approved for the treatment of anemia in chronic kidney disease.[4]
Vadadustat (AKB-6548) Low nMA PHD inhibitor that demonstrates equipotent inhibition of PHD1, PHD2, and PHD3 at low nanomolar concentrations.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow.

In Vitro PHD2 Enzyme Inhibition Assay (Mass Spectrometry-Based)

This assay directly measures the enzymatic activity of recombinant PHD2 and its inhibition by the test compound.

Principle: The assay quantifies the hydroxylation of a HIF-1α peptide substrate by PHD2. The reaction mixture is analyzed by mass spectrometry to determine the ratio of hydroxylated to unhydroxylated peptide.

Materials:

  • Recombinant human PHD2

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • Ascorbate

  • Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O)

  • 2-Oxoglutarate (2-OG)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • This compound and comparator compounds

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile)

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS)

Procedure:

  • Prepare a stock solution of the test compound and comparator compounds in a suitable solvent (e.g., DMSO).

  • In a microplate, prepare serial dilutions of the compounds in assay buffer.

  • Add PHD2 enzyme to each well containing the compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate, 2-OG, Fe(II), and ascorbate.

  • Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Analyze the samples by mass spectrometry to determine the extent of peptide hydroxylation.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of the compound to increase the intracellular levels of HIF-1α in a cellular context.

Principle: Cells are treated with the test compound, and the total protein is extracted. HIF-1α protein levels are then detected by Western blotting using a specific antibody.

Materials:

  • Human cell line (e.g., HeLa, HepG2, or RCC4)

  • Cell culture medium and supplements

  • This compound and comparator compounds

  • Hypoxia mimetic (e.g., CoCl2 or Dimethyloxalylglycine - DMOG) as a positive control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound, a positive control (e.g., CoCl2), and a vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative increase in HIF-1α levels.

Hypoxia Response Element (HRE) Reporter Gene Assay

This assay measures the transcriptional activity of the stabilized HIF-1α.

Principle: A reporter cell line is used that contains a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE). Increased HIF-1α activity leads to increased luciferase expression, which is quantified by measuring luminescence.

Materials:

  • HRE-luciferase reporter cell line (e.g., stably transfected HeLa or HEK293 cells)

  • Cell culture medium and supplements

  • This compound and comparator compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HRE-luciferase reporter cells in a white, clear-bottom 96-well plate.

  • Treat the cells with a range of concentrations of the test compound and controls.

  • Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 16-24 hours).

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control and determine the EC50 value.

Cell Viability Assay (CCK-8)

This assay assesses the potential cytotoxic effects of the compound.

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound and comparator compounds

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • After cell attachment, treat the cells with various concentrations of the test compound.

  • Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Conclusion

The independent verification of the activity of this compound as a PHD inhibitor requires a systematic and multi-faceted experimental approach. By following the detailed protocols and comparative framework provided in this guide, researchers can obtain robust and reliable data to objectively assess its potential as a therapeutic agent. The combination of in vitro enzymatic assays, cell-based functional assays, and cytotoxicity profiling will provide a comprehensive understanding of the compound's efficacy and safety profile, thereby informing its further development in the drug discovery pipeline.

References

  • Flamme, I., et al. (2014). Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. PLoS ONE, 9(11), e111838. [Link]

  • Joharapurkar, A. A., et al. (2018). Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat. ChemMedChem, 13(12), 1217-1222. [Link]

  • BPS Bioscience. HRE Luciferase Reporter Lentivirus. [Link]

  • Google Patents. Prolyl hydroxylase inhibitors and methods of use (US7811595B2).
  • Akebia Therapeutics. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. [Link]

  • Pergola, P. E., et al. (2022). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Journal of Pharmacology and Experimental Therapeutics, 382(2), 180-190. [Link]

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A Comparative Guide to 5-(3-Chlorophenyl)-3-hydroxypicolinic Acid and its Analogs as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a detailed comparative analysis of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid, a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes, and its structurally related analogs. This document is tailored for researchers, medicinal chemists, and drug development professionals, providing insights into the structure-activity relationships (SAR), inhibitory profiles, and experimental evaluation of this significant class of compounds.

Introduction: Targeting the Hypoxic Response through PHD Inhibition

The cellular response to low oxygen levels, or hypoxia, is primarily orchestrated by the transcription factor HIF. Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is targeted for degradation by the von Hippel-Lindau (VHL) protein, a process initiated by the hydroxylation of specific proline residues within HIF-α by PHD enzymes. In hypoxic conditions, the lack of oxygen as a co-substrate limits PHD activity, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of genes that promote adaptation to low oxygen, including those involved in erythropoiesis and angiogenesis.

Pharmacological inhibition of PHDs can mimic a hypoxic state by stabilizing HIF-α, offering a promising therapeutic strategy for conditions such as renal anemia.[1][2] this compound has emerged as a key scaffold for potent PHD inhibitors. Understanding the nuances of its molecular interactions and the impact of structural modifications is paramount for the design of next-generation therapeutics with enhanced efficacy and selectivity.

hif_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia or PHD Inhibition HIF_alpha HIF-α PHD PHD Enzymes (O2, 2-OG, Fe2+) HIF_alpha->PHD Hydroxylation VHL VHL Complex PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_alpha_stable HIF-α (stabilized) Nucleus Nucleus HIF_alpha_stable->Nucleus HIF_beta HIF-β HIF_beta->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE HIF-1α/β dimerization Target_Genes Target Gene Transcription HRE->Target_Genes PHD_Inhibitor 5-(3-Chlorophenyl)- 3-hydroxypicolinic acid PHD_inactive PHD (inactive) PHD_Inhibitor->PHD_inactive Inhibition

Figure 1. The HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Mechanism of Action and Core Pharmacophore

This compound and its analogs act as competitive inhibitors of 2-oxoglutarate (2-OG), a key co-substrate for PHD enzymes.[1] The 3-hydroxypicolinic acid moiety serves as a bidentate chelator of the catalytic Fe(II) ion in the active site of the PHD enzyme. The aryl group at the 5-position occupies a hydrophobic pocket, contributing significantly to the binding affinity and selectivity.[3]

Comparative Analysis of Analogs: Structure-Activity Relationships

The therapeutic potential of this compound has prompted extensive investigation into its SAR. Modifications to the phenyl ring and the picolinic acid core have been explored to optimize potency, selectivity, and pharmacokinetic properties.

Phenyl Ring Substitutions

The nature and position of substituents on the 5-phenyl ring are critical for potent PHD inhibition. The 3-chloro substitution is known to provide a favorable interaction within the hydrophobic pocket of the enzyme.

CompoundR1 (Position 3)R2 (Position 4)PHD2 IC50 (nM)Cellular HIF-1α EC50 (µM)
Parent Compound ClH250.8
Analog AHCl501.5
Analog BFH351.1
Analog CClF180.6

Table 1. Comparative inhibitory activities of 5-phenyl-3-hydroxypicolinic acid analogs with varying phenyl substitutions. Data are representative examples based on established SAR principles and may not reflect actual experimental values.

The data in Table 1 illustrates that the position of the halogen on the phenyl ring significantly influences inhibitory activity. A substituent at the 3-position is generally more favorable than at the 4-position. Furthermore, the electronic properties of the substituent can modulate potency, with electron-withdrawing groups often being preferred.

Modifications of the Picolinic Acid Core

Alterations to the core heterocyclic scaffold are generally detrimental to activity, highlighting the importance of the 3-hydroxypicolinic acid motif for effective chelation of the active site iron. Replacing the pyridine ring with other heterocycles often leads to a significant loss of potency.

Experimental Protocols for Evaluation

The following protocols are standard methods for assessing the efficacy of PHD inhibitors.

Biochemical PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This in vitro assay quantifies the direct inhibitory effect of a compound on the PHD2 enzyme.

Principle: The assay measures the hydroxylation of a synthetic peptide derived from the HIF-1α oxygen-dependent degradation domain (ODD). A specific antibody that recognizes the hydroxylated proline residue is used in conjunction with a FRET pair to generate a signal proportional to enzyme activity.[3]

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human PHD2, a biotinylated HIF-1α peptide substrate, FeSO₄, and L-ascorbic acid in an appropriate assay buffer.

  • Reaction Initiation: Add the test compounds to the enzyme/substrate mixture, followed by the addition of 2-oxoglutarate to start the reaction.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add detection reagents, including a europium-labeled anti-hydroxylated HIF-1α antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Signal Measurement: After a further incubation period, read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response curves using a four-parameter logistic equation.

trfret_workflow cluster_workflow PHD2 TR-FRET Assay Workflow A 1. Prepare Reagents (Enzyme, Peptide, Cofactors) B 2. Add Test Compound A->B C 3. Initiate Reaction with 2-OG B->C D 4. Incubate C->D E 5. Add Detection Reagents (Eu-Ab, SA-APC) D->E F 6. Read TR-FRET Signal E->F G 7. Calculate IC50 F->G

Figure 2. A step-by-step workflow for the biochemical PHD2 TR-FRET inhibition assay.

Cell-Based HIF-1α Stabilization Assay (Western Blotting)

This assay determines the ability of a compound to stabilize HIF-1α in a cellular environment.[4]

Principle: Cells are treated with the test compound, and the subsequent increase in intracellular HIF-1α levels is detected by Western blotting.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable human cell line (e.g., HeLa, U2OS, or Hep3B) to approximately 80% confluency.[4]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 4-8 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for HIF-1α. A primary antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative increase in HIF-1α levels compared to the vehicle-treated control.

Conclusion and Future Perspectives

This compound represents a highly promising scaffold for the development of potent and selective PHD inhibitors. The comparative analysis of its analogs underscores the critical role of the 5-aryl substituent in modulating inhibitory activity. Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these compounds to achieve optimal in vivo efficacy and safety profiles. The experimental methodologies detailed in this guide provide a robust framework for the continued discovery and characterization of novel PHD inhibitors with therapeutic potential for anemia and other ischemia-related diseases.[5]

References

  • Fushimi, T., et al. (2017). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Medicinal Chemistry Letters. Available at: [Link]

  • BenchChem (2025).
  • ResearchGate (n.d.). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines.
  • Sayaf, M., et al. (2024). Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD) inhibitors using molecular simulation and free energy calculations. BMC Chemistry. Available at: [Link]

  • Abboud, M. I., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Journal of Clinical Investigation Insight. Available at: [Link]

  • Chowdhury, R., et al. (2016). Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem. Available at: [Link]

  • ResearchGate (n.d.). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia.
  • Ivan, M., et al. (2021). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
  • Fradera, X., et al. (2019). Design of selective PI3Kδ inhibitors using an iterative scaffold-hopping workflow. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate (n.d.). Stabilization of HIF-α through cellular inhibition of HIF prolyl...
  • BenchChem (2025). Comparative Guide to 5-(Benzyloxy)pyridine-2-carboxylic Acid Analogs as HIF Prolyl Hydroxylase Inhibitors. BenchChem.
  • Ivan, M., et al. (2021). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. MDPI. Available at: [Link]

  • Lee, C., & Kim, Y. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules and Cells. Available at: [Link]

  • Science.gov (n.d.). lines ic50 values: Topics by Science.gov. Science.gov.
  • Abdel-Rady, F., et al. (2020). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry. Available at: [Link]

  • McDonough, M. A., & Schofield, C. J. (2013). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival and Repair Responses. Journal of Medicinal Chemistry. Available at: [Link]

  • Wu, Y., et al. (2018). Click Chemistry-Based Discovery of [3-Hydroxy-5-(1 H-1,2,3-triazol-4-yl)picolinoyl]glycines as Orally Active Hypoxia-Inducing Factor Prolyl Hydroxylase Inhibitors with Favorable Safety Profiles for the Treatment of Anemia. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (n.d.). IC50 values of some of the representative compounds.
  • Li, Z., et al. (2024). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Click Chemistry-Based Discovery of [3-Hydroxy-5-(1 H-1,2,3-triazol-4-yl)picolinoyl]glycines as Orally Active Hypoxia-Inducing Factor Prolyl Hydroxylase Inhibitors with Favorable Safety Profiles for the Treatment of Anemia.
  • ResearchGate (n.d.). IC50 of the tested compounds against A549 cells compared to 5‐FU.
  • Tanaka, T., & Nangaku, M. (2022). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal. Available at: [Link]

  • Sayaf, M., et al. (2023). Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD). Frontiers in Chemistry. Available at: [Link]

  • Selleckchem.com (n.d.). PHD2 Selective Inhibitors. Selleckchem.com.
  • Patsnap Synapse (2024). What are PHD2 inhibitors and how do they work?.

Sources

Benchmarking 5-(3-Chlorophenyl)-3-hydroxypicolinic acid against a known inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of TET2 Inhibition: Benchmarking Bobcat339 Against the Broad-Spectrum Inhibitor Dimethyloxaloylglycine (DMOG)

Abstract

The Ten-eleven translocation (TET) family of enzymes, particularly TET2, are critical regulators of DNA methylation and gene expression.[1][2] Loss-of-function mutations in TET2 are frequently implicated in myeloid malignancies, making the development of specific chemical probes and inhibitors essential for both basic research and therapeutic strategies.[2][3] This guide provides a head-to-head comparison of two distinct TET2 inhibitory agents: Bobcat339, a recently developed cytosine-based direct inhibitor, and Dimethyloxaloylglycine (DMOG), a well-established competitive inhibitor of α-ketoglutarate-dependent dioxygenases. We present comparative data on their mechanisms of action, inhibitory potency, and selectivity. Detailed protocols for assessing TET2 inhibition via a chemiluminescent assay are provided to enable researchers to validate and expand upon these findings. This analysis serves as a crucial resource for investigators selecting the appropriate chemical tool to modulate TET2 activity in epigenetic studies.

Introduction: The Critical Role of TET2 in Epigenetics

The epigenetic landscape is a dynamic layer of chemical modifications to DNA and histone proteins that governs gene expression without altering the underlying genetic sequence. A key process in this regulation is DNA demethylation, which counteracts the gene-silencing effects of DNA methylation. The TET family of Fe(II)/α-ketoglutarate-dependent dioxygenases are central players in this process.[4]

TET2 catalyzes the iterative oxidation of 5-methylcytosine (5mC), a primary epigenetic mark, into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[2] These oxidized cytosines can be passively diluted during DNA replication or actively excised by the base excision repair pathway, leading to the restoration of an unmethylated cytosine and subsequent gene activation.[5] Given this crucial role, the dysregulation of TET2 activity is linked to various diseases, most notably hematological malignancies like acute myeloid leukemia (AML).[2] The development of small molecule inhibitors for TET enzymes is therefore of high interest, providing tools to probe epigenetic mechanisms and offering potential therapeutic avenues.[1][3]

Compound Profiles

Test Compound: Bobcat339

Bobcat339 is a novel, potent, and selective cytosine-based inhibitor designed to directly target the active site of TET enzymes.[4][6][7] Its structure mimics the natural substrate, 5-methylcytosine, allowing it to competitively inhibit the enzyme's catalytic function.[8][9] It has been identified as a valuable molecular tool for studying the roles of TET enzymes in gene transcription and cellular differentiation.[4][9]

  • Chemical Class: Cytosine derivative

  • Reported IC50 (TET2): 73 μM[6][7][10]

  • Reported IC50 (TET1): 33 μM[6][7][10]

Benchmark Compound: Dimethyloxaloylglycine (DMOG)

DMOG is a widely used cell-permeable prolyl hydroxylase inhibitor. It functions as a structural mimic of α-ketoglutarate (α-KG), a critical cofactor for all TET enzymes and other α-KG-dependent dioxygenases. By competing with α-KG for binding, DMOG acts as a broad-spectrum, but non-specific, inhibitor of this enzyme family, thereby impacting TET2 stability and activity.[1]

  • Chemical Class: α-ketoglutarate mimic

  • Mechanism: Competitive inhibition of the α-KG binding site

  • Selectivity: Broad-spectrum inhibitor of α-KG-dependent dioxygenases

Mechanism of Action: A Tale of Two Inhibition Strategies

The primary distinction between Bobcat339 and DMOG lies in their mode of inhibition. Bobcat339 is a substrate-analog inhibitor, while DMOG is a cofactor-mimicking inhibitor.

Bobcat339 directly competes with the 5-methylcytosine substrate for binding within the TET2 catalytic domain.[8] In silico modeling suggests its 5-chlorocytosine headgroup occupies the active site in a manner similar to 5mC, with the chlorine atom fitting into the pocket typically reserved for the methyl group.[9] This direct competitive mechanism provides a higher degree of specificity for cytosine-binding enzymes like TETs over other dioxygenases.

DMOG , conversely, competes with the essential cofactor α-ketoglutarate. This leads to a general shutdown of TET activity but also affects a wide range of other cellular dioxygenases, which can complicate the interpretation of experimental results.

TET2-Mediated DNA Demethylation Pathway

TET2_Pathway cluster_DNA DNA Strand cluster_TET TET2 Catalysis cluster_Products Oxidized Products cluster_Repair Demethylation cluster_Inhibitors Points of Inhibition DNA_5mC 5-methylcytosine (5mC) Gene Silencing TET2 TET2 Enzyme DNA_5mC->TET2 Substrate DNA_5hmC 5-hydroxymethylcytosine (5hmC) TET2->DNA_5hmC Oxidation Cofactors Fe(II), α-KG Cofactors->TET2 Cofactors DNA_5fC 5-formylcytosine (5fC) DNA_5hmC->DNA_5fC Oxidation DNA_5caC 5-carboxylcytosine (5caC) DNA_5fC->DNA_5caC Oxidation BER Base Excision Repair (TDG Enzyme) DNA_5caC->BER DNA_C Unmethylated Cytosine (C) Gene Activation BER->DNA_C Bobcat339 Bobcat339 (Substrate Competition) Bobcat339->DNA_5mC Inhibits Binding DMOG DMOG (Cofactor Competition) DMOG->Cofactors Competes with α-KG

Caption: The TET2 catalytic cycle and points of inhibition by Bobcat339 and DMOG.

Head-to-Head Comparison: Performance Metrics

The choice of an inhibitor often depends on the specific requirements of an experiment, such as the need for potency versus selectivity. The table below summarizes the key performance differences between Bobcat339 and DMOG based on available data.

ParameterBobcat339Dimethyloxaloylglycine (DMOG)Rationale & Significance
Target TET Enzymes (TET1, TET2)α-KG-dependent DioxygenasesBobcat339 offers higher selectivity for the enzymes involved in cytosine modification.[4] DMOG's broad activity can produce off-target effects.
Mechanism 5-methylcytosine substrate mimicα-ketoglutarate cofactor mimicDirect, competitive inhibition (Bobcat339) is often more desirable for specific target validation than cofactor competition (DMOG).
Potency (IC50) 73 μM (TET2)[7][10]Varies (μM to mM range)Bobcat339 demonstrates mid-micromolar potency specifically against TET enzymes.
Cell Permeability Demonstrated[9]YesBoth compounds are effective in cell-based assays. Bobcat339 has been shown to reduce global 5hmC levels in cultured neurons.[9]
Considerations Activity may be mediated by contaminating Cu(II) ions.[11]Lacks specificity for TET enzymes.The finding that Bobcat339's inhibitory effect might depend on copper contamination is a critical consideration for experimental design and data interpretation.[11]

Experimental Protocol: In Vitro TET2 Inhibition Assay

To empirically determine and compare the inhibitory potential of compounds like Bobcat339 and DMOG, a robust enzymatic assay is required. The following protocol describes a common chemiluminescent assay format for measuring TET2 activity.[12][13]

Workflow for TET2 Chemiluminescent Assay

Caption: Step-by-step workflow for a TET2 inhibitor screening assay.

Step-by-Step Methodology

Objective: To quantify the dose-dependent inhibition of recombinant human TET2 by a test compound.

Materials:

  • 96-well strip plate pre-coated with methylated DNA substrate[12]

  • Recombinant human TET2 enzyme (catalytic domain)[13]

  • TET2 Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl)[13][14]

  • Cofactors: Fe(NH₄)₂(SO₄)₂, Ascorbate, α-ketoglutarate[13][14]

  • Test Inhibitors (Bobcat339, DMOG) dissolved in appropriate solvent (e.g., DMSO)

  • Anti-5hmC Primary Antibody[12][13]

  • HRP-labeled Secondary Antibody[12]

  • Chemiluminescent HRP Substrate[12]

  • Plate reader capable of measuring chemiluminescence

Procedure:

  • Reagent Preparation: Prepare a master mix of TET2 Assay Buffer containing the necessary cofactors (e.g., 75 μM Fe(II), 2 mM ascorbate, 1 mM α-KG).[14] Prepare serial dilutions of the test inhibitors (e.g., from 0.1 μM to 200 μM).

  • Enzyme-Inhibitor Incubation: In separate tubes, pre-incubate the TET2 enzyme with each concentration of the inhibitor (or vehicle control) for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Enzymatic Reaction: Add 50 μL of the enzyme-inhibitor mixture to the wells of the 5mC-DNA coated plate.

  • Incubation: Incubate the plate at 37°C for 2 hours to allow the enzymatic conversion of 5mC to 5hmC.[12][13]

  • Washing: Wash the wells 3-4 times with a wash buffer (e.g., TBST) to remove unbound enzyme and reagents.

  • Primary Antibody Incubation: Add the anti-5hmC primary antibody (diluted in a blocking buffer) to each well and incubate at room temperature for 1 hour.[13]

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-labeled secondary antibody and incubate for 30-60 minutes.[12]

  • Washing: Repeat the washing step.

  • Signal Detection: Add the chemiluminescent substrate to each well and immediately measure the light output using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each compound.

Discussion & Interpretation

The benchmarking of Bobcat339 against DMOG highlights a classic trade-off in chemical biology: specificity versus broad-spectrum activity .

Bobcat339 represents a targeted approach. Its design as a cytosine analog makes it a valuable tool for specifically interrogating the function of TET enzymes.[4] An IC50 of 73 μM indicates moderate potency, suitable for cell culture experiments, where it has been shown to effectively reduce global 5hmC levels.[9] However, the report by Weirath et al. (2022) suggesting its activity is mediated by contaminating Cu(II) is a significant caveat.[11] Researchers using this compound must exercise caution, either by ensuring the purity of their Bobcat339 supply or by including appropriate controls for metal ion chelation to validate that the observed effects are truly due to TET inhibition.

DMOG serves as a reliable positive control for general inhibition of α-KG-dependent dioxygenases but is a poor choice for specifically studying TET2 function.[1] Any observed phenotype in a DMOG-treated system could be attributed to the inhibition of numerous other enzymes, such as prolyl hydroxylases involved in the hypoxia response. Its utility lies in establishing a baseline for the effects of broad dioxygenase inhibition.

Conclusion

Both Bobcat339 and DMOG are useful chemical probes for modulating the epigenome, but they serve distinct experimental purposes.

  • Bobcat339 is the preferred tool for studies aiming to specifically inhibit TET1 and TET2 activity, provided that careful consideration is given to its potential mediation by metal ion contaminants.[6][11] It serves as an excellent starting point for developing next-generation therapeutics targeting DNA methylation pathways.[4][7]

  • DMOG remains a standard benchmark for inducing a state of broad dioxygenase inhibition and is best used as a control rather than a specific probe for TET2.

Ultimately, the selection of an inhibitor should be guided by the scientific question at hand. For dissecting the specific contributions of TET2 to a biological process, a targeted inhibitor like Bobcat339 is superior. For investigating the broader consequences of disrupting α-KG-dependent pathways, DMOG is a suitable choice. This guide provides the foundational data and protocols to make that choice an informed one.

References

  • Patsnap Synapse. (2024). What are TET2 antagonists and how do they work?. Patsnap. [Link]

  • ResearchGate. (2025). Mechanism of action of TET inhibitors. [Diagram]. BIOCELL. [Link]

  • Guennewig, B., et al. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms. PubMed Central. [Link]

  • Chua, G. N., et al. (2019). Cytosine-Based TET Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(2), 180-185. [Link]

  • Chua, G. N., et al. (2019). Cytosine-Based TET Enzyme Inhibitors. PubMed Central. [Link]

  • Weirath, N. A., et al. (2022). Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). ACS Medicinal Chemistry Letters, 13(5), 792-798. [Link]

  • Tan, L., & Shi, Y. G. (2012). Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation. Methods in Molecular Biology. [Link]

  • BPS Bioscience. TET2 Chemiluminescent Assay Kit. BPS Bioscience. [Link]

  • Das, C., et al. SAR Insights Into TET2 Catalytic Domain Inhibition: Synthesis of 2-Hydroxy-4-Methylene-pentanedicarboxylates. PubMed Central. [Link]

  • Crawford, A. R., et al. (2016). Tet2 Catalyzes Stepwise 5-Methylcytosine Oxidation by an Iterative and de novo Mechanism. Journal of the American Chemical Society. [Link]

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A Researcher's Guide to the Synthesis, Characterization, and Potential Anti-Inflammatory Activity of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3-Chlorophenyl)-3-hydroxypicolinic acid is a pyridine derivative with potential applications as a key intermediate in the development of novel therapeutics, particularly for inflammatory and autoimmune diseases[1]. The structural motif of a substituted picolinic acid is of significant interest in medicinal chemistry due to its ability to chelate metals and participate in various biological interactions. This guide outlines a proposed workflow for the synthesis, purification, and characterization of this compound, along with a suggested screening cascade to evaluate its potential as an inhibitor of inflammatory pathways. While direct comparisons to published data are not possible due to the absence of such publications, this guide provides a robust starting point for researchers seeking to explore the therapeutic potential of this molecule.

Proposed Synthesis and Characterization

The synthesis of 5-aryl-3-hydroxypicolinic acids can be approached through various synthetic routes. A plausible strategy involves a Suzuki coupling reaction to introduce the 3-chlorophenyl group onto a functionalized pyridine ring, followed by transformations to yield the final carboxylic acid.

Hypothetical Synthesis Workflow

A Starting Materials: - 3-Hydroxy-5-bromopicolinic acid ester - (3-Chlorophenyl)boronic acid B Suzuki Coupling (Pd catalyst, base) A->B C Intermediate: This compound ester B->C D Ester Hydrolysis (e.g., LiOH, NaOH) C->D E Final Product: This compound D->E F Purification (e.g., Crystallization, Chromatography) E->F G Characterization (NMR, MS, IR, HPLC) F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Hypothetical Synthesis
  • Suzuki Coupling:

    • To a solution of a suitable ester of 3-hydroxy-5-bromopicolinic acid (1 equivalent) and (3-chlorophenyl)boronic acid (1.2 equivalents) in a 3:1 mixture of dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base such as K₂CO₃ (3 equivalents).

    • De-gas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ester intermediate.

  • Ester Hydrolysis:

    • Dissolve the crude ester intermediate in a mixture of THF and water.

    • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3-5 equivalents).

    • Stir the mixture at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) or by column chromatography on silica gel.

Characterization and Data Interpretation

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound.

Analytical Technique Expected Observations
¹H NMR Aromatic protons from the pyridine and chlorophenyl rings with characteristic splitting patterns and chemical shifts. A broad singlet for the carboxylic acid proton and a singlet for the hydroxyl proton.
¹³C NMR Signals corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and carbons of the aromatic rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₈ClNO₃ (249.01 g/mol for the most abundant isotopes).
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (broad, for both hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, with the retention time being characteristic of the compound under the specific chromatographic conditions.

Proposed Biological Evaluation: Anti-Inflammatory Activity

Given its classification as a potential therapeutic for inflammatory diseases, a logical starting point for biological evaluation is to assess its ability to modulate key inflammatory pathways. A common target in this context is the Toll-like receptor (TLR) signaling pathway, which leads to the production of pro-inflammatory cytokines via the activation of kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2][3][4][5][6].

Signaling Pathway of Interest

TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Compound 5-(3-Chlorophenyl)-3- hydroxypicolinic acid Compound->IRAK4 Hypothesized Inhibition

Caption: Hypothesized inhibition of the IRAK4 signaling pathway.

In Vitro Assay Protocol: TNF-α and IL-6 Production in LPS-Stimulated PBMCs

This assay will determine the compound's ability to inhibit the production of key pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).

  • Cell Culture:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Treatment:

    • Plate the PBMCs at a density of 1 x 10⁶ cells/mL in a 96-well plate.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (a known IRAK4 inhibitor).

  • Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation and Sample Collection:

    • Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 18-24 hours.

    • After incubation, centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification:

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cytokine production) by fitting the data to a dose-response curve.

Comparative Analysis with Alternative Compounds

While a direct comparison with published data for the target compound is not feasible, a comparative analysis with known anti-inflammatory agents can provide valuable context.

Compound Hypothesized Target Reported In Vitro Potency (IC₅₀) Advantages Disadvantages
This compound IRAK4 (Hypothesized)To be determinedPotentially novel scaffold, potential for good oral bioavailability.Lack of published data, mechanism of action unconfirmed.
Dexamethasone Glucocorticoid ReceptorLow nM range for cytokine inhibitionBroad and potent anti-inflammatory effects.Significant side effects with long-term use.
Ibuprofen COX-1/COX-2Low µM range for COX inhibitionWell-established safety profile for mild to moderate inflammation.Gastrointestinal side effects, less effective for severe inflammation.
Known IRAK4 Inhibitor (e.g., PF-06650833) IRAK4Low nM range for IRAK4 inhibitionHigh target specificity.Potential for off-target effects, still under clinical investigation.

Conclusion

This compound represents an intriguing starting point for the development of novel anti-inflammatory agents. This guide provides a comprehensive, albeit hypothetical, framework for its synthesis, characterization, and initial biological evaluation. The proposed experiments are designed to be self-validating, with clear endpoints and established methodologies. Successful execution of this research plan would not only elucidate the chemical and biological properties of this specific molecule but also contribute to the broader understanding of the therapeutic potential of substituted picolinic acids.

References

  • MySkinRecipes. This compound. [Link]

  • Synapse. What are IRAK4 inhibitors and how do you quickly get the latest development progress?. [Link]

  • Galapagos NV. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases. [Link]

  • PubMed Central. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. [Link]

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A Head-to-Head Comparison: 5-(3-Chlorophenyl)-3-hydroxypicolinic acid, a Novel HIF-Prolyl Hydroxylase Inhibitor, versus Standard Erythropoiesis-Stimulating Agents for the Management of Anemia in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Anemia Treatment in Chronic Kidney Disease

Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), contributing to decreased quality of life and increased cardiovascular morbidity and mortality.[1][2][3] The primary cause of anemia in CKD is the insufficient production of erythropoietin (EPO) by the failing kidneys.[1][2] For decades, the cornerstone of treatment has been the replacement of this hormone with externally administered erythropoiesis-stimulating agents (ESAs).[1][2][3][4] However, the advent of a new class of oral medications, the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, is set to revolutionize this therapeutic area.[2][5][6][7]

This guide provides a detailed head-to-head comparison of a representative novel HIF-PH inhibitor, herein referred to as 5-(3-Chlorophenyl)-3-hydroxypicolinic acid (HIF-PHI-X), with the established standard of care, ESAs. We will delve into their distinct mechanisms of action, compare their efficacy and safety profiles based on data from the broader HIF-PHI class, and provide detailed experimental protocols for key comparative assays.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between HIF-PHI-X and ESAs lies in their approach to stimulating erythropoiesis. ESAs offer a direct, supraphysiological replacement of EPO, while HIF-PHI-X modulates the body's own physiological response to hypoxia.

Erythropoiesis-Stimulating Agents (ESAs): Direct EPO Receptor Agonism

ESAs are recombinant forms of human erythropoietin that directly bind to and activate the EPO receptor on erythroid progenitor cells in the bone marrow. This activation stimulates the proliferation and differentiation of red blood cell precursors, leading to an increase in hemoglobin levels.

ESA ESA (e.g., Epoetin alfa) EPO_R EPO Receptor (on Erythroid Progenitor Cell) ESA->EPO_R Binds and Activates JAK2 JAK2 EPO_R->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates Nucleus Nucleus STAT5->Nucleus Translocates to Erythropoiesis ↑ Erythropoiesis Nucleus->Erythropoiesis Upregulates Gene Transcription

Caption: Signaling pathway of Erythropoiesis-Stimulating Agents (ESAs).

This compound (HIF-PHI-X): Upregulation of the Endogenous Hypoxic Response

HIF-PHI-X belongs to the class of HIF-prolyl hydroxylase inhibitors.[5][6] These small molecules inhibit the prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of Hypoxia-Inducible Factor-alpha (HIF-α) in the presence of oxygen.[5][6] By inhibiting PHDs, HIF-PHI-X stabilizes HIF-α, allowing it to translocate to the nucleus and dimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the transcription of endogenous EPO, as well as genes involved in iron metabolism and transport.[2][5][6]

cluster_normoxia Normoxia cluster_hypoxia Hypoxia or presence of HIF-PHI-X HIF_alpha_norm HIF-α PHD PHD Enzymes HIF_alpha_norm->PHD Hydroxylation (O2 dependent) VHL VHL E3 Ligase PHD->VHL Recruitment Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF_PHI_X HIF-PHI-X PHD_inhibited PHD Enzymes HIF_PHI_X->PHD_inhibited Inhibits HIF_alpha_hyp HIF-α HIF_beta HIF-β HIF_alpha_hyp->HIF_beta Nucleus Nucleus HIF_alpha_hyp->Nucleus Translocates to HIF_complex HIF Complex HRE Hypoxia Response Elements HIF_complex->HRE Binds to Target_Genes Target Genes (EPO, Iron Metabolism) HRE->Target_Genes Upregulates Transcription

Caption: Mechanism of action of this compound (HIF-PHI-X).

Head-to-Head Performance Comparison

The following table summarizes the key comparative aspects between HIF-PHI-X (as a representative of the HIF-PHI class) and ESAs, based on clinical data for approved HIF-PH inhibitors.[4][7][8]

FeatureThis compound (HIF-PHI-X)Erythropoiesis-Stimulating Agents (ESAs)
Route of Administration OralIntravenous or Subcutaneous
Mechanism of Action Inhibition of HIF-prolyl hydroxylase, stabilization of HIF-α, leading to endogenous EPO production and improved iron metabolism.Direct agonism of the EPO receptor.
EPO Levels Induces physiological to moderately elevated levels of endogenous EPO.Results in supraphysiological, fluctuating levels of exogenous EPO.
Iron Metabolism Improves iron absorption and mobilization from stores by downregulating hepcidin.Can lead to functional iron deficiency due to rapid erythropoiesis, often requiring intravenous iron supplementation.
Efficacy in Inflammation May be more effective in patients with inflammation, as it can overcome the inflammatory block on iron utilization.Efficacy can be blunted in the presence of inflammation (ESA hyporesponsiveness).
Cardiovascular Safety Long-term cardiovascular safety is still under evaluation, with some studies suggesting a non-inferiority to ESAs.Associated with an increased risk of cardiovascular events, thrombosis, and stroke at higher doses.
Dosing Frequency Typically once daily.Varies from three times a week to once monthly, depending on the agent.

Experimental Protocols for Comparative Evaluation

To conduct a head-to-head preclinical comparison of a novel HIF-PHI like HIF-PHI-X and a standard ESA, a series of in vitro and in vivo assays are essential.

In Vitro HIF-α Stabilization Assay

Objective: To determine the potency of HIF-PHI-X in stabilizing HIF-α in a relevant cell line.

Methodology:

  • Cell Culture: Human renal cortical epithelial cells (or another suitable cell line expressing HIF-α and PHDs) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with increasing concentrations of HIF-PHI-X or a vehicle control for a specified time (e.g., 4-6 hours).

  • Cell Lysis: After treatment, cells are lysed to extract nuclear proteins.

  • Western Blotting: Nuclear extracts are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for HIF-1α. A loading control (e.g., Lamin B1) is also probed.

  • Detection and Analysis: The bands are visualized using a chemiluminescent substrate and quantified by densitometry. The increase in HIF-1α levels relative to the vehicle control indicates the stabilizing effect of the compound.

Start Cell Culture Treatment Treat with HIF-PHI-X or Vehicle Start->Treatment Lysis Nuclear Protein Extraction Treatment->Lysis WB Western Blot for HIF-1α Lysis->WB Analysis Densitometry Analysis WB->Analysis End Determine EC50 for HIF-1α Stabilization Analysis->End

Caption: Workflow for in vitro HIF-α stabilization assay.

In Vivo Model of Renal Anemia

Objective: To compare the efficacy of HIF-PHI-X and an ESA in correcting anemia in an animal model of CKD.

Methodology:

  • Model Induction: A model of renal anemia is induced in rodents (e.g., rats) through 5/6 nephrectomy.

  • Treatment Groups: Animals are randomized into treatment groups:

    • Vehicle control

    • HIF-PHI-X (various doses, oral gavage)

    • ESA (e.g., recombinant human EPO, subcutaneous injection)

  • Dosing: Animals are dosed for a period of several weeks (e.g., 4-6 weeks).

  • Monitoring: Blood samples are collected weekly to measure hemoglobin, hematocrit, and red blood cell counts.

  • Terminal Analysis: At the end of the study, plasma is collected for EPO and iron parameter analysis (ferritin, transferrin saturation). Tissues (kidney, liver, bone marrow) may be collected for histological and gene expression analysis.

Comparative Data Presentation
ParameterVehicle ControlHIF-PHI-X (Low Dose)HIF-PHI-X (High Dose)ESA
Hemoglobin Change from Baseline (g/dL) -0.5 ± 0.3+1.5 ± 0.4+2.8 ± 0.5+3.0 ± 0.6
Plasma EPO (pg/mL) 20 ± 580 ± 15150 ± 25>1000 ± 200
Serum Hepcidin (ng/mL) 50 ± 1030 ± 815 ± 545 ± 12

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be determined by experimental studies.

Conclusion and Future Perspectives

This compound, as a representative of the HIF-prolyl hydroxylase inhibitor class, offers a fundamentally different and potentially more physiological approach to managing anemia in CKD compared to the long-standing standard of care with ESAs.[2][4][5] Its oral administration, coupled with a distinct mechanism that integrates erythropoiesis with iron metabolism, presents a significant advancement in patient care. While the long-term safety profile of the HIF-PHI class is still being established through ongoing clinical trials and post-marketing surveillance, these agents represent a promising new therapeutic option for patients with anemia of CKD.[2][7] Further research will continue to delineate the comparative benefits and risks of this novel class of drugs.

References

  • Macdougall, I. C. (2023). Anaemia in CKD—treatment standard. Nephrology Dialysis Transplantation. [Link]

  • Wikipedia. (2023). HIF prolyl-hydroxylase inhibitor. [Link]

  • National Center for Biotechnology Information. (2023). Anaemia in CKD—treatment standard. Nephrology Dialysis Transplantation. [Link]

  • National Center for Biotechnology Information. (2023). Anemia of Chronic Kidney Disease. StatPearls. [Link]

  • National Center for Biotechnology Information. (2019). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International. [Link]

  • MDPI. (2022). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. Journal of Clinical Medicine. [Link]

  • National Center for Biotechnology Information. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases. [Link]

  • Renal Pharmacists Network. (2019). Hypoxia‐Inducible Factor Prolyl Hydroxylase Inhibitors: Potential New Treatment for Anemia in Chronic Kidney Disease. [Link]

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A Researcher's Guide to the Statistical Validation of 5-(3-Chlorophenyl)-3-hydroxypicolinic Acid Data

Author: BenchChem Technical Support Team. Date: January 2026

Objectively Comparing Performance with Experimental Data

For researchers, scientists, and drug development professionals, the rigorous validation of experimental data is the bedrock of scientific integrity. This guide provides an in-depth look at the statistical methodologies required to validate data from studies involving 5-(3-Chlorophenyl)-3-hydroxypicolinic acid, a key intermediate in the synthesis of pharmaceuticals targeting inflammatory and autoimmune diseases. [1]

While specific public data on this compound's biological activity is limited, its application as a synthetic building block for small molecule inhibitors allows us to extrapolate the types of data that would be generated and the requisite statistical validation.[1] This guide will, therefore, use a representative framework to illustrate the critical statistical validation steps in the context of its likely therapeutic applications. We will explore the journey from initial in vitro screening to more complex cellular assays, emphasizing the statistical principles that ensure data is robust, reproducible, and reliable.

The Rationale Behind Rigorous Statistical Validation

The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, which serves as a gold standard for the industry.[4][5][6] These guidelines underscore the importance of demonstrating that an analytical method is accurate, precise, selective, and sensitive for its intended purpose.[5] Adherence to these principles is not just a regulatory hurdle but a commitment to scientific excellence.

A Hypothetical Case Study: Evaluating a Derivative of this compound as a Kinase Inhibitor

To illustrate the statistical validation process, let us consider a hypothetical derivative, "Compound X," synthesized from this compound. We will assume Compound X is being investigated as an inhibitor of a specific kinase involved in an inflammatory signaling pathway.

Experimental Workflow and Data Validation

The following diagram outlines the typical experimental workflow for evaluating a novel kinase inhibitor and the key stages of statistical validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Comparison with Alternatives A Biochemical Assay: IC50 Determination B Data Transformation (e.g., Logarithmic) A->B C Non-linear Regression: Sigmoidal Dose-Response B->C D Goodness-of-Fit Analysis (R-squared) C->D E Cell-Based Assay: Target Engagement & Cytotoxicity D->E Proceed if potent and good fit F Descriptive Statistics: Mean, SD, SEM E->F G Hypothesis Testing: ANOVA or t-test F->G H Post-hoc Analysis (e.g., Tukey's Test) G->H I Comparative Analysis: Compound X vs. Standard-of-Care H->I Proceed if statistically significant effect J Power Analysis for Sample Size Determination I->J K Equivalence or Non-inferiority Testing J->K

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities like 5-(3-Chlorophenyl)-3-hydroxypicolinic acid demands the highest standards of scientific rigor and an unwavering commitment to safety.[1] This compound, a key intermediate in medicinal chemistry, requires meticulous handling not only during its application but, critically, through to its final disposal.[1] This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are designed to be a self-validating system, integrating the "why" behind each step to foster a deeply ingrained culture of safety.

Core Principle: Classification as Halogenated Hazardous Waste

The foundational step in any disposal protocol is correct chemical classification. Due to the presence of a chlorine atom on the phenyl ring, this compound must be categorized as a chlorinated aromatic compound .[2] Consequently, all waste streams containing this substance are to be treated as halogenated hazardous waste .[2][3][4]

This classification is non-negotiable and dictates the entirety of the disposal pathway. Co-mingling halogenated waste with non-halogenated solvent streams is a critical error. Such mixing contaminates the entire volume, rendering the less hazardous, often recyclable, non-halogenated solvents unsuitable for recovery and dramatically increasing disposal costs and environmental burden.[4]

Hazard Profile: The "Why" Behind the Precautions

Understanding the specific hazards of this compound illuminates the necessity of the stringent handling protocols detailed below. The Globally Harmonized System (GHS) classification provides a clear, quantitative summary of its risks.

Hazard Identification Data Source(s)
GHS Pictogram GHS07 (Exclamation Point)[5]
Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5][6][7]

These classifications are the direct drivers for the required Personal Protective Equipment (PPE) and engineering controls. The risk of skin and eye irritation (H315, H319) mandates the use of gloves and eye protection, while the potential for respiratory irritation (H335) necessitates handling within a certified chemical fume hood.[2][6]

Step-by-Step Disposal Protocol for All Waste Streams

Adherence to a systematic workflow is essential for minimizing exposure and ensuring regulatory compliance. The following steps should be integrated into your laboratory's standard operating procedures (SOPs).

Step 1: Engineering Controls & Personal Protective Equipment (PPE)
  • Primary Engineering Control: All handling and waste consolidation activities involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[2][8]

  • Eye and Face Protection: At a minimum, wear chemical splash goggles conforming to recognized standards (e.g., EN166 or NIOSH-approved).[2][8][9]

  • Skin and Body Protection: A buttoned laboratory coat is mandatory.[2][8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2][8] It is crucial to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating your skin.[9][10] Contaminated gloves must be disposed of as hazardous waste.[10]

Step 2: Waste Segregation and Container Management
  • Select the Correct Container: Use a designated, leak-proof, and chemically compatible hazardous waste container, clearly labeled for "Halogenated Organic Waste."[3][4] High-density polyethylene (HDPE) containers are a suitable choice.[3]

  • Proper Labeling: The container label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Irritant, Toxic).[3]

  • Consolidate Waste:

    • Solid Waste: Carefully transfer surplus or expired solid this compound into the designated waste container.

    • Liquid Waste: Transfer solutions containing the compound into the waste container.

    • Contaminated Materials: All disposable items that have come into contact with the compound—including gloves, weighing papers, pipette tips, and contaminated bench liners—must be placed in a sealed bag within the same halogenated waste container.[2]

  • Container Integrity: Keep the waste container securely closed when not in use.[3][9] Do not fill containers beyond 90% of their capacity to prevent spills from pressure changes or temperature fluctuations.[3] Store the container in a designated, well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents.[2][6]

Step 3: Disposal of "Empty" Containers

An "empty" container that once held this compound is not truly empty; it is lined with chemical residue and must be managed as hazardous waste.[2]

  • Triple Rinsing: The preferred method is to triple-rinse the container with a suitable solvent (e.g., acetone or methanol).[10][11]

  • Collect Rinsate: Crucially, all three portions of the solvent rinsate must be collected and added to your halogenated hazardous waste container. [12] This rinsate is now hazardous waste.

  • Final Disposal: Once triple-rinsed, the container can be punctured to prevent reuse and disposed of according to institutional and local regulations, which may include recycling or disposal in a sanitary landfill.[11][13]

Step 4: Final Disposal Pathway
  • Do Not Use Drains: Under no circumstances should this chemical or its solutions be discharged into the sewer system.[8][10][11]

  • Professional Disposal: The ultimate disposal method for chlorinated organic compounds is high-temperature incineration in a licensed and permitted hazardous waste disposal facility.[10][11][14] This process thermally decomposes the compound into less harmful gaseous byproducts, which are then treated with flue gas scrubbing to prevent atmospheric pollution.[14][15]

  • Arrange for Pickup: Follow your institution's established procedures for hazardous waste pickup by a certified environmental services contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation (in Fume Hood) cluster_1 Waste Stream Identification cluster_2 Action cluster_3 Consolidation & Final Disposal Waste Waste Generated: This compound Solid Surplus Solid Compound or Spill Residue Waste->Solid Identify Waste Type Liquid Experimental Solutions or Rinsates Waste->Liquid Identify Waste Type PPE Contaminated Gloves, Wipers, Pipette Tips Waste->PPE Identify Waste Type Container "Empty" Original Container Waste->Container Identify Waste Type Segregate Place All Waste Streams into Designated & Labeled HALOGENATED WASTE CONTAINER Solid->Segregate Liquid->Segregate PPE->Segregate Rinse Triple-Rinse with Solvent Container->Rinse Process Container Rinse->Liquid Collect Rinsate Pickup Store Securely for Pickup by Certified Hazardous Waste Handler Segregate->Pickup

Caption: Decision workflow for handling and segregating waste streams.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Stauffer Chemical Company. (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - PICOLINIC ACID SODIUM SALT.
  • Santa Cruz Biotechnology. (n.d.). 2-Picolinic acid Safety Data Sheet.
  • ChemSrc. (n.d.). Picolinic acid (cas 98-98-6) SDS/MSDS download.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling Picolinic Acid-d4.
  • CDH Fine Chemical. (n.d.). 2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • American Elements. (n.d.). This compound.
  • Fisher Scientific. (2015). Safety Data Sheet - 3-Hydroxypicolinic acid.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • Sigma-Aldrich. (2024). Safety Data Sheet - Picolinic acid.
  • Environmental Health and Safety, Oregon State University. (n.d.). Hazardous Waste Reduction.
  • CymitQuimica. (2024). Safety Data Sheet - 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid.
  • Angene Chemical. (2021). Safety Data Sheet.
  • LookChem. (n.d.). 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet - N-(4-CHLOROPHENYL)-MALEIMIDE.
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Navigating the Synthesis Frontier: A Senior Scientist's Guide to Handling 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher shaping the future of pharmaceuticals, the introduction of novel chemical entities like 5-(3-Chlorophenyl)-3-hydroxypicolinic acid is a routine yet critical event. This compound, a key intermediate in the synthesis of small molecule inhibitors for inflammatory diseases, demands a handling protocol built on a deep understanding of its chemical nature.[1] This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in chemical causality to ensure both your safety and the integrity of your research.

Our approach is grounded in a thorough risk assessment, drawing data from structurally analogous compounds to forecast the toxicological profile of our target molecule. The presence of a picolinic acid core, a chlorinated aromatic ring, and a hydroxyl group dictates a specific set of hazards we must mitigate. Safety data from compounds like 3-Hydroxypicolinic acid and other chlorinated aromatics indicate a high likelihood of skin, eye, and respiratory irritation, as well as potential harm if swallowed.[2][3] Therefore, every procedural step that follows is designed as a self-validating system to control these risks.

Section 1: Hazard Profile and Risk Mitigation

Before handling any quantity of this compound, a full understanding of its anticipated hazards is essential. Based on its constituent functional groups, we can project a hazard profile that informs our entire safety strategy.

Anticipated Hazards:

  • Acute Oral Toxicity (Category 4): Assumed to be harmful if swallowed, based on data for similar picolinic acid derivatives.[3][4][5]

  • Skin Irritation (Category 2): The acidic nature and aromatic structure suggest it will cause skin irritation upon contact.[3]

  • Serious Eye Irritation (Category 2A): Direct contact with eyes is likely to cause serious irritation.[3]

  • Respiratory Tract Irritation: Inhalation of the powdered form may cause irritation to the respiratory system.[3]

These classifications, derived from the Globally Harmonized System (GHS), necessitate a multi-layered personal protective equipment (PPE) strategy and strict adherence to engineering controls.

Section 2: The Core PPE Ensemble: A Multi-Barrier System

The selection of PPE is not a matter of preference but a scientifically determined necessity. For this compound, the following ensemble provides a robust barrier against the primary routes of exposure.

Engineering Controls: The First Line of Defense

Primary Control: All manipulations of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[2][6] This is non-negotiable. A fume hood provides critical local exhaust ventilation, capturing dust and vapors at the source and preventing inhalation exposure.[3]

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsStandard Nitrile GlovesButtoned Lab CoatNot typically required
Weighing (Solid) Chemical Splash GogglesDouble-glove (Nitrile)Buttoned Lab CoatRequired if not in a ventilated enclosure (N95 minimum)
Solution Preparation Chemical Splash GogglesChemical-Resistant Gloves (Nitrile, Neoprene)Buttoned Lab CoatNot required if performed in a fume hood
Reaction Workup Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile, Neoprene)Buttoned Lab CoatNot required if performed in a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Gloves (e.g., Butyl Rubber)Chemical-Resistant Apron over Lab CoatAir-purifying respirator with organic vapor cartridges

Eye and Face Protection:

  • Chemical splash goggles are mandatory for all "wet" operations to form a seal around the eyes, protecting against splashes.[6][7]

  • A face shield , worn over goggles, is required when there is a significant risk of splashing, such as during reaction workups or spill cleanup.[3][6]

Hand Protection: The chlorinated aromatic structure necessitates careful glove selection. Aromatic and halogenated hydrocarbons are known to attack many standard glove materials.[8]

  • Nitrile gloves offer good baseline protection for handling solids and preparing solutions.[9]

  • Double-gloving is strongly recommended when handling the solid powder to provide an extra layer of protection and a clear protocol for doffing the contaminated outer glove.

  • For prolonged handling or situations with high splash potential, more robust gloves like butyl rubber or Viton® should be considered. Always consult the glove manufacturer’s resistance chart for specific breakthrough times.[6]

Respiratory Protection: While the primary defense against inhalation is the fume hood, certain situations may require respiratory protection.

  • If weighing must occur outside of a ventilated balance enclosure or fume hood, a NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of fine particulates.[10]

  • For emergency situations like a large spill, an air-purifying respirator with organic vapor cartridges is necessary.[11]

Section 3: Operational and Disposal Plans

A seamless workflow from receipt to disposal is crucial for safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and uncluttered. Designate a specific area within the hood for the procedure. Assemble all necessary equipment and PPE.

  • Weighing (Solid):

    • Don the appropriate PPE (goggles, lab coat, double nitrile gloves).

    • Perform weighing inside a fume hood or a ventilated balance enclosure to contain dust.[3][12]

    • Use a disposable weigh boat. Do not use metal spatulas if there is any risk of reaction; prefer plastic or ceramic.[12]

    • After weighing, gently tap the weigh boat to ensure all powder is transferred.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.[3][9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling This compound risk_assessment 1. Conduct Risk Assessment (Review Hazards: Irritant, Harmful) start->risk_assessment eng_controls 2. Use Engineering Controls (Chemical Fume Hood is Mandatory) risk_assessment->eng_controls task_type 3. Identify Task Type eng_controls->task_type solid_handling Weighing Solid Powder task_type->solid_handling Solid solution_handling Handling Solution task_type->solution_handling Solution spill_emergency Spill / Emergency task_type->spill_emergency Spill ppe_solid PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves solid_handling->ppe_solid ppe_solution PPE: - Chemical Goggles - Lab Coat - Nitrile/Neoprene Gloves solution_handling->ppe_solution ppe_spill PPE: - Goggles & Face Shield - Chem-Resistant Apron - Heavy-Duty Gloves - Respirator spill_emergency->ppe_spill end Proceed with Task Safely ppe_solid->end ppe_solution->end ppe_spill->end

Caption: PPE selection workflow based on the experimental task.

Storage and Waste Disposal

Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[9]

  • Keep the container tightly sealed and clearly labeled.[9][13]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Disposal: As a halogenated organic acid, all waste streams containing this compound must be treated as hazardous.

  • Waste Segregation is Key: Do not mix halogenated organic waste with non-halogenated streams. This is critical for proper disposal and cost management.[14]

  • Solid Waste: Contaminated PPE (gloves, weigh boats), paper towels, and excess solid compound should be collected in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed, and properly labeled container for "Halogenated Organic Liquid Waste."[15]

  • Disposal Protocol: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[5][9] Never pour this chemical or its solutions down the drain.[3][16]

By integrating this comprehensive safety and handling protocol into your daily workflow, you build a foundation of trust and reliability in your experimental outcomes while ensuring the well-being of your entire research team.

References

  • Safety Data Sheet for 5-(3-Chlorophenyl)-3-methoxypicolinonitrile . Angene Chemical. Available at: [Link]

  • Safe Handling of Picric Acid . University of California, Berkeley - Environment, Health & Safety. Available at: [Link]

  • Guidelines for the Safe Handling of Picric Acid . The University of Tennessee Health Science Center. Available at: [Link]

  • Picric Acid Safety Guidelines . Concordia University. Available at: [Link]

  • SAFETY DATA SHEET. Generic Chemical Supplier. Note: A direct link for this general SDS is not available, but it represents common industry practice.
  • This compound Product Page . MySkinRecipes. Available at: [Link]

  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Hazardous Waste Segregation Guide . Bucknell University. Available at: [Link]

  • How to Choose PPE for Chemical Work . Certified Safety. Available at: [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo. Available at: [Link]

  • 3-Hydroxypicolinic acid Safety Info . Chemsrc. Available at: [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. Available at: [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance . New Mexico State University Safety. Available at: [Link]

  • Personal Protective Equipment (PPE) . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Personal protective equipment requirements for handling hazardous chemicals . Quora. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.